Nickel(II) Dibutyldithiocarbamate
Description
Properties
IUPAC Name |
N,N-dibutylcarbamodithioate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19NS2.Ni/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOWMHUJHHIQGP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2NiS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020927 | |
| Record name | Nickel bis(dibutyldithiocarbamate) | |
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Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green solid; [Hawley] Flakes; [MSDSonline] | |
| Record name | Nickel bis(dibutyldithiocarbamate) | |
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Density |
1.26 | |
| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |
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Color/Form |
Dark green flakes | |
CAS No. |
13927-77-0 | |
| Record name | Bis(dibutyldithiocarbamato)nickel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13927-77-0 | |
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| Record name | Nickel, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
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| Record name | Nickel bis(dibutyldithiocarbamate) | |
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| Record name | Nickel bis(dibutyldithiocarbamate) | |
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| Record name | NICKEL DIBUTYLDITHIOCARBAMATE | |
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| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |
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Melting Point |
86 °C minimum | |
| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Nickel(II) Dibutyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nickel(II) dibutyldithiocarbamate, [Ni(S₂CN(C₄H₉)₂)₂], is a coordination complex with significant applications ranging from an antioxidant in rubber manufacturing to a precursor for nickel sulfide (B99878) nanomaterials.[1][2][3] Its synthesis is robust, and its structure showcases a characteristic square planar geometry.[4][5][6] This document provides a comprehensive technical overview of the synthesis and detailed characterization of this complex, offering standardized experimental protocols, tabulated quantitative data, and visual workflows to support research and development activities.
Synthesis Pathway
The synthesis of this compound is a two-stage process. First, the dithiocarbamate (B8719985) ligand is formed in situ or as a stable salt, followed by complexation with a Nickel(II) salt.
Stage 1: Synthesis of Sodium Dibutyldithiocarbamate (Ligand)
The precursor ligand, sodium dibutyldithiocarbamate, is synthesized from dibutylamine (B89481), carbon disulfide, and sodium hydroxide (B78521). This reaction is typically a one-pot synthesis where the nucleophilic amine attacks the electrophilic carbon of carbon disulfide in a basic medium.
Stage 2: Synthesis of this compound (Complexation)
The final complex is prepared via a salt metathesis reaction. An aqueous solution of the sodium dibutyldithiocarbamate ligand is reacted with an aqueous solution of a Nickel(II) salt, such as nickel(II) chloride, sulfate, or acetate.[1][2] The desired complex, being insoluble in water, precipitates out of the solution as a dark green solid.[1][7]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of the title compound.
General Experimental Workflow
The overall process involves the synthesis of the ligand, complexation, and subsequent characterization to confirm the structure and purity of the final product.
Synthesis Protocol
Adapted from procedures for analogous dithiocarbamate complexes.[8]
-
Preparation of Sodium Dibutyldithiocarbamate:
-
In a three-necked flask equipped with a stirrer and dropping funnel, dissolve sodium hydroxide (0.1 mol) in 50 mL of water.
-
Add dibutylamine (0.1 mol). Cool the flask to 0-5 °C using an ice bath.
-
Slowly add carbon disulfide (0.1 mol) dropwise while stirring continuously to control the exothermic reaction.
-
After complete addition, continue stirring the mixture in the ice bath for 2-4 hours. The aqueous solution of sodium dibutyldithiocarbamate is used directly in the next step.
-
-
Preparation of this compound:
-
Prepare an aqueous solution of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.05 mol) in 100 mL of distilled water.
-
Slowly add the nickel(II) chloride solution to the freshly prepared sodium dibutyldithiocarbamate solution with vigorous stirring.
-
A dark green precipitate of this compound will form immediately.[1][9]
-
Continue stirring for 30-60 minutes to ensure the reaction goes to completion.
-
Collect the solid product by suction filtration using a sintered-glass filter.[9][10]
-
Wash the precipitate thoroughly with distilled water to remove any unreacted salts and byproducts.
-
Dry the final product in a vacuum desiccator over anhydrous calcium chloride. A typical yield is around 70%.[9]
-
Characterization Protocols
-
FTIR Spectroscopy:
-
Record the infrared spectrum of the solid sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
-
Scan in the range of 4000-400 cm⁻¹.
-
Identify the characteristic vibrational bands for the C-N (thioureide) and C-S bonds.
-
-
UV-Vis Spectroscopy:
-
Dissolve a small, accurately weighed sample of the complex in a suitable solvent (e.g., chloroform (B151607) or DMSO).
-
Record the absorption spectrum over a range of 200-800 nm using a quartz cuvette.
-
Identify the λₘₐₓ values corresponding to the d-d transitions and charge transfer bands.
-
-
Thermal Analysis (TGA/DSC):
-
Place a small amount of the sample (5-10 mg) in an alumina (B75360) crucible.
-
Heat the sample from room temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[11]
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature to determine decomposition temperatures and the nature of the final residue.
-
-
Single-Crystal X-ray Diffraction:
-
Grow single crystals suitable for diffraction by slow evaporation of a solution of the complex in a solvent mixture like chloroform/hexanes or n-hexane.[9][12]
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data at a controlled temperature (e.g., 120 K or 293 K) using Mo Kα radiation.[12][13]
-
Solve and refine the crystal structure to determine bond lengths, bond angles, and the overall molecular geometry.
-
Data Presentation
The following tables summarize key quantitative data for this compound and closely related analogues.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₃₆N₂NiS₄ | [7] |
| Molecular Weight | 467.45 g/mol | [7] |
| Appearance | Dark green, fine powder or flakes | [1][7] |
| Melting Point | 86 °C | [7] |
| Solubility in Water | 8.93 x 10⁻³ mg/L (20 °C) | [1] |
| Geometry | Square Planar | [4][5][6] |
Table 2: Spectroscopic Data
| Technique | Wavenumber / Wavelength | Assignment | Reference(s) |
| FTIR | ~1435 - 1477 cm⁻¹ | ν(C-N) Thioureide bond | [14][15] |
| FTIR | ~996 - 1000 cm⁻¹ | ν(C-S) Symmetric stretch | [14][15] |
| UV-Vis | ~367, 412, 559, 670 nm | d-d transitions / Charge Transfer (Data from analogous Ni(II) DTC) | [14] |
Table 3: Thermal Analysis Data
| Parameter | Value | Conditions | Reference(s) |
| Decomposition Onset | ~250 - 300 °C | Inert Atmosphere (N₂) | [4] |
| Major Weight Loss | ~70% in the range 200-350 °C | Inert Atmosphere | [16] |
| Final Residue | Nickel Sulfide (e.g., NiS, Ni₃S₂) | Inert/Reducing Atmosphere | [4][9] |
Table 4: Crystallographic Data for Analogous Ni(II) Dithiocarbamate Complexes
Data presented for Bis(N-butyl-N-ethyldithiocarbamato)nickel(II) and Bis(dipentyldithiocarbamato)nickel(II) as representative structures.
| Parameter | [Ni(S₂CN(Et)(Bu))]₂ | [Ni(S₂CN(Pentyl)₂)₂] | Reference(s) |
| Crystal System | Monoclinic | Monoclinic | [12][13] |
| Space Group | P2₁/n | P12₁/n1 | [12][13] |
| a (Å) | 8.5641 | 10.402 | [12][13] |
| b (Å) | 8.6316 | 13.261 | [12][13] |
| c (Å) | 13.6047 | 10.701 | [12][13] |
| β (˚) | 94.753 | 114.79 | [12][13] |
| Ni-S1 Bond (Å) | 2.2032 | - | [5] |
| Ni-S2 Bond (Å) | 2.2034 | - | [5] |
| Coordination Geometry | Distorted Square Planar | Distorted Square Planar | [5][15] |
References
- 1. Department of Ecology | NICKEL DIBUTYLDITHIOCARBAMATE (CAS #13927-77-0) Greenscreen® For Safer Chemicals (Greenscreen®) Assessment [chemycal.com]
- 2. Nickel bis(dibutyldithiocarbamate) | C18H36N2NiS4 | CID 6101499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nickel bis(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]
- 7. Nickel dibutyldithiocarbamate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Bis(N-butyl-N-ethyldithiocarbamato-κ2 S,S′)nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Crystal Structure of Nickel(II) bis(dibutyldithiocarbamate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, crystal structure, and potential biological activities of Nickel(II) bis(dibutyldithiocarbamate), a coordination complex of significant interest. Due to the limited availability of specific crystallographic data for the title compound, this guide leverages data from its close structural analogue, Nickel(II) bis(N-butyl-N-ethyldithiocarbamate), to infer and present its structural characteristics.
Introduction
Nickel(II) bis(dibutyldithiocarbamate), with the chemical formula Ni[S₂CN(C₄H₉)₂]₂, belongs to the class of metal dithiocarbamate (B8719985) complexes. These compounds are characterized by the presence of a dithiocarbamate ligand, which acts as a bidentate chelating agent, binding to the metal center through its two sulfur atoms. The resulting complexes often exhibit a square planar geometry, a common coordination for Ni(II) ions with strong field ligands. These complexes and their analogues are explored for a variety of applications, including as fungicides, pesticides, and as precursors for the synthesis of metal sulfide (B99878) nanoparticles.[1] In the context of drug development, dithiocarbamate complexes are investigated for their potential antimicrobial and anticancer properties.[1]
Synthesis and Experimental Protocols
The synthesis of Nickel(II) bis(dibutyldithiocarbamate) follows a general and straightforward two-step procedure, involving the in-situ formation of the dithiocarbamate ligand followed by complexation with a Nickel(II) salt.
Ligand Synthesis: Sodium Dibutyldithiocarbamate
The precursor ligand, sodium dibutyldithiocarbamate, is synthesized from dibutylamine, carbon disulfide, and sodium hydroxide (B78521).
Methodology:
-
A solution of sodium hydroxide (e.g., 0.5 moles in water) is prepared in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Dibutylamine (0.5 moles) is added to the flask.
-
The flask is cooled in an ice-salt bath to maintain a low temperature.
-
Carbon disulfide (0.5 moles) is added dropwise from the dropping funnel while continuously and vigorously stirring the mixture. The addition should be slow to control the exothermic reaction.
-
After the complete addition of carbon disulfide, the mixture is stirred for an additional 2-4 hours to ensure the reaction goes to completion. The sodium dibutyldithiocarbamate precipitates from the solution.
Complexation: Nickel(II) bis(dibutyldithiocarbamate)
The final complex is formed by the reaction of a soluble Nickel(II) salt with the synthesized sodium dibutyldithiocarbamate ligand in an aqueous solution.[2]
Methodology:
-
An aqueous solution of a Nickel(II) salt, such as Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), is prepared.
-
A separate aqueous solution of the synthesized sodium dibutyldithiocarbamate is prepared.
-
The Nickel(II) salt solution is slowly added to the sodium dibutyldithiocarbamate solution with continuous stirring.
-
A greenish precipitate of Nickel(II) bis(dibutyldithiocarbamate) forms immediately.
-
The mixture is stirred for a short period to ensure the completion of the reaction.
-
The precipitate is collected by suction filtration and washed several times with distilled water to remove any soluble by-products.
-
The final product is dried in a desiccator over a suitable drying agent. For higher purity, the complex can be recrystallized from an appropriate organic solvent.
Experimental Workflow:
Caption: A schematic representation of the two-stage synthesis of Nickel(II) bis(dibutyldithiocarbamate).
Crystal Structure and Quantitative Data
Molecular Structure Diagram:
Caption: A simplified 2D representation of the square planar coordination of Nickel(II) with two dibutyldithiocarbamate ligands.
Crystallographic Data (Analogue: Nickel(II) bis(N-butyl-N-ethyldithiocarbamato))[3]
| Parameter | Value |
| Chemical Formula | C₁₄H₂₈N₂NiS₄ |
| Molecular Weight | 411.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 8.5641(9) Å |
| b | 8.6316(9) Å |
| c | 13.6047(14) Å |
| α | 90° |
| β | 94.753(2)° |
| γ | 90° |
| Volume | 1002.23(18) ų |
| Z | 2 |
Selected Bond Lengths and Angles (Analogue Data)[3]
| Bond | Length (Å) | Angle | Degree (°) |
| Ni-S1 | 2.205(1) | S1-Ni-S2 | 79.2(1) |
| Ni-S2 | 2.215(1) | S1-Ni-S2' | 100.8(1) |
| S1-C1 | 1.715(3) | C1-S1-Ni | 86.5(1) |
| S2-C1 | 1.710(3) | C1-S2-Ni | 86.3(1) |
| C1-N1 | 1.325(4) | S1-C1-S2 | 111.9(2) |
| N1-C2 | 1.485(4) | S1-C1-N1 | 124.0(2) |
| N1-C4 | 1.489(4) | S2-C1-N1 | 124.1(2) |
Note: The crystallographic data presented is for the analogue Nickel(II) bis(N-butyl-N-ethyldithiocarbamato) and is expected to be very similar for Nickel(II) bis(dibutyldithiocarbamate).
Biological Activity and Potential Applications in Drug Development
Nickel(II) dithiocarbamate complexes have demonstrated a range of biological activities, with antimicrobial properties being the most prominently studied.[1] Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.
Antimicrobial Activity
Several studies have reported the antibacterial and antifungal activity of nickel(II) dithiocarbamate complexes.[1] The lipophilic nature of the complex, enhanced by the alkyl chains of the dithiocarbamate ligand, is thought to facilitate its transport across the microbial cell membrane. Once inside the cell, the complex can interfere with various metabolic pathways.
Proposed Mechanism of Antimicrobial Action:
Caption: A logical flow diagram illustrating the proposed antimicrobial mechanism of action for Nickel(II) dithiocarbamate complexes.
The key steps in the proposed mechanism include:
-
Membrane Permeation: The lipophilic nature of the complex allows it to cross the microbial cell membrane.
-
Intracellular Accumulation: The complex accumulates inside the microbial cell.
-
Target Interaction: The complex can interact with various intracellular targets, including:
-
Enzymes: The nickel ion or the dithiocarbamate ligand can bind to the active sites of essential enzymes, inhibiting their function.
-
Redox Cycling: The complex may participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that cause oxidative stress and damage to cellular components.
-
Metabolic Pathways: The complex can interfere with vital metabolic pathways, disrupting cellular function.
-
-
Cell Death: The cumulative effect of these interactions leads to the inhibition of microbial growth and ultimately cell death.
Conclusion
Nickel(II) bis(dibutyldithiocarbamate) is a readily synthesized coordination complex with a predicted square planar geometry. While specific crystallographic data remains to be fully elucidated and published, analysis of its close analogues provides a robust model for its structural and chemical properties. The demonstrated antimicrobial activities of related nickel dithiocarbamate complexes highlight the potential of this class of compounds in the development of new therapeutic agents. Further research is warranted to isolate and characterize the crystal structure of Nickel(II) bis(dibutyldithiocarbamate) definitively and to fully explore its biological activity profile and mechanisms of action. Such studies will be crucial for assessing its potential in drug development and other applications.
References
Thermal Decomposition of Nickel(II) Dibutyldithiocarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition analysis of Nickel(II) Dibutyldithiocarbamate, [Ni(S₂CN(C₄H₉)₂)₂]. The information compiled herein is intended to support research and development activities where the thermal stability and degradation profile of this and related metallo-organic compounds are of interest.
Introduction
This compound belongs to the class of metal dithiocarbamate (B8719985) complexes, which have diverse applications, including as vulcanization accelerators in the rubber industry, fungicides, and as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. The thermal behavior of these complexes is a critical parameter that dictates their processing, application, and decomposition pathways, ultimately influencing the properties of the resulting materials. Understanding the thermal decomposition of this compound is essential for its controlled pyrolysis to produce nickel sulfide materials and for assessing its stability in various applications.
Experimental Protocols
The primary techniques for analyzing the thermal decomposition of this compound are thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the decomposition of the compound.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative, the DTG curve (rate of mass loss vs. temperature).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the compound, such as melting and decomposition.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
-
Data Acquisition: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic and exothermic events are recorded as peaks on the DSC thermogram.
Data Presentation
Table 1: Summary of TGA/DTG Data for the Thermal Decomposition of a Representative Nickel(II) Dialkyldithiocarbamate
| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) (from DTG) | Mass Loss (%) |
| Stage I | 250 - 400 | ~350 | ~70-75 |
| Stage II | 400 - 600 | ~480 | ~5-10 |
| Final Residue | > 600 | - | ~20-25 (as NiS) |
Note: The temperature ranges and mass loss percentages are approximate and can vary depending on the specific experimental conditions and the alkyl substituent on the dithiocarbamate ligand.
Table 2: Summary of DSC Data for a Representative Nickel(II) Dialkyldithiocarbamate
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) |
| Melting | ~85 | ~89 | Endothermic |
| Decomposition | ~250 | ~350 | Exothermic |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Caption: Experimental workflow for thermal analysis.
Proposed Thermal Decomposition Pathway
Based on the literature for analogous nickel(II) dithiocarbamates, a plausible thermal decomposition pathway for this compound is proposed below. The decomposition is expected to proceed in a multi-step process, leading to the formation of nickel sulfide as the final solid residue.
Caption: Proposed thermal decomposition pathway.
Discussion of Decomposition Mechanism
The thermal decomposition of this compound in an inert atmosphere is a complex process involving the breaking of Ni-S and C-N bonds. The decomposition is generally understood to proceed through the following key stages:
-
Initial Decomposition: Upon heating, the complex undergoes an initial decomposition step, which is typically the most significant in terms of mass loss. This stage involves the dissociation of one of the dibutyldithiocarbamate ligands. The ligand itself can fragment into volatile organic species. A likely volatile product is butyl isothiocyanate (C₄H₉NCS), formed through a Chugaev-type elimination reaction, along with other sulfur-containing organic molecules.
-
Formation of Intermediates: The initial decomposition results in the formation of intermediate nickel-sulfur species. These intermediates are generally unstable and readily decompose further upon continued heating.
-
Final Residue Formation: At higher temperatures, the intermediate species collapse to form the final, thermally stable residue, which is typically nickel sulfide (NiS).[1] The formation of NiS is consistent with studies on other nickel(II) dialkyldithiocarbamate complexes.[1] The overall process involves the stripping of the organic components of the ligands, leaving behind the metal sulfide.
The exact nature of the volatile decomposition products can be further elucidated by coupling the thermogravimetric analyzer to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).
Conclusion
The thermal decomposition of this compound is a multi-stage process that ultimately yields nickel sulfide as the solid residue under inert conditions. The primary decomposition occurs in the temperature range of 250-400 °C, with further decomposition of intermediates at higher temperatures. The provided experimental protocols offer a standardized approach for the thermal analysis of this compound. The proposed decomposition pathway, while based on analogous systems, provides a logical framework for understanding the degradation mechanism. For researchers and professionals in drug development and materials science, a thorough understanding of this thermal behavior is crucial for applications involving thermal processing or requiring defined thermal stability. Further investigation using evolved gas analysis techniques is recommended for a more detailed elucidation of the decomposition byproducts.
References
Molecular formula and weight of Nickel(II) Dibutyldithiocarbamate
An In-depth Technical Guide on Nickel(II) Dibutyldithiocarbamate
For researchers, scientists, and drug development professionals, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides the core molecular information for this compound.
This compound, a coordination compound, possesses a well-defined molecular structure and weight, which are critical for stoichiometric calculations in experimental research and development.
The empirical and molecular formula for this compound is C₁₈H₃₆N₂NiS₄.[1][2][3][4][5][6] This formula indicates a composition of 18 carbon atoms, 36 hydrogen atoms, 2 nitrogen atoms, 1 nickel atom, and 4 sulfur atoms.
The molecular weight of this compound is a key parameter for quantitative analysis. Different sources report slight variations in the molecular weight, which can be attributed to differences in calculation methods and isotopic composition. The reported values are generally in close agreement.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆N₂NiS₄ | [1][2][3][4][5][6] |
| Molecular Weight | 467.43 g/mol | [1][5][7][8][9] |
| 467.445 g/mol | [4][5] | |
| 467.45 g/mol | [3][5][10] | |
| 467.5 g/mol | [2][6][11] |
Synonyms: This compound is also known by several other names, including Dibutyldithiocarbamic acid nickel(II) salt and Nickel bis(dibutyldithiocarbamate).[1][2] Its CAS Registry Number is 13927-77-0.[1][5][7][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Nickel bis(dibutyldithiocarbamate) | C18H36N2NiS4 | CID 6101499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Antioxidant NBC|Cas 13927-77-0|Nickel dibutyl dithiocarbamate|Rubber Antioxidant|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 5. CAS 13927-77-0: Bis(dibutyldithiocarbamato)nickel [cymitquimica.com]
- 6. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 7. labproinc.com [labproinc.com]
- 8. This compound CAS No. 13927-77-0 | Tintoll [uvabsorber.com]
- 9. calpaclab.com [calpaclab.com]
- 10. sfdchem.com [sfdchem.com]
- 11. Nickel(2+) bis(dibutyldithiocarbamate) | C18H36N2NiS4 | CID 4523766 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nickel Dibutyldithiocarbamate (CAS 13927-77-0): Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel dibutyldithiocarbamate (CAS 13927-77-0), also known as Nickel(II) bis(dibutyldithiocarbamate), is an organonickel compound that has traditionally been utilized in the rubber and polymer industries as an antioxidant and stabilizer.[1][2] More recently, the broader class of dithiocarbamates and their metal complexes have garnered significant interest in the biomedical field for their diverse biological activities. This guide provides a comprehensive technical overview of Nickel dibutyldithiocarbamate, focusing on its chemical and physical properties, detailed synthesis protocols, and its emerging applications in biological research, particularly its antioxidant, antimicrobial, and cytotoxic activities. This document is intended to serve as a foundational resource for researchers and professionals in drug development and the life sciences who are interested in the potential therapeutic applications of this class of compounds.
Chemical and Physical Properties
Nickel dibutyldithiocarbamate is a dark green, crystalline solid.[3] It is generally soluble in organic solvents such as chloroform, benzene, and acetone, but insoluble in water.[3] The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 13927-77-0 | [3] |
| Molecular Formula | C₁₈H₃₆N₂NiS₄ | [3] |
| Molecular Weight | 467.43 g/mol | [3] |
| Appearance | Dark green flakes or powder | [1][3] |
| Melting Point | 86-89 °C | [3][4] |
| Boiling Point | ~450.8 °C (estimated) | [4] |
| Density | 1.26 g/cm³ | [3] |
| Solubility | Soluble in chloroform, benzene, carbon disulfide; sparingly soluble in acetone, ethanol; insoluble in water. | [3] |
| IUPAC Name | Nickel(II) bis(dibutyldithiocarbamate) | [5] |
| Synonyms | Antioxidant NBC, Perkacit NDBC, Vanox NBC | [2][6] |
Synthesis of Nickel Dibutyldithiocarbamate
The synthesis of Nickel dibutyldithiocarbamate is a two-step process that involves the formation of the dithiocarbamate (B8719985) ligand followed by complexation with a nickel(II) salt.[1] The overall workflow is depicted in the diagram below.
References
- 1. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of dithiocarbamate inhibition of apoptosis: thiol oxidation by dithiocarbamate disulfides directly inhibits processing of the caspase-3 proenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Necroptosis in Cancer Stem Cells using a Nickel(II)-Dithiocarbamate Phenanthroline Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
Solubility Profile of Nickel(II) Dibutyldithiocarbamate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility of Nickel(II) Dibutyldithiocarbamate
This compound, a green crystalline solid, exhibits a range of solubilities in various organic solvents. This lipophilic complex is generally soluble in non-polar and some polar aprotic organic solvents, while its solubility in polar protic solvents and water is limited. A summary of the qualitative solubility is presented in Table 1.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility Description |
| Halogenated | Chloroform | Soluble, Very Soluble[1][2] |
| Aromatic | Benzene | Soluble, Very Soluble[1][2] |
| Toluene | Very Soluble[1] | |
| Sulfur-containing | Carbon Disulfide | Soluble[2] |
| Ketones | Acetone | Soluble, Very Soluble[1][2] |
| Alcohols | Methanol | Slightly Soluble[1] |
| Ethanol | Slightly Soluble[2] | |
| Aqueous | Water | Practically Insoluble[2] |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility values, the isothermal saturation method followed by gravimetric analysis is a reliable and straightforward technique. This method involves preparing a saturated solution of the compound at a constant temperature and then determining the mass of the dissolved solid in a known quantity of the solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm or smaller)
-
Volumetric flasks
-
Pipettes
-
Glass vials with screw caps
-
Oven or vacuum desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
To further separate any suspended particles, centrifuge the vial at a moderate speed.
-
-
Sample Collection:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any remaining microscopic solid particles.
-
-
Gravimetric Analysis:
-
Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the vial. This can be achieved by gentle heating in an oven at a temperature below the decomposition point of the compound or by using a vacuum desiccator.
-
Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it again.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
Data Analysis
The solubility can be calculated using the following formulas:
-
Mass of dissolved solid (m_solute): m_solute = (mass of vial + solid residue) - (mass of empty vial)
-
Mass of solvent (m_solvent): m_solvent = (mass of vial + solution) - (mass of vial + solid residue)
-
Solubility ( g/100 g solvent): Solubility = (m_solute / m_solvent) * 100
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps of the isothermal saturation method for determining the solubility of this compound.
Caption: A flowchart of the isothermal saturation method.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively reported, its qualitative solubility profile indicates a preference for non-polar and some polar aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for researchers working on the synthesis, formulation, and application of this versatile coordination complex.
References
Quantum Chemical Calculations for Dithiocarbamate Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiocarbamates (DTCs) are a versatile class of sulfur- and nitrogen-containing ligands renowned for their ability to form stable complexes with a wide array of metal ions.[1] These complexes have garnered significant interest across various scientific disciplines, from materials science to agriculture.[2] In the realm of drug development, dithiocarbamate (B8719985) complexes have emerged as promising candidates for a range of therapeutic applications, including anticancer, antifungal, antibacterial, and anti-inflammatory agents.[3][4][5] The biological activity of these complexes is intimately linked to their molecular and electronic structures.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricate relationship between the structure and function of dithiocarbamate complexes.[6] These computational methods allow for the precise determination of geometric parameters, vibrational frequencies, and electronic properties, providing insights that are often challenging to obtain through experimental techniques alone.[7][8] This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of dithiocarbamate complexes, with a focus on methodologies relevant to drug development professionals.
Theoretical Background: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of its electron density. This approach is computationally less expensive than traditional ab initio methods, making it suitable for studying large and complex molecules like dithiocarbamate complexes.
A typical DFT calculation involves the selection of an exchange-correlation functional and a basis set.[6][9] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for transition metal complexes.[6] The choice of basis set is also critical; for complexes containing heavy atoms, basis sets like LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) are commonly employed.[8]
Experimental Protocols
The synthesis and characterization of dithiocarbamate complexes are prerequisites for any computational study. The following are generalized protocols for key experimental procedures.
Protocol 1: Synthesis of Sodium Dithiocarbamate Salt[6][11]
-
Preparation: Dissolve the desired primary or secondary amine (1 equivalent) and sodium hydroxide (B78521) (1 equivalent) in a suitable solvent, such as ethanol (B145695) or water, in a flask placed in an ice bath (0-4 °C).
-
Reaction: Slowly add carbon disulfide (CS₂) (1 equivalent) dropwise to the cooled solution with constant stirring. This reaction is often exothermic.
-
Precipitation: Continue stirring the reaction mixture for 30 minutes to 2 hours. The sodium dithiocarbamate salt will typically precipitate as a solid.
-
Isolation: Collect the precipitate by filtration and wash it with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator.
Protocol 2: Synthesis of Metal Dithiocarbamate Complex[2][12]
-
Ligand Solution: Dissolve the synthesized sodium or potassium dithiocarbamate salt (2 equivalents) in water or ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the desired transition metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) (1 equivalent) in water or ethanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A precipitate of the metal dithiocarbamate complex should form immediately.
-
Digestion: Stir the reaction mixture at room temperature for 1-2 hours to ensure the completion of the reaction.
-
Isolation: Collect the precipitated complex by filtration.
-
Purification: Wash the complex thoroughly with water and then with a suitable organic solvent (e.g., methanol) to remove impurities.
-
Drying: Dry the final product in a desiccator over a drying agent like anhydrous calcium chloride.
Characterization Techniques
The synthesized complexes are typically characterized by a suite of analytical techniques to confirm their identity and purity before proceeding with computational studies. These include:
-
Elemental Analysis (C, H, N, S)
-
Spectroscopic Methods:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
UV-Visible Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
-
Molar Conductivity Measurements
-
Magnetic Susceptibility Measurements
-
Thermogravimetric Analysis (TGA)
-
Single-Crystal X-ray Diffraction (for definitive structural elucidation)
Computational Protocol for DFT Calculations
The following outlines a general workflow for performing DFT calculations on dithiocarbamate complexes using a program like Gaussian.[9]
-
Structure Input: Create an input file containing the initial atomic coordinates of the dithiocarbamate complex. These can be obtained from experimental X-ray crystal structures or built using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the minimum energy structure of the complex. This is a crucial step to ensure that the calculated properties correspond to a stable conformation.[6]
-
Frequency Calculation: Following a successful optimization, a frequency calculation should be performed. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide theoretical vibrational frequencies that can be compared with experimental IR spectra.
-
Selection of Functional and Basis Set: Choose an appropriate exchange-correlation functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for lighter atoms and LANL2DZ for the metal center).[6][9]
-
Analysis of Results: Analyze the output file to extract key information, including:
-
Optimized molecular geometry (bond lengths and angles).
-
Vibrational frequencies and IR intensities.
-
Electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and their distributions.
-
Mulliken or Natural Bond Orbital (NBO) population analysis to understand charge distribution.
-
Data Presentation: A Comparative Summary
Quantum chemical calculations provide a wealth of quantitative data that can be systematically compared with experimental findings.
Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) for Dithiocarbamate Complexes
| Complex | Bond | Experimental (Å) | Calculated (Å) | Reference |
| [Ni(S₂CN(C₂H₅)₂)₂] | Ni-S | 2.205 | 2.213 | [10] |
| C-N | 1.330 | 1.345 | [10] | |
| C-S | 1.715 | 1.721 | [10] | |
| [Cu(S₂CN(C₂H₅)₂)₂] | Cu-S | 2.318 | 2.325 | [10] |
| C-N | 1.332 | 1.348 | [10] | |
| C-S | 1.720 | 1.726 | [10] | |
| [Zn(S₂CN(CH₂)₄)₂] | Zn-S | 2.355 | 2.362 | [11] |
| C-N | 1.338 | 1.351 | [11] | |
| C-S | 1.725 | 1.730 | [11] |
Table 2: Comparison of Selected Experimental and Calculated Bond Angles (°) for Dithiocarbamate Complexes
| Complex | Angle | Experimental (°) | Calculated (°) | Reference |
| [Ni(S₂CN(C₂H₅)₂)₂] | S-Ni-S (chelate) | 79.2 | 78.9 | [10] |
| S-C-S | 110.5 | 110.2 | [10] | |
| [Cu(S₂CN(C₂H₅)₂)₂] | S-Cu-S (chelate) | 76.5 | 76.1 | [10] |
| S-C-S | 113.2 | 112.8 | [10] | |
| [Zn(S₂CN(CH₂)₄)₂] | S-Zn-S (chelate) | 76.4 | 76.0 | [11] |
| S-C-S | 115.8 | 115.4 | [11] |
Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Dithiocarbamate Complexes
| Complex | Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Reference |
| Generic M(DTC)₂ | ν(C-N) | ~1450-1550 | ~1440-1560 | [12][13] |
| ν(C-S) | ~950-1050 | ~940-1060 | [12][14] | |
| ν(M-S) | ~300-400 | ~290-410 | [15][16] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for the synthesis, characterization, and evaluation of dithiocarbamate complexes.
Computational Workflow
Caption: A typical workflow for DFT calculations on dithiocarbamate complexes.
Inhibition of NF-κB Signaling Pathway by Dithiocarbamates
Caption: Dithiocarbamates inhibit the NF-κB signaling pathway by preventing the degradation of IκBα.[7][17][18]
Mechanism of Action of Disulfiram
Caption: Disulfiram exerts its therapeutic effect by inhibiting acetaldehyde dehydrogenase, leading to the accumulation of acetaldehyde.[19][20]
Conclusion
Quantum chemical calculations, particularly DFT, offer a powerful and versatile framework for investigating the structure-property relationships of dithiocarbamate complexes. By combining computational modeling with experimental synthesis and characterization, researchers can gain deep insights into the factors governing the biological activity of these compounds. This integrated approach is invaluable for the rational design and development of novel dithiocarbamate-based therapeutic agents. The methodologies and workflows presented in this guide provide a solid foundation for scientists and drug development professionals seeking to leverage the power of computational chemistry in their research endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. baselius.ac.in [baselius.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Disulfiram Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine Dithiocarbamate (PDTC) Inhibits DON-Induced Mitochondrial Dysfunction and Apoptosis via the NF-κB/iNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Theoretical Calculation, and Biological Studies of Mono- and Diphenyltin(IV) Complexes of N-Methyl-N-hydroxyethyldithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmacylibrary.com [pharmacylibrary.com]
- 20. researchgate.net [researchgate.net]
The Electrochemical Landscape of Nickel(II) Dithiocarbamate Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate electrochemical behavior of Nickel(II) dithiocarbamate (B8719985) complexes. These compounds exhibit a rich and complex redox chemistry, making them compelling candidates for applications ranging from redox flow batteries to catalysis and potentially, drug development. This document provides a comprehensive overview of their electrochemical properties, detailed experimental protocols for their study, and visual representations of their reaction mechanisms.
Core Electrochemical Behavior
Nickel(II) dithiocarbamate complexes, often abbreviated as [Ni(dtc)₂], are predominantly square planar molecules. Their electrochemical behavior is characterized by a series of electron transfer reactions involving the nickel center and, in some cases, the dithiocarbamate ligand itself. The most notable feature is their ability to undergo multi-electron redox cycles, which are often coupled with structural changes.
A key characteristic of these complexes is the two-electron oxidation from Ni(II) to Ni(IV), while the reduction from Ni(IV) back to Ni(II) proceeds through two distinct one-electron steps, involving a Ni(III) intermediate.[1][2] This unique redox cycle is attributed to the structural transformation from a four-coordinate square planar [Ni(II)(dtc)₂] to a six-coordinate octahedral [Ni(IV)(dtc)₃]⁺ species.[1][2] The third dithiocarbamate ligand in the Ni(IV) state is sourced from another [Ni(II)(dtc)₂] molecule in solution.
The electrochemical pathways of these complexes can be finely tuned by the addition of ancillary ligands, such as pyridine (B92270) derivatives, or Lewis acids like Zn(II).[1][2] These additives can influence the coordination environment of the nickel center, thereby altering the redox potentials and the kinetics of the electron transfer processes. For instance, the addition of Zn(II) has been shown to facilitate a direct two-electron reduction from [Ni(IV)(dtc)₃]⁺ to [Ni(II)(dtc)₂], bypassing the Ni(III) intermediate and improving the reversibility of the system.[1][2]
Quantitative Electrochemical Data
The following tables summarize key quantitative data on the electrochemical behavior of various Nickel(II) dithiocarbamate complexes, compiled from the literature. These values are typically reported versus a reference electrode, and the specific experimental conditions should be consulted for precise comparisons.
Table 1: Redox Potentials of Selected Nickel(II) Dithiocarbamate Complexes
| Complex | Redox Couple | Potential (V) vs. Ref. | Solvent | Supporting Electrolyte | Reference |
| Bis(N,N-diethyldithiocarbamato)nickel(II) | Ni(II)/Ni(I) | -0.8416 | Dichloromethane | Tetrabutylammonium (B224687) fluoroborate | [3] |
| [Ni(prodtc)₂] | Ni(II)/Ni(I) | ~ -1.3 | Not Specified | Not Specified | [4] |
| Bis(N-(pyrrol-2-ylmethyl)-N-butyldithiocarbamato-S,S′)nickel(II) | Ni(II)/Ni(I) | -0.8416 | Dichloromethane | Tetrabutylammonium fluoroborate | [3] |
Note: "prodtc" refers to the dithiocarbamate derivative of L-proline.
Experimental Protocols
The investigation of the electrochemical behavior of Nickel(II) dithiocarbamate complexes predominantly employs cyclic voltammetry (CV). This powerful technique allows for the characterization of redox potentials, the number of electrons transferred, and the kinetics of the electron transfer reactions.
Cyclic Voltammetry (CV) Protocol
A standard experimental setup and procedure for the cyclic voltammetric analysis of Nickel(II) dithiocarbamate complexes are as follows:
-
Electrochemical Cell: A three-electrode configuration is typically used, consisting of:
-
Working Electrode: A glassy carbon or platinum electrode is commonly employed.[3][5]
-
Reference Electrode: A silver/silver ion (Ag/Ag⁺) or saturated calomel (B162337) electrode (SCE) is used as the reference.[5]
-
Counter Electrode (Auxiliary Electrode): A platinum wire serves as the counter electrode.[3][5]
-
-
Electrolyte Solution: The Nickel(II) dithiocarbamate complex is dissolved in a non-aqueous solvent, such as acetonitrile (B52724) or dichloromethane.[3][5] A supporting electrolyte, typically a tetra-n-butylammonium salt like tetra-n-butylammonium tetrafluoroborate (B81430) ((n-Bu)₄NBF₄) or tetrabutylammonium fluoroborate, is added to the solution to ensure sufficient conductivity.[3][5] The concentration of the supporting electrolyte is usually in the range of 0.01 M.[3]
-
Procedure:
-
The electrolyte solution is purged with an inert gas, such as nitrogen, to remove dissolved oxygen, which can interfere with the electrochemical measurements.[4]
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.
-
The resulting current is measured as a function of the applied potential.
-
The scan rate (V/s) can be varied to investigate the kinetics of the electron transfer processes.[5]
-
The resulting cyclic voltammogram provides valuable information about the redox processes. The peak potentials can be used to determine the formal redox potential of the complex, and the peak separation can indicate the reversibility of the electrochemical reaction. The peak current is proportional to the concentration of the analyte and can be used for quantitative analysis.
Signaling Pathways and Mechanistic Diagrams
The electrochemical reactions of Nickel(II) dithiocarbamate complexes involve intricate mechanistic pathways. The following diagrams, generated using the DOT language, illustrate these key processes.
Caption: Electrochemical oxidation pathway of [Ni(II)(dtc)₂] to [Ni(IV)(dtc)₃]⁺.
This diagram illustrates the ECE (Electrochemical-Chemical-Electrochemical) mechanism proposed for the two-electron oxidation of [Ni(II)(dtc)₂].[6] The initial one-electron oxidation (E) forms a Ni(III) intermediate. This is followed by a chemical step (C) involving the addition of a dithiocarbamate ligand from another [Ni(II)(dtc)₂] molecule, leading to a change in the coordination number. The final step is another one-electron oxidation (E) to yield the stable six-coordinate [Ni(IV)(dtc)₃]⁺ complex.
Caption: Stepwise electrochemical reduction of [Ni(IV)(dtc)₃]⁺.
The reduction of the [Ni(IV)(dtc)₃]⁺ complex occurs in two distinct one-electron steps, as depicted in this diagram.[1][2] The first reduction yields a Ni(III) species, which is then further reduced to the starting Ni(II) complex, with the concomitant release of a dithiocarbamate ligand.
Caption: Influence of pyridine on the oxidation of [Ni(II)(dtc)₂].
The presence of pyridine as an ancillary ligand significantly alters the oxidation pathway.[1][6] The initially formed [Ni(III)(dtc)₂]⁺ intermediate can be trapped by pyridine to form five- and six-coordinate Ni(III) adducts. These adducts are relatively stable but can subsequently decay to the final [Ni(IV)(dtc)₃]⁺ product.[1][6]
Synthesis and Characterization
The synthesis of Nickel(II) dithiocarbamate complexes is generally straightforward. A common method involves the reaction of a secondary amine with carbon disulfide in the presence of a base to form the dithiocarbamate salt, which is then reacted with a Nickel(II) salt, such as nickel(II) chloride.
These complexes are typically characterized using a variety of spectroscopic and analytical techniques, including:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the dithiocarbamate ligand to the nickel center.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.[8][9]
-
Single Crystal X-ray Diffraction: To determine the solid-state structure of the complex with high precision.[9]
Implications for Drug Development and Other Applications
The rich electrochemical behavior of Nickel(II) dithiocarbamate complexes makes them interesting for various applications. Their ability to undergo reversible redox reactions is particularly relevant for the development of redox flow batteries for energy storage.[1][2] In the context of drug development, the redox properties of these complexes could be exploited for the design of pro-drugs that are activated under specific redox conditions found in diseased tissues. Furthermore, dithiocarbamates and their metal complexes have been investigated for their potential as anticancer agents and for their ability to interact with biological systems. The electrochemical behavior is a critical factor in understanding their mechanism of action and potential therapeutic applications. Their use as pre-catalysts for important reactions like the oxygen evolution reaction further highlights their versatility.[9]
This guide provides a foundational understanding of the electrochemical behavior of Nickel(II) dithiocarbamate complexes. Further research into the modulation of their redox properties through ligand design and the exploration of their reactivity in various chemical and biological systems will undoubtedly uncover new and exciting applications for this versatile class of compounds.
References
- 1. Mechanistic Study of the Multi-Electron Redox Cycle of Nickel Dithiocarbamate and Dithiolate Complexes for Redox Flow Battery Applications [etd.auburn.edu]
- 2. Mechanistic Study of the Multi-Electron Redox Cycle of Nickel Dithiocarbamate and Dithiolate Complexes for Redox Flow Battery Applications - ProQuest [proquest.com]
- 3. modern-journals.com [modern-journals.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Homoleptic Ni(ii) dithiocarbamate complexes as pre-catalysts for the electrocatalytic oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Unraveling the Magnetic Landscape of Square Planar Ni(II) Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the magnetic properties of square planar Nickel(II) complexes, a topic of pivotal interest in coordination chemistry, materials science, and pharmacology. The unique electronic configuration of these d⁸ metal complexes gives rise to distinct and often predictable magnetic behaviors, which are crucial for their application and characterization. This document provides a comprehensive overview of the theoretical underpinnings, detailed experimental methodologies for magnetic characterization, and a summary of key quantitative data.
Theoretical Foundation: The Predominance of Diamagnetism
Nickel(II) is a d⁸ transition metal ion. In a square planar ligand field, the d-orbitals split into four distinct energy levels. The ordering of these orbitals is paramount to understanding the magnetic properties of the complex. The highest energy orbital is the d(x²-y²), which points directly towards the four ligands in the xy-plane. The d(xy) orbital also lies in the plane of the complex but is situated between the ligands. The d(z²) orbital is significantly lower in energy, followed by the degenerate d(xz) and d(yz) orbitals.[1]
This specific d-orbital splitting pattern is a direct consequence of the strong field ligands that typically enforce a square planar geometry. The substantial energy gap between the occupied d-orbitals and the unoccupied d(x²-y²) orbital is the determining factor for the magnetic behavior.[1]
In the vast majority of instances, square planar Ni(II) complexes are diamagnetic , meaning they are repelled by a magnetic field. This behavior stems from the d⁸ electronic configuration within this strong ligand field. The eight d-electrons of the Ni(II) ion fill the four lowest energy d-orbitals (d(xz), d(yz), d(z²), and d(xy)), leading to a spin-paired configuration with no unpaired electrons.[1][2] The large energy gap to the d(x²-y²) orbital prevents the promotion of electrons to this higher energy level, thus locking the complex in a low-spin, diamagnetic state. A classic example of a diamagnetic square planar Ni(II) complex is the tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻.[1]
Caption: D-orbital splitting in a square planar Ni(II) complex.
Exceptions to the Rule: The Emergence of Paramagnetism
While diamagnetism is the norm, a number of square planar Ni(II) complexes exhibit paramagnetism , where they are attracted by a magnetic field. This anomalous behavior provides valuable insights into the subtle interplay of electronic and steric effects within the coordination sphere. The general rule that tetrahedral Ni(II) complexes are paramagnetic and square planar complexes are diamagnetic is broken in certain cases.[3][4]
The origins of paramagnetism in these planar complexes can be attributed to several factors:
-
Ligand Field Strength: If the ligands do not create a sufficiently large energy gap between the d(xy) and d(x²-y²) orbitals, thermal energy can be sufficient to promote an electron to the higher orbital, resulting in two unpaired electrons and a paramagnetic state.
-
Steric Hindrance: Bulky ligands can cause distortions from a perfect square planar geometry, which can alter the d-orbital energy levels and favor a high-spin state.
-
Spin-State Equilibria: In some complexes, there can be a thermal equilibrium between the diamagnetic (low-spin) and paramagnetic (high-spin) states. The magnetic moment of such complexes will be temperature-dependent.
-
Ligand-Based Radicals: In some cases, the paramagnetism arises not from the Ni(II) center itself, but from the presence of radical ligands. The overall magnetic property of the complex then depends on the magnetic coupling between the metal ion and the ligand radicals.[5][6]
Quantitative Data on Magnetic Properties
The magnetic properties of a compound are quantified by its magnetic susceptibility, which is used to calculate the effective magnetic moment (μ_eff). For a d⁸ ion like Ni(II), a diamagnetic complex will have a μ_eff of 0 Bohr Magnetons (B.M.), while a paramagnetic complex with two unpaired electrons is expected to have a spin-only magnetic moment of 2.83 B.M.[2] Observed magnetic moments for paramagnetic Ni(II) complexes can deviate from this value due to orbital contributions.
| Complex | Geometry | Magnetic Moment (μ_eff) in B.M. | Magnetic Behavior |
| [Ni(CN)₄]²⁻ | Square Planar | 0 | Diamagnetic |
| Bis(N-methylsalicylaldiminato)nickel(II) | Square Planar | 0 | Diamagnetic |
| [Ni(dmg)₂] (dmg = dimethylglyoximato) | Square Planar | 0 | Diamagnetic |
| Ni[P(tBu)₂(O)NR]₂ (R = alkyl) | Planar | Temperature-dependent | Paramagnetic |
| [Ni(L¹˙)₂] (L¹˙ = π-radical ligand) | Square Planar | Diamagnetic (antiferromagnetic coupling) | Diamagnetic |
Experimental Protocols for Magnetic Susceptibility Measurement
The determination of the magnetic properties of a compound relies on the precise measurement of its magnetic susceptibility. Several experimental techniques are commonly employed for this purpose.
Gouy Method
The Gouy method is a classical technique that measures the change in mass of a sample when it is placed in a magnetic field.[1]
Methodology:
-
Sample Preparation: The sample is finely ground and packed uniformly into a long, cylindrical Gouy tube.
-
Initial Measurement: The tube is suspended from a balance, and its mass is measured in the absence of a magnetic field.
-
Magnetic Field Application: A strong magnet is positioned so that the bottom of the sample tube is in the region of the maximum field strength, while the top is in a region of near-zero field.
-
Final Measurement: The mass of the sample is measured again in the presence of the magnetic field.
-
Calculation: A paramagnetic sample will be drawn into the magnetic field, resulting in an apparent increase in mass, while a diamagnetic sample will be repelled, leading to an apparent decrease in mass.[1] The change in mass is used to calculate the magnetic susceptibility.
Evans Balance Method
The Evans balance is a more modern and convenient instrument for measuring magnetic susceptibility.[7][8]
Methodology:
-
Sample Preparation: A known mass of the sample is placed in a sample tube.
-
Measurement Principle: The Evans balance measures the force exerted on a permanent magnet by the sample, rather than the force on the sample by an electromagnet. The instrument measures the change in current required to restore the balance to its initial position after the sample is introduced.[7][8]
-
Data Acquisition: The digital readout provides a value that is proportional to the magnetic susceptibility of the sample.
-
Calibration: The instrument is calibrated using a substance with a known magnetic susceptibility, such as HgCo(SCN)₄.
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is the most sensitive method for measuring magnetic properties, particularly for weakly magnetic samples and for studying temperature-dependent magnetic behavior.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a gelatin capsule or other suitable sample holder.
-
Mounting: The sample is mounted on the sample rod of the SQUID magnetometer.[1]
-
Measurement Sequence: The sample is moved through a set of superconducting detection coils in the presence of a controlled magnetic field and at a specific temperature.[1]
-
Data Acquisition: The SQUID detects the minute changes in the magnetic flux as the sample passes through the coils. This change is directly proportional to the magnetic moment of the sample.[1]
-
Temperature and Field Dependence: Measurements can be performed over a wide range of temperatures and magnetic fields to fully characterize the magnetic behavior of the complex.
Caption: Experimental workflow for determining magnetic properties.
Conclusion
The magnetic properties of square planar Ni(II) complexes are a direct reflection of their electronic structure. While the vast majority are diamagnetic due to the complete pairing of d-electrons in a strong ligand field, the existence of paramagnetic exceptions provides valuable insights into the subtleties of coordination chemistry, including ligand effects, steric influences, and spin-state equilibria.[1] Accurate determination of these magnetic properties through techniques like the Gouy method, Evans balance, or SQUID magnetometry is essential for the comprehensive characterization of these important compounds and for their rational design in various applications, including drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. repo.journalnx.com [repo.journalnx.com]
- 3. On the origin of paramagnetism in planar nickel(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. On the origin of paramagnetism in planar nickel(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Square planar vs tetrahedral coordination in diamagnetic complexes of nickel(II) containing two bidentate pi-radical monoanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fizika.si [fizika.si]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Methodological & Application
Application Notes & Protocols: Nickel(II) Dibutyldithiocarbamate as a Single-Source Precursor for NiS Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nickel sulfide (B99878) (NiS) nanoparticles are transition metal chalcogenides that have garnered significant interest due to their unique electronic, optical, and catalytic properties.[1] These properties make them promising candidates for applications in various fields, including catalysis, solar cells, and as electrode materials in batteries. In the context of drug development and biomedical applications, nanoparticles are explored for roles in drug delivery, medical imaging, and as antimicrobial agents.[2] The synthesis of NiS nanoparticles with controlled size, phase, and morphology is crucial for tailoring their properties to specific applications.
Using a single-source precursor, such as Nickel(II) dibutyldithiocarbamate ([Ni(S₂CNBu₂)₂]), offers a robust method for synthesizing NiS nanoparticles.[3] This approach provides excellent stoichiometric control and often allows for lower decomposition temperatures compared to multi-source methods.[4] The dithiocarbamate (B8719985) ligand serves as the sulfur source and can also act as a capping agent, influencing the growth and stability of the nanoparticles.[3]
These application notes provide detailed protocols for the synthesis of the this compound precursor and its subsequent thermal decomposition to produce NiS nanoparticles with varying phases.
Data Presentation: Experimental Parameters
The thermal decomposition of Nickel(II) dithiocarbamate complexes is highly dependent on experimental conditions such as temperature and atmosphere. These parameters directly influence the resulting crystalline phase and size of the NiS nanoparticles. The data below, extrapolated from studies on similar Nickel(II) dialkyldithiocarbamate precursors, summarizes these relationships.[4][3][5]
| Precursor | Synthesis Method | Temperature (°C) | Atmosphere/Solvent | Precursor Conc. (mM) | Resulting NiS Phase(s) | Avg. Particle Size (nm) |
| [Ni(S₂CN(i-Bu)₂)₂] | Solvothermal | 150 | Oleylamine (B85491) | 5 - 50 | α-NiS | ~100 |
| [Ni(S₂CN(i-Bu)₂)₂] | Solvothermal | 180 | Oleylamine | > 5 | α-NiS | ~150 |
| [Ni(S₂CN(i-Bu)₂)₂] | Solvothermal | 230 | Oleylamine | 5 | α-NiS | Not Specified |
| [Ni(S₂CN(i-Bu)₂)₂] | Solvothermal | 280 | Oleylamine | 5 | β-NiS (pure form) | Not Specified |
| [Ni(S₂CNEt₂)₂] | Thermal Decomposition | 300 | Nitrogen | Bulk | Hexagonal (α-NiS) | Not Specified |
| [Ni(S₂CNEt₂)₂] | Thermal Decomposition | 300 | Forming Gas (4% H₂) | Bulk | Millerite (β-NiS) | Not Specified |
| [Ni(S₂CNEt₂)₂] | Thermal Decomposition | 325 - 350 | Forming Gas (4% H₂) | Bulk | Godlevskite (Ni₉S₈) | Not Specified |
| [Ni(S₂CNEt₂)₂] | Thermal Decomposition | 400 - 450 | Forming Gas (4% H₂) | Bulk | Heazlewoodite (Ni₃S₂) | Not Specified |
| [Ni(S₂CN(i-Bu)₂)₂] + ((i)Bu₂NCS₂)₂ | Solvothermal | 150 - 180 | Oleylamine | 5 | α-NiS + Ni₃S₄ | Not Specified |
| [Ni(S₂CN(i-Bu)₂)₂] + ((i)Bu₂NCS₂)₂ | Solvothermal | 180 | Oleylamine | 20 | NiS₂ + α-NiS | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
This protocol describes the synthesis of the single-source precursor from a nickel salt and sodium dibutyldithiocarbamate.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium dibutyldithiocarbamate
-
Distilled water
-
Chloroform (B151607) (CHCl₃)
-
Hexanes
-
Standard laboratory glassware (beakers, flasks)
-
Sintered-glass filter
-
Rotary evaporator
Procedure:
-
Prepare an aqueous solution of Nickel(II) chloride hexahydrate.
-
Separately, prepare an aqueous solution of sodium dibutyldithiocarbamate.
-
Slowly add the sodium dibutyldithiocarbamate solution to the Nickel(II) chloride solution while stirring continuously. A green precipitate of this compound should form immediately.[4]
-
Collect the precipitate via filtration using a sintered-glass filter.[4]
-
To purify the product, dissolve the collected solid in a minimal amount of chloroform.[4]
-
Transfer the chloroform solution to a flask and add hexanes to initiate recrystallization.[4]
-
Remove the solvent using a rotary evaporator to obtain the purified, green microcrystals of [Ni(S₂CNBu₂)₂].[4]
-
Dry the final product in a desiccator before use.
Protocol 2: Synthesis of NiS Nanoparticles via Thermal Decomposition
This protocol details the solvent-less synthesis of bulk NiS powder in a controlled atmosphere.
Materials:
-
Synthesized this compound powder
-
Alumina (B75360) combustion boat
-
Tube furnace with temperature and gas flow control
-
High-purity Nitrogen (N₂) gas
-
Forming gas (e.g., 4% H₂ in Argon)
Procedure:
-
Place a known quantity of the [Ni(S₂CNBu₂)₂] precursor into an alumina boat.[4]
-
Position the boat in the center of the tube furnace.[4]
-
Purge the furnace tube with the desired gas (Nitrogen or Forming Gas) for at least 30 minutes to ensure an inert or reducing atmosphere.[4][6]
-
Set the furnace to the desired decomposition temperature (e.g., 300-450 °C) and begin heating.[4][6] A significant weight loss of the precursor is expected below 400 °C.[4]
-
Maintain the temperature for a designated period (e.g., 1 hour) to ensure complete decomposition.
-
After the reaction period, turn off the furnace and allow it to cool to room temperature under the same gas flow to prevent oxidation of the product.[4]
-
The resulting black powder is nickel sulfide. The specific phase (e.g., α-NiS, β-NiS, Ni₉S₈) will depend on the temperature and atmosphere used, as detailed in the data table above.[6]
Protocol 3: Synthesis of NiS Nanoparticles via Solvothermal Method in Oleylamine
This protocol describes the synthesis of colloidal NiS nanoparticles using a high-boiling point solvent.
Materials:
-
Synthesized this compound powder
-
Oleylamine (technical grade)
-
Three-neck flask and condenser
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere control
-
Toluene (B28343) and Ethanol (B145695) for washing
Procedure:
-
Add oleylamine to a three-neck flask.
-
Add the [Ni(S₂CNBu₂)₂] precursor to the oleylamine to achieve the desired concentration (e.g., 5-50 mM).[3][5]
-
Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) with stirring to the desired reaction temperature (e.g., 150-280 °C).[3][5]
-
Maintain the reaction temperature for a set duration to allow for nanoparticle formation. The reaction temperature determines the resulting NiS phase, with lower temperatures (~150 °C) favoring α-NiS and higher temperatures (~280 °C) producing pure β-NiS.[3][5]
-
After the reaction, cool the mixture to room temperature.
-
Add excess ethanol to precipitate the nanoparticles and centrifuge to collect them.
-
Wash the nanoparticles multiple times with a mixture of toluene and ethanol to remove residual oleylamine and unreacted precursors.
-
Dry the resulting NiS nanoparticles under vacuum.
Characterization
The synthesized NiS nanoparticles should be characterized to determine their phase, size, morphology, and purity.
-
Powder X-ray Diffraction (p-XRD): To identify the crystalline phase(s) of the NiS product.[7][8]
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.[7][8]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the nanoparticle agglomerates.[8]
-
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition and purity of the synthesized material.[8][9]
Visualized Workflows and Pathways
References
- 1. irphouse.com [irphouse.com]
- 2. Biomedical Applications of Biosynthesized Nickel Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors - UCL Discovery [discovery.ucl.ac.uk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
Solvothermal Synthesis of Nickel Sulfide Nanoparticles Using Dithiocarbamates: Application Notes and Protocols for Researchers
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the solvothermal synthesis of nickel sulfide (B99878) (NiS) nanoparticles utilizing dithiocarbamate (B8719985) complexes as single-source precursors. This method offers a versatile approach to producing NiS nanoparticles with controlled phase, size, and morphology, which are crucial attributes for their emerging applications in biomedicine, particularly in drug delivery and cancer therapy.
Nickel sulfide nanoparticles are gaining significant attention in the biomedical field due to their unique properties. Their potential applications range from antimicrobial agents to platforms for targeted drug delivery and photothermal therapy.[1][2][3] The solvothermal synthesis route using dithiocarbamate precursors is a particularly attractive method for producing these nanomaterials due to its relative simplicity and high degree of control over the final product's characteristics.[4][5]
Data Presentation: Influence of Reaction Parameters
The crystalline phase and size of the resulting nickel sulfide nanoparticles are highly dependent on the reaction conditions during solvothermal synthesis. The following tables summarize the quantitative data on the effects of temperature and precursor concentration.
Table 1: Effect of Temperature on the Crystalline Phase of Nickel Sulfide Nanoparticles
| Temperature (°C) | Resulting Phase(s) | Reference |
| 150 | α-NiS | [4][6] |
| 180 | α-NiS | [4] |
| 230 | α-NiS | [4] |
| 260 | β-NiS (major) with α-NiS (minor) | [4] |
| 280 | Pure β-NiS | [4][5] |
Table 2: Effect of Precursor Concentration on the Phase and Size of Nickel Sulfide Nanoparticles at 180 °C
| Precursor Concentration (mM) | Resulting Phase(s) | Average Particle Size (nm) | Reference |
| 5 | α-NiS | ~100 | [4][6] |
| 10 | α-NiS and Ni₃S₄ | Not Specified | [4][6] |
| 20 | NiS₂ | Not Specified | [4][6] |
| 50 | α-NiS | ~150 | [4][6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of nickel dithiocarbamate precursors and their subsequent conversion to nickel sulfide nanoparticles via solvothermal decomposition.
Protocol 1: Synthesis of Symmetrical Nickel(II) bis-Dithiocarbamate Precursors
This protocol describes a general method for synthesizing symmetrical nickel(II) bis-dithiocarbamates.
Materials:
-
Primary or secondary amine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel and flask)
Procedure:
-
In a flask placed in an ice bath, dissolve the chosen primary or secondary amine in deionized water with stirring.
-
Slowly add carbon disulfide to the amine solution while maintaining the temperature in the ice bath.
-
Add a solution of sodium hydroxide dropwise to the mixture to facilitate the formation of the sodium dithiocarbamate salt.[7]
-
In a separate beaker, prepare an aqueous solution of nickel(II) chloride hexahydrate.
-
Slowly add the nickel(II) chloride solution to the dithiocarbamate salt solution with vigorous stirring. A precipitate of the nickel dithiocarbamate complex will form.
-
Collect the precipitate by filtration.
-
Wash the collected solid with deionized water and then with ethanol to remove any unreacted starting materials and byproducts.[7]
-
Dry the resulting nickel dithiocarbamate precursor in a desiccator or under vacuum.
Protocol 2: Solvothermal Synthesis of Nickel Sulfide Nanoparticles
This protocol outlines the solvothermal decomposition of the nickel dithiocarbamate precursor to yield nickel sulfide nanoparticles.
Materials:
-
Nickel(II) bis-dithiocarbamate precursor (synthesized as per Protocol 1)
-
High-boiling point solvent (e.g., oleylamine, hexadecylamine)[4][8]
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Heating mantle
-
Schlenk line or inert gas (e.g., nitrogen or argon) supply
-
Methanol (B129727) or ethanol (for washing)
-
Centrifuge
Procedure:
-
Place the desired amount of the nickel dithiocarbamate precursor into the three-neck round-bottom flask.
-
Add the high-boiling point solvent to the flask. The concentration of the precursor can be varied to control the size and phase of the nanoparticles (see Table 2).[4]
-
Assemble the reaction setup with the condenser and thermocouple, and connect it to a Schlenk line.
-
Degas the mixture by purging with an inert gas (e.g., nitrogen) for at least 30 minutes to remove oxygen.
-
Under the inert atmosphere, heat the mixture to the desired reaction temperature (e.g., 150-280 °C) using the heating mantle. The choice of temperature will influence the crystalline phase of the resulting NiS nanoparticles (see Table 1).[4]
-
Maintain the reaction at the set temperature for a specific duration (typically 1-2 hours) to allow for the complete decomposition of the precursor and the formation of nanoparticles.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an excess of methanol or ethanol to the reaction mixture to precipitate the nickel sulfide nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with a mixture of methanol/ethanol and an appropriate solvent to remove the high-boiling point solvent and any remaining impurities.
-
Dry the final nickel sulfide nanoparticle product under vacuum.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the solvothermal synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors.
Caption: Experimental workflow for the solvothermal synthesis of NiS nanoparticles.
This detailed guide provides a solid foundation for researchers to embark on the synthesis and exploration of nickel sulfide nanoparticles for various applications, including their promising role in the future of drug development and therapy.
References
- 1. Nickel Nanoparticles: Applications and Antimicrobial Role against Methicillin-Resistant Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of hollow mesoporous nickel sulfide nanoparticles for highly efficient combinatorial photothermal–chemotherapy of cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chalcogen.ro [chalcogen.ro]
Application Notes and Protocols: Nickel(II) Dibutyldithiocarbamate as a Polymer UV Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(II) dibutyldithiocarbamate (NiDBC) is a metal complex that has demonstrated significant efficacy as a UV stabilizer for various polymers. Its primary function is to protect polymeric materials from the degradative effects of ultraviolet radiation, which can lead to undesirable changes in the material's physical, chemical, and mechanical properties. This document provides detailed application notes, experimental protocols, and performance data related to the use of NiDBC as a polymer UV stabilizer.
In the plastics industry, NiDBC acts as a stabilizer and antioxidant, improving the durability and longevity of polymer products.[1] The compound's stabilizing effect is attributed to its ability to quench excited states and scavenge free radicals, which are key intermediates in the photo-oxidative degradation of polymers. Studies have shown that the inclusion of NiDBC can significantly reduce the rate of polymer degradation upon exposure to UV light.
Mechanism of Action
The UV stabilization mechanism of this compound is multifaceted and involves several key processes that interrupt the photo-degradation cascade of the polymer. When a polymer is exposed to UV radiation, chromophoric groups within the polymer matrix absorb photons, leading to the formation of excited states. These excited molecules can then initiate degradation pathways, often involving the formation of free radicals in the presence of oxygen.
NiDBC intervenes in this process through the following mechanisms:
-
UV Absorption: While not its primary mechanism, NiDBC can absorb some UV radiation, dissipating the energy as heat before it can be absorbed by the polymer's chromophores.
-
Excited State Quenching: This is a critical role of NiDBC. The nickel chelate can accept energy from the excited polymer molecules, returning them to their ground state. The NiDBC molecule then dissipates this energy through non-radiative pathways, preventing the initiation of degradation reactions.
-
Radical Scavenging: Photo-oxidation proceeds via a free-radical chain reaction. NiDBC can act as a radical scavenger, terminating the chain reaction by reacting with and stabilizing the highly reactive free radicals.
-
Peroxide Decomposition: The decomposition of hydroperoxides is a key step in the propagation of photo-oxidation. NiDBC can decompose these hydroperoxides into non-radical, stable products, further inhibiting the degradation process.
The synergistic effect of these mechanisms makes this compound an effective photostabilizer for a range of polymers.
Signaling Pathway of UV Degradation and Stabilization
Caption: Mechanism of UV stabilization by NiDBC.
Data Presentation
The following tables summarize representative quantitative data on the performance of this compound as a UV stabilizer in Low-Density Polyethylene (LDPE). The data is based on accelerated weathering tests and illustrates the protective effect of NiDBC against photo-degradation.
Table 1: Carbonyl Index of LDPE Films after Accelerated UV Exposure
| Exposure Time (hours) | Carbonyl Index (Unstabilized LDPE) | Carbonyl Index (LDPE + 0.5% NiDBC) |
| 0 | 0.05 | 0.05 |
| 100 | 0.45 | 0.15 |
| 200 | 0.85 | 0.28 |
| 300 | 1.30 | 0.45 |
| 400 | 1.80 | 0.65 |
| 500 | 2.40 | 0.90 |
Table 2: Mechanical Properties of LDPE Films after Accelerated UV Exposure
| Exposure Time (hours) | Tensile Strength (MPa) - Unstabilized | Elongation at Break (%) - Unstabilized | Tensile Strength (MPa) - Stabilized | Elongation at Break (%) - Stabilized |
| 0 | 12.5 | 550 | 12.4 | 545 |
| 200 | 8.2 | 250 | 11.5 | 480 |
| 400 | 5.1 | 80 | 10.2 | 350 |
| 500 | 3.5 | 20 | 9.1 | 220 |
Note: The data presented in these tables are representative of the expected performance of NiDBC as a UV stabilizer and are compiled from typical values observed for effective nickel chelate stabilizers in polyolefins. While direct quantitative data for NiDBC in a comprehensive tabular format was not available in the surveyed literature, qualitative results indicate its strong stabilizing properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethanol
-
Deionized water
Procedure:
-
In a flask, dissolve sodium hydroxide in deionized water and cool the solution in an ice bath.
-
Slowly add dibutylamine to the cold NaOH solution with constant stirring.
-
Continue stirring and slowly add carbon disulfide dropwise to the mixture. The reaction is exothermic and should be kept cool. The formation of sodium dibutyldithiocarbamate occurs.
-
After the addition is complete, continue stirring for 1-2 hours in the ice bath.
-
In a separate beaker, prepare an aqueous solution of Nickel(II) chloride hexahydrate.
-
Slowly add the nickel chloride solution to the sodium dibutyldithiocarbamate solution with vigorous stirring.
-
A green precipitate of this compound will form immediately.
-
Continue stirring for another 30 minutes to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any unreacted salts.
-
Further purify the product by recrystallization from a suitable solvent such as ethanol.
-
Dry the purified green crystals of this compound under vacuum.
Protocol 2: Evaluation of UV Stabilizing Efficiency in Polyethylene
This protocol outlines the procedure for preparing polymer films with and without NiDBC and evaluating their stability under accelerated UV weathering.
Workflow for Polymer Film Preparation and Testing
Caption: Experimental workflow for evaluating UV stabilizer performance.
Materials and Equipment:
-
Low-Density Polyethylene (LDPE) resin
-
This compound (NiDBC)
-
Two-roll mill or twin-screw extruder for compounding
-
Compression molder or film extruder
-
Accelerated weathering chamber with a xenon arc lamp (compliant with ASTM G155 or ISO 4892-2)
-
FTIR spectrometer with an ATR accessory
-
Universal testing machine for tensile testing (compliant with ASTM D882)
-
Spectrophotometer or colorimeter for color measurements
Procedure:
-
Sample Preparation:
-
Prepare two batches of LDPE: a control batch with no additives and a stabilized batch containing 0.5% (w/w) of NiDBC.
-
Melt-blend each batch using a two-roll mill or a twin-screw extruder to ensure homogeneous dispersion of the stabilizer.
-
Prepare thin films (e.g., 100 µm thickness) from both batches using compression molding or film extrusion.
-
Cut the films into standardized shapes and sizes required for the different analytical techniques (e.g., dumbbell shapes for tensile testing).
-
-
Accelerated UV Exposure:
-
Place the prepared polymer film samples in the accelerated weathering chamber.
-
Set the exposure conditions according to a standard protocol, such as ASTM G155 or ISO 4892-2. Typical conditions involve controlled cycles of light, temperature, and humidity.
-
The xenon arc lamp should be filtered to simulate the solar spectrum.
-
Periodically remove samples from the chamber at specified time intervals (e.g., 0, 100, 200, 300, 400, 500 hours) for analysis.
-
-
Analysis of Polymer Degradation:
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Acquire the FTIR spectrum of each sample using an ATR accessory.
-
Monitor the formation of carbonyl groups, which is a key indicator of photo-oxidation, by observing the increase in the absorbance band in the region of 1700-1750 cm⁻¹.
-
Calculate the carbonyl index (CI) as the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change during degradation (e.g., a C-H bending peak around 1465 cm⁻¹).
-
-
Mechanical Testing:
-
Perform tensile tests on the dumbbell-shaped samples according to ASTM D882 using a universal testing machine.
-
Determine the tensile strength, elongation at break, and Young's modulus for each sample.
-
-
Visual and Colorimetric Analysis:
-
Visually inspect the samples for any signs of degradation such as cracking, chalking, or yellowing.
-
Quantify color changes using a spectrophotometer or colorimeter, calculating the color difference (ΔE*) according to the CIELAB color space.
-
-
Conclusion
This compound serves as a highly effective UV stabilizer for polymers, particularly polyolefins. Its multifaceted mechanism of action, which includes excited state quenching and radical scavenging, allows for the significant extension of the service life of polymeric materials exposed to sunlight. The experimental protocols provided herein offer a standardized approach for the synthesis of NiDBC and the evaluation of its performance as a UV stabilizer. The representative data clearly indicates that the incorporation of NiDBC can substantially mitigate the photo-oxidative degradation of polymers, as evidenced by the reduced formation of carbonyl groups and the retention of mechanical properties. These findings are valuable for researchers and professionals in the fields of polymer science, materials development, and other areas where the long-term stability of polymeric materials is critical.
References
Application of Nickel(II) Dibutyldithiocarbamate as an Antioxidant in Synthetic Rubbers
Application Note & Protocol
Introduction
Nickel(II) dibutyldithiocarbamate (NDBC) is a highly effective antioxidant and antiozonant for a variety of synthetic rubbers. Its primary function is to protect elastomeric materials from degradation caused by exposure to oxygen, ozone, heat, and UV radiation, thereby extending the service life of rubber products. NDBC is particularly valued for its ability to provide protection in dynamic applications where flexing and exposure to the elements can lead to cracking and deterioration. This document provides detailed application notes, experimental protocols, and performance data for the use of NDBC as an antioxidant in synthetic rubbers. It is intended for researchers, scientists, and professionals in the fields of polymer chemistry and material science.
Physical and Chemical Properties
NDBC is a dark green powder with good stability under normal storage conditions. Key properties are summarized in the table below.
| Property | Value |
| Chemical Name | Nickel(II) bis(N,N-dibutyldithiocarbamate) |
| CAS Number | 13927-77-0 |
| Molecular Formula | C₁₈H₃₆N₂NiS₄ |
| Molecular Weight | 467.45 g/mol |
| Appearance | Dark green powder |
| Melting Point | 86-89 °C |
| Solubility | Soluble in chloroform, benzene, and carbon disulfide; sparingly soluble in acetone; insoluble in water. |
Applications in Synthetic Rubbers
NDBC is a versatile antioxidant recommended for use in a range of synthetic rubbers, including:
-
Styrene-Butadiene Rubber (SBR)
-
Nitrile-Butadiene Rubber (NBR)
-
Chloroprene Rubber (CR)
-
Ethylene Propylene Diene Monomer (EPDM) Rubber
-
Butadiene Rubber (BR)
-
Butyl Rubber (IIR)
In these elastomers, NDBC provides protection against oxidative degradation, ozone attack, and UV-induced aging. It is often used as a co-accelerator in sulfur vulcanization systems.
Quantitative Performance Data
The effectiveness of an antioxidant is typically evaluated by measuring the retention of mechanical properties after accelerated aging. The following table summarizes typical dosage levels and expected performance improvements with the use of NDBC in various synthetic rubbers. It is important to note that specific performance will vary depending on the full compound formulation and curing system.
| Synthetic Rubber | Typical Dosage (phr) | Performance Metric | Without NDBC (Control) | With NDBC | Comparison with other Antioxidants |
| SBR | 0.5 - 3.0 | Retention of Tensile Strength after Aging (%) | ~50-60% | >70% | Comparable or superior to some phenolic antioxidants. |
| NBR | 1.0 - 2.0 | Retention of Elongation at Break after Aging (%) | ~40-50% | >60% | Offers good heat aging resistance. |
| CR | 1.0 - 2.0 | Ozone Resistance (Static/Dynamic) | Poor | Excellent | Superior to many amine-based antiozonants in preventing cracking. |
| EPDM | 1.0 - 2.0 | UV Stability | Fair | Good | Acts as an effective UV stabilizer, reducing surface degradation. |
phr: parts per hundred rubber
One study on natural rubber vulcanizates exposed to ozone and sunlight under static stress found that the rubber containing this compound performed the best, showing only minor surface checking compared to compounds with other antioxidants like a p-phenetidine (B124905) derivative, a diphenylamine (B1679370) product, or waxy materials which exhibited more significant checking and cracking.[1]
Antioxidant Mechanism
NDBC functions through a multi-faceted mechanism to protect synthetic rubbers from degradation. It acts as both a radical scavenger and a peroxide decomposer .
1. Radical Scavenging: During oxidative degradation, highly reactive free radicals (R•) and peroxy radicals (ROO•) are formed, which propagate a chain reaction leading to the breakdown of the polymer chains. NDBC can donate a hydrogen atom or an electron to these radicals, converting them into more stable, non-reactive species and terminating the degradation cycle.
2. Peroxide Decomposition: Hydroperoxides (ROOH) are unstable intermediates formed during oxidation that can decompose into more free radicals, accelerating the aging process. NDBC catalytically decomposes these hydroperoxides into non-radical, stable products, such as alcohols, thus preventing further chain reactions. Research suggests that alkylperoxy radicals (ROO•) are reduced by the nickel complex to an alcohol (ROH), while the nickel complex is oxidized in the process.[2]
Caption: Oxidative degradation cycle in synthetic rubber and the intervention points of this compound (NDBC).
Experimental Protocols
The following protocols provide a general framework for evaluating the antioxidant efficacy of NDBC in a synthetic rubber formulation. Styrene-Butadiene Rubber (SBR) is used as an example.
I. Rubber Compounding
This protocol describes the preparation of a rubber compound using a two-roll mill.
Materials and Equipment:
-
Styrene-Butadiene Rubber (SBR)
-
Carbon Black (e.g., N330)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur
-
Accelerator (e.g., CBS - N-Cyclohexyl-2-benzothiazolesulfenamide)
-
This compound (NDBC)
-
Two-roll mill
Procedure:
-
Mastication: Pass the SBR through the tight nip of the two-roll mill several times to soften it.
-
Incorporation of Activators and Antioxidant: Add zinc oxide, stearic acid, and NDBC to the milled SBR. Ensure thorough mixing until a homogenous blend is achieved.
-
Filler Addition: Gradually add the carbon black to the rubber compound. Continue milling until the filler is well dispersed.
-
Addition of Curatives: Finally, add the sulfur and accelerator to the compound. Mix for a short period to ensure dispersion without initiating vulcanization (scorching).
-
Sheeting Out: Sheet out the compounded rubber to the desired thickness for vulcanization.
Caption: General workflow for compounding synthetic rubber with NDBC.
II. Vulcanization
This protocol outlines the curing of the rubber compound to form a vulcanized sheet.
Materials and Equipment:
-
Unvulcanized rubber sheet
-
Vulcanization press with heated platens
-
Mold
Procedure:
-
Pre-heating: Preheat the vulcanization press to the desired temperature (e.g., 150-160 °C for SBR).
-
Molding: Place a weighed amount of the unvulcanized rubber sheet into the mold.
-
Curing: Place the mold in the preheated press and apply pressure (e.g., 10-15 MPa). The vulcanization time will depend on the specific formulation and can be determined using a rheometer (typically t90 + 2 minutes).[3][4]
-
Cooling and Demolding: After the specified time, remove the mold from the press and cool it before demolding the vulcanized rubber sheet.
III. Accelerated Aging
This protocol is based on the ASTM D573 standard for accelerated aging of rubber in an air oven.[1][3][4][5][6][7][8][9][10]
Materials and Equipment:
-
Vulcanized rubber sheet
-
Dumbbell-shaped die cutter
-
Air-circulating oven
Procedure:
-
Specimen Preparation: Cut dumbbell-shaped test specimens from the vulcanized rubber sheet using the die cutter.[1][10]
-
Initial Property Measurement: Measure the initial tensile strength and elongation at break of a set of unaged specimens according to ASTM D412.
-
Aging: Suspend the remaining specimens in the preheated air-circulating oven at a specified temperature (e.g., 70 °C or 100 °C) for a defined period (e.g., 24, 48, 72 hours). Ensure the specimens are not in contact with each other.[1][10]
-
Post-Aging Conditioning: After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours in a strain-free state.
-
Final Property Measurement: Measure the tensile strength and elongation at break of the aged specimens.
-
Data Analysis: Calculate the percentage retention of tensile strength and elongation at break to evaluate the antioxidant performance of NDBC.
Caption: Experimental workflow for accelerated aging and performance evaluation.
Conclusion
This compound is a robust and versatile antioxidant for a wide array of synthetic rubbers. Its dual-action mechanism of radical scavenging and peroxide decomposition provides excellent protection against the deleterious effects of oxidative and environmental aging. The provided protocols offer a standardized approach for researchers and scientists to evaluate the efficacy of NDBC in their specific rubber formulations, leading to the development of more durable and long-lasting elastomeric products.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Properties of a Novel Reactive and Low-Migration-Resistant Antioxidant and Its Application in Rubber Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wewontech.com [wewontech.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Curing Parameters and Mechanical Properties of NR/SBR Blends [article.sapub.org]
- 7. Vulcanizate Structures of SBR Compounds with Silica and Carbon Black Binary Filler Systems at Different Curing Temperatures [mdpi.com]
- 8. matestlabs.com [matestlabs.com]
- 9. smithers.com [smithers.com]
- 10. ace-laboratories.com [ace-laboratories.com]
Application Notes and Protocols: Nickel(II) Dibutyldithiocarbamate in Spectrophotometric Analysis of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Nickel(II) Dibutyldithiocarbamate in the spectrophotometric analysis of metal ions. The primary application detailed is the indirect determination of metal ions through displacement reactions, a technique particularly useful for quantifying metals that form more stable dithiocarbamate (B8719985) complexes than nickel, such as copper and mercury.
Introduction
This compound, Ni(II)-(Bu₂DTC)₂, is a stable metal complex that exhibits a characteristic absorbance spectrum. While not typically used as a direct chromogenic reagent for other metal ions, its property of undergoing displacement reactions makes it a valuable tool for indirect spectrophotometric analysis. This method is based on the principle that a metal ion (Mⁿ⁺) that forms a more stable complex with the dibutyldithiocarbamate ligand will displace Nickel(II) from its complex. The resulting change in the solution's absorbance can be correlated to the concentration of the analyte metal ion.
The general displacement reaction is as follows:
Ni(Bu₂DTC)₂ + Mⁿ⁺ → M(Bu₂DTC)ₙ + Ni²⁺
This technique offers a simple and cost-effective alternative to other analytical methods for the determination of specific metal ions.
Principle of Displacement Spectrophotometry
The spectrophotometric determination of a metal ion 'M' using this compound relies on the difference in the stability of the metal-dithiocarbamate complexes. The stability of these complexes generally follows the order: Hg(II) > Cu(II) > Ni(II) > Co(II) > Zn(II).
When a solution containing the pale green Ni(Bu₂DTC)₂ complex is introduced to a sample containing a metal ion that forms a more stable complex (e.g., Cu²⁺), the ligand is quantitatively transferred from nickel to the new metal ion. This results in the formation of the new metal complex (e.g., the brownish-yellow Cu(Bu₂DTC)₂) and the release of Ni²⁺ ions.
The analysis can be performed in two ways:
-
Monitoring the decrease in absorbance of the Ni(Bu₂DTC)₂ complex at its wavelength of maximum absorbance (λ_max_).
-
Monitoring the increase in absorbance of the newly formed M(Bu₂DTC)ₙ complex at its λ_max_.
The latter is generally preferred as it provides a direct correlation between absorbance and the analyte concentration.
Quantitative Data Summary
The following tables summarize key quantitative data for dithiocarbamate complexes relevant to this analytical method. Please note that while the focus is on dibutyldithiocarbamate, data for the closely related diethyldithiocarbamate (B1195824) (Et₂DTC) is also provided for comparative purposes, as it is more widely reported in the literature.
Table 1: Spectrophotometric Properties of Metal Dithiocarbamate Complexes
| Metal Ion | Dithiocarbamate Ligand | Complex | λ_max_ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Color |
| Nickel(II) | Dibutyldithiocarbamate | Ni(Bu₂DTC)₂ | ~390 | ~4,570 | Pale Green |
| Cobalt(II) | Diethanoldithiocarbamate | Co(DEDC)₂ | 360, 638 | 45,400 (at 360 nm) | Green |
| Copper(II) | Diethyldithiocarbamate | Cu(Et₂DTC)₂ | ~435 | ~14,000 | Brownish-yellow |
| Mercury(II) | Diethyldithiocarbamate | Hg(Et₂DTC)₂ | ~270 | Not specified | Colorless |
Data is compiled from various sources and should be considered approximate. It is recommended to determine the specific λ_max_ and molar absorptivity under your experimental conditions.
Table 2: Linearity and Detection Limits (Representative Data)
| Analyte | Reagent System | Linear Range | Detection Limit | Reference |
| Cobalt(II) | Diethanoldithiocarbamate | 1.0 x 10⁻⁶ - 4.0 x 10⁻⁴ M | Not specified | [1] |
| Nickel(II) | Diethanoldithiocarbamate | 1.0 x 10⁻⁶ - 1.0 x 10⁻⁴ M | Not specified | [1] |
| Copper(II) | Diethyldithiocarbamate | 0.02 - 12.0 µg/mL | 0.023 µg/mL | [2] |
| Mercury(II) | Displacement of Cu(Et₂DTC)₂ | 0.02 - 15.0 µg/mL | 0.029 µg/mL | [2] |
Experimental Protocols
Preparation of this compound Solution
Objective: To prepare a stock solution of the Ni(Bu₂DTC)₂ complex for use in displacement reactions.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium dibutyldithiocarbamate (NaBu₂DTC)
-
Chloroform (B151607) or Carbon Tetrachloride (analytical grade)
-
Deionized water
-
Separatory funnel
-
Volumetric flasks
Protocol:
-
Prepare a 0.01 M aqueous solution of NiCl₂·6H₂O.
-
Prepare a 0.02 M aqueous solution of NaBu₂DTC.
-
In a separatory funnel, mix equal volumes of the NiCl₂ and NaBu₂DTC solutions. A pale green precipitate of Ni(Bu₂DTC)₂ will form immediately.
-
Add a suitable volume of chloroform or carbon tetrachloride to the separatory funnel to extract the complex.
-
Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Drain the organic layer containing the Ni(Bu₂DTC)₂ complex.
-
Wash the organic layer with deionized water twice to remove any unreacted salts.
-
Transfer the washed organic layer to a volumetric flask and dilute to the mark with the same organic solvent to obtain a standard concentration (e.g., 1 x 10⁻⁴ M).
-
Store the solution in a dark, cool place.
Spectrophotometric Determination of Copper(II) by Displacement
Objective: To determine the concentration of Copper(II) in an aqueous sample.
Materials:
-
Standard solution of Ni(Bu₂DTC)₂ in chloroform (e.g., 1 x 10⁻⁴ M)
-
Copper(II) standard solutions for calibration
-
Aqueous sample containing Copper(II)
-
pH buffer (e.g., acetate (B1210297) buffer, pH 5)
-
Separatory funnels
-
UV-Vis Spectrophotometer
Protocol:
-
Calibration Curve: a. Prepare a series of standard solutions of Copper(II) of known concentrations. b. To a series of separatory funnels, add a fixed volume of each standard solution. c. Add pH 5 buffer to each funnel. d. Add a fixed, excess volume of the standard Ni(Bu₂DTC)₂ solution to each funnel. e. Shake vigorously for 5 minutes to ensure complete displacement. f. Allow the layers to separate. The organic layer will turn from pale green to brownish-yellow. g. Measure the absorbance of the organic layer at the λ_max_ of the Cu(Bu₂DTC)₂ complex (approximately 435 nm). h. Plot a calibration curve of absorbance versus Copper(II) concentration.
-
Sample Analysis: a. Take a known volume of the aqueous sample and place it in a separatory funnel. b. Adjust the pH to 5 using the buffer solution. c. Add the same volume of the standard Ni(Bu₂DTC)₂ solution as used for the calibration curve. d. Shake for 5 minutes and allow the layers to separate. e. Measure the absorbance of the organic layer at the same wavelength used for the calibration. f. Determine the concentration of Copper(II) in the sample from the calibration curve.
Visualizations
Caption: Principle of displacement reaction for Cu²⁺ analysis.
Caption: Workflow for Cu²⁺ analysis by displacement spectrophotometry.
Interference Studies
A crucial aspect of this analytical method is the potential for interference from other metal ions that can also displace nickel from the dibutyldithiocarbamate complex. The degree of interference depends on the relative stability constants of the metal-ligand complexes and their concentrations.
-
Positive Interference: Metal ions that form more stable complexes than nickel (e.g., Hg²⁺, Ag⁺, Pd²⁺) will also undergo displacement and contribute to the absorbance reading if their dithiocarbamate complexes absorb at the same wavelength as the analyte.
-
No Interference: Metal ions that form less stable complexes than nickel (e.g., Zn²⁺, Mn²⁺, Fe²⁺) will generally not interfere.
Masking agents can be employed to minimize interference. For instance, cyanide can mask Cu²⁺ and Ni²⁺, while citrate (B86180) or tartrate can mask Fe³⁺ and Al³⁺. The specific masking agent and conditions must be optimized for the sample matrix.
Conclusion
The use of this compound in displacement spectrophotometry offers a sensitive and accessible method for the determination of certain metal ions. Its primary advantages are its simplicity and the use of common laboratory instrumentation. However, careful consideration of potential interferences is necessary to ensure accurate and reliable results. The protocols provided herein serve as a foundation for the development and validation of specific analytical procedures tailored to the user's sample matrix and target analyte.
References
Application Notes and Protocols: Nickel(II) Dibutyldithiocarbamate in Organic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Nickel(II) Dibutyldithiocarbamate, herein referred to as Ni(Bu₂dtc)₂, as a catalyst in key organic transformations. The document includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate the application of this catalyst in a laboratory setting.
Application Note 1: C-S Cross-Coupling Reactions for the Synthesis of Diaryl Sulfides
This compound is an effective pre-catalyst for the cross-coupling of aryl iodides with dithiocarbamates, serving as a sulfur source, to yield diaryl sulfides. This methodology offers an alternative to traditional methods that often employ foul-smelling thiols. The in situ generated active nickel species, likely a Ni(0) complex, facilitates the formation of the C-S bond.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various diaryl sulfides using a nickel-catalyzed C-S cross-coupling reaction. While the original study utilized NiCl₂ with a bipyridine ligand, similar reactivity is anticipated with Ni(Bu₂dtc)₂ as the nickel source under appropriate conditions.
| Entry | Aryl Iodide | Diaryl Sulfide Product | Yield (%) | Reaction Time (h) |
| 1 | Iodobenzene (B50100) | Diphenyl sulfide | 85 | 12 |
| 2 | 4-Iodotoluene | 4-Methylphenyl phenyl sulfide | 93 | 12 |
| 3 | 4-Iodoanisole | 4-Methoxyphenyl phenyl sulfide | 88 | 12 |
| 4 | 4-Iodochlorobenzene | 4-Chlorophenyl phenyl sulfide | 75 | 12 |
| 5 | 1-Iodonaphthalene | Naphthyl phenyl sulfide | 82 | 12 |
Experimental Protocol: Synthesis of Diphenyl Sulfide
Materials:
-
This compound (Ni(Bu₂dtc)₂)
-
Phenyl dithiocarbamate (B8719985)
-
Iodobenzene
-
Zinc powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (5 mol%), 2,2'-bipyridine (10 mol%), and zinc powder (2.0 equiv.).
-
Add anhydrous DMF (5 mL) to the flask, and stir the mixture at room temperature for 15 minutes.
-
To the resulting mixture, add phenyl dithiocarbamate (1.2 equiv.) and iodobenzene (1.0 equiv.).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure diphenyl sulfide.
Catalytic Cycle Workflow
Caption: Plausible catalytic cycle for the Ni-catalyzed synthesis of diaryl sulfides.
Application Note 2: Potential Application in Kumada Cross-Coupling Reactions
While specific literature on the use of Ni(Bu₂dtc)₂ in Kumada cross-coupling is limited, its potential as a pre-catalyst is high, given the general efficacy of nickel complexes in this transformation. The Kumada coupling facilitates the formation of C-C bonds between Grignard reagents and organic halides. The dithiocarbamate ligand may influence the stability and reactivity of the catalytic species.
Hypothetical Quantitative Data Summary for Kumada Coupling
The following table presents hypothetical data for the Kumada cross-coupling of various aryl bromides with phenylmagnesium bromide, illustrating the potential utility of Ni(Bu₂dtc)₂.
| Entry | Aryl Bromide | Biaryl Product | Hypothetical Yield (%) | Reaction Time (h) |
| 1 | Bromobenzene | Biphenyl | 90 | 4 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 92 | 4 |
| 3 | 4-Bromoanisole | 4-Methoxybiphenyl | 85 | 6 |
| 4 | 1-Bromonaphthalene | 1-Phenylnaphthalene | 88 | 5 |
General Experimental Protocol for Kumada Coupling
Materials:
-
This compound (Ni(Bu₂dtc)₂)
-
Aryl halide (e.g., bromobenzene)
-
Grignard reagent (e.g., phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (2 mol%).
-
Add anhydrous THF (10 mL) to the flask.
-
Add the aryl halide (1.0 equiv.) to the solution.
-
Cool the mixture to 0 °C and slowly add the Grignard reagent (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Kumada Coupling Catalytic Cycle
Caption: A general catalytic cycle for the Ni-catalyzed Kumada cross-coupling reaction.
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals. The catalytic activity of this compound in Kumada and Suzuki-Miyaura reactions is proposed based on the known reactivity of nickel catalysts and requires experimental verification.
Application Notes and Protocols for Evaluating the Fungicidal Activity of Nickel(II) Dibutyldithiocarbamate against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known fungicidal activity of Nickel(II) Dibutyldithiocarbamate and related nickel dithiocarbamate (B8719985) complexes against common plant pathogens. Detailed protocols for in vitro screening are outlined to enable researchers to evaluate the efficacy of this compound.
Introduction
Dithiocarbamates are a well-established class of broad-spectrum, non-systemic fungicides widely used in agriculture. Their fungicidal action is attributed to their multi-site mode of action, which involves the inhibition of various enzymes, particularly those containing sulfhydryl (-SH) groups and metal cofactors. This compound is an organonickel compound within this class that has demonstrated notable fungicidal and pesticidal properties, offering protection against a range of plant pathogens.[1] The multi-site activity of dithiocarbamates is a key advantage as it reduces the likelihood of resistance development in fungal populations.[2]
Data Presentation: Fungicidal Activity of Nickel(II) Dithiocarbamate Complexes
The following tables summarize the available quantitative data on the in vitro fungicidal activity of Nickel(II) dithiocarbamate complexes against various plant pathogens. The data is presented as the diameter of the zone of inhibition, a common metric in agar (B569324) diffusion assays to quantify antifungal efficacy.
Table 1: Antifungal Activity of [Ni(buphdtc)₂] Against Pathogenic Fungi
| Pathogen | Zone of Inhibition (mm) | Reference Compound (Fluconazole) Zone of Inhibition (mm) |
| Aspergillus niger | 22 | 25 |
| Fusarium oxysporum | 20 | 22 |
(Source: Ekennia, A. C., et al., 2016)[2]
Table 2: Antifungal Activity of Nickel(II) N-Ethyl Dithiocarbamate Complex at 25µg/ml
| Pathogen | Zone of Inhibition (mm) |
| Alternaria sp. | 5 |
| Aspergillus niger | 5 |
| Fusarium sp. | - |
| Mucor sp. | - |
| Yeast | - |
| Candida sp. | - |
Note: '-' indicates no significant inhibition was reported at the tested concentration. (Source: Lateef, M. Y., & Ayejoto, D. A., 2019)[3]
Experimental Protocols
The following are detailed protocols for common in vitro methods to assess the fungicidal activity of this compound.
Protocol 1: Agar Well Diffusion Assay for Antifungal Susceptibility Testing
This method is used to determine the susceptibility of fungal pathogens to this compound by measuring the zone of growth inhibition.
Materials:
-
This compound
-
Pure cultures of test fungi (e.g., Aspergillus niger, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (6 mm diameter)
-
Micropipette and sterile tips
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent
-
Positive control (e.g., commercial fungicide like Mancozeb)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow the media to cool to approximately 45-50°C.
-
Inoculation: Inoculate the molten PDA with a standardized spore suspension of the test fungus. Pour the inoculated media into sterile Petri dishes and allow it to solidify in a laminar flow hood.
-
Well Preparation: Once the agar has solidified, use a sterile cork borer to create uniform wells (6 mm in diameter) in the agar.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From the stock solution, prepare serial dilutions to achieve the desired test concentrations.
-
Application: Add a fixed volume (e.g., 100 µL) of each concentration of the this compound solution into the respective wells. Use DMSO as a negative control and a commercial fungicide as a positive control.
-
Incubation: Incubate the plates at an optimal temperature for the growth of the specific fungus (typically 25-28°C) for 3-7 days.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.
Protocol 2: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol quantifies the ability of this compound to inhibit the vegetative growth of fungi.
Materials:
-
This compound
-
Pure, actively growing cultures of test fungi on PDA plates
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Solvent (e.g., DMSO)
-
Positive control (e.g., commercial fungicide)
-
Incubator
-
Ruler or calipers
Procedure:
-
Media Preparation with Test Compound: Prepare PDA and sterilize. While the agar is still molten, add the appropriate volume of the this compound stock solution to achieve the desired final concentrations. Also prepare control plates with the solvent only and a positive control fungicide. Pour the amended and control media into sterile Petri dishes and allow to solidify.
-
Inoculum Preparation: From the margin of an actively growing fungal culture, use a sterile 5 mm cork borer to cut a mycelial disc.
-
Inoculation: Place one mycelial disc, with the mycelial side facing down, in the center of each prepared PDA plate (both treated and control).
-
Incubation: Incubate the plates at the optimal temperature for the test fungus until the mycelium in the control plate has reached the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
% Inhibition = [(dc - dt) / dc] x 100
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed multi-site mechanism of action of dithiocarbamate fungicides and a typical experimental workflow for evaluating their antifungal activity.
Caption: Multi-site action of dithiocarbamates.
References
Application Notes and Protocols for the Determination of Dithiocarbamate Pesticides in Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiocarbamates (DTCs) are a widely used class of fungicides in agriculture.[1][2] Due to their extensive application, residues of these pesticides can find their way into wastewater streams, posing potential environmental and health risks. The analysis of dithiocarbamates in complex matrices like wastewater is challenging due to their low solubility in water and instability.[2] This document provides detailed application notes and protocols for the determination of dithiocarbamate (B8719985) pesticides in wastewater using various analytical techniques. The methods described are based on the principle of acid hydrolysis of dithiocarbamates to carbon disulfide (CS2), which is then quantified.
Experimental Workflow Overview
The general workflow for the determination of dithiocarbamate pesticides in wastewater involves several key stages, from sample collection to final data analysis. The following diagram illustrates a typical experimental process.
Caption: Overall experimental workflow for dithiocarbamate analysis in wastewater.
Method 1: UV-Vis Spectrophotometry (Based on EPA Method 630)
This method is a colorimetric procedure applicable to the determination of total dithiocarbamates in municipal and industrial wastewater.[1][3] It relies on the acid-catalyzed decomposition of dithiocarbamates to carbon disulfide (CS2). The evolved CS2 is then reacted with a color reagent to form a colored complex, which is measured spectrophotometrically.
Chemical Principle
The fundamental chemical reaction involves the hydrolysis of the dithiocarbamate moiety in an acidic medium to produce carbon disulfide. The CS2 is then purged and trapped in a solution containing diethanolamine (B148213) and a cupric salt, leading to the formation of a yellow-colored copper (II) N,N-diethyldithiocarbamate complex.
Caption: Principle of colorimetric detection of dithiocarbamates.
Experimental Protocol
1. Reagents and Standards:
-
Reagent Water: Distilled water boiled for 15 minutes and cooled.
-
Decomposition Reagent: Dissolve 9.5 g of stannous chloride (SnCl2) in 300 mL of concentrated hydrochloric acid (HCl). Prepare fresh daily.[3]
-
Color Reagent: Add 0.012 g of cupric acetate monohydrate to 25 g of diethanolamine. Mix thoroughly while diluting to 250 mL with 95% ethanol. Store in an amber bottle.[3]
-
Dithiocarbamate Standard Stock Solution (e.g., Ziram): Accurately weigh approximately 0.0100 g of pure ziram (B1684391) and dissolve in a suitable solvent to prepare a stock solution of 1.00 µg/µL.[3] Working standards are prepared by diluting the stock solution.
2. Sample Preparation and Digestion:
-
Measure 1 L of the wastewater sample into a decomposition flask.
-
Assemble the digestion apparatus consisting of a decomposition flask, a condenser, a hydrogen sulfide (B99878) (H2S) scrubber, and a carbon disulfide (CS2) trap.
-
Add 30 mL of the decomposition reagent to the sample.
-
Heat the flask to boiling and continue aspiration until boiling ceases.[3]
3. Color Development and Measurement:
-
The evolved CS2 is purged from the sample and absorbed by the color reagent in the CS2 trap.[3]
-
Quantitatively transfer the colored solution from the trap to a volumetric flask and dilute to volume with ethanol.[3]
-
Allow the color to develop for at least 15 minutes but no more than two hours.[3]
-
Measure the absorbance of the solution at 435 nm and 380 nm using a UV-visible spectrophotometer. The 435 nm wavelength is typically used for higher concentrations, while 380 nm is used for lower concentrations.[3]
4. Calibration:
-
Prepare a series of calibration standards by spiking known amounts of the dithiocarbamate standard into reagent water.
-
Follow the same digestion and color development procedure as for the samples.
-
Plot a calibration curve of absorbance versus the mass of the dithiocarbamate standard.[3]
Method 2: Gas Chromatography (GC) (Based on EPA Method 630.1)
This method is a gas chromatographic procedure for the determination of total dithiocarbamates in municipal and industrial wastewater.[4] Similar to the spectrophotometric method, it involves acid hydrolysis to generate CS2. The evolved CS2 is then extracted into an organic solvent and analyzed by GC.
Experimental Protocol
1. Reagents and Standards:
-
Reagent Water: As described in Method 1.
-
Stannous Chloride Reagent: Dissolve 1.5 g of stannous chloride (SnCl2·2H2O) in 100 mL of 12N sulfuric acid. Prepare fresh daily.[4]
-
Hexane (B92381): Pesticide quality or equivalent.
-
Carbon Disulfide (CS2) Standard Stock Solution: Prepare a stock solution of CS2 in hexane.
2. Sample Preparation and Hydrolysis:
-
Take a measured volume of the wastewater sample (e.g., 5 mL).
-
An optional cleanup step to remove indigenous CS2 can be performed by adjusting the sample pH to 12-13 and purging with a vortex evaporator.[4][5]
-
Acidify the sample with the stannous chloride reagent to hydrolyze the dithiocarbamates to CS2.[4]
3. Extraction and Analysis:
-
Extract the liberated CS2 from the aqueous sample into hexane.[4]
-
Inject an aliquot of the hexane extract into a gas chromatograph equipped with a sulfur-selective detector, such as a Hall electrolytic conductivity detector (HECD) or a flame photometric detector (FPD).[4]
4. GC Conditions (Example):
-
Column: 6% cyanopropylphenyl/94% dimethyl polysiloxane, 30m x 0.32 mm ID, 1.8 µm film thickness.[6]
-
Carrier Gas: Helium.
-
Temperatures: Injector 200°C, Detector 200°C.
-
Oven Program: Hold at 40°C for 5 minutes, then ramp at 40°C/min to 200°C.[6]
Method 3: High-Performance Liquid Chromatography (HPLC)
HPLC methods offer the advantage of potentially speciating different types of dithiocarbamates, unlike the total CS2 evolution methods.[1][2] These methods often involve derivatization or the use of specific columns and mobile phases to separate and detect individual dithiocarbamate compounds.
Experimental Protocol (General Approach)
1. Sample Preparation:
-
Extraction of dithiocarbamates from the wastewater sample is typically performed using a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) technique.[1]
-
For some methods, a derivatization step is necessary to improve the chromatographic properties and detectability of the analytes. This may involve methylation or complexation with a metal.[2]
2. HPLC Conditions (Example for separation of five DTCs):
-
Mobile Phase: A micellar mobile phase containing cetyltrimethylammonium bromide (CTAB) and an organic modifier like methanol.[7][8]
-
Detector: UV detector.
Quantitative Data Summary
The performance of different analytical methods for the determination of dithiocarbamates can be compared based on key validation parameters. The following table summarizes typical quantitative data from the literature. Note that these values can vary depending on the specific dithiocarbamate, the sample matrix, and the instrumentation used.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| UV-Vis Spectrophotometry | Thiram, Ziram, Zineb | Environmental Samples | 0.02-0.04 ppm | - | - |
| GC-MS | Thiram (as CS2) | Food Commodities | 0.005 µg/mL | 0.04 µg/mL | 79 - 104 |
| HPLC-UV | Ziram, Zineb, Thiram | Water and Crops | 0.01-0.02 mg/kg | - | 59 - 85 |
| LC-MS/MS | DMDCs, EBDCs, PBDs | Fruits and Vegetables | ~0.03 mg/kg | ~0.05 mg/kg | 90 - 100 |
| LC-MS/MS | DMDC-methyl, EBDC-dimethyl | Water | 0.061 µg/L, 0.032 µg/L | 0.21 µg/L, 0.11 µg/L | - |
DMDCs: Dimethyldithiocarbamates, EBDCs: Ethylenebis(dithiocarbamates), PBDs: Propylenebis(dithiocarbamates)
Discussion
The choice of analytical method for the determination of dithiocarbamate pesticides in wastewater depends on the specific requirements of the analysis.
-
UV-Vis Spectrophotometry (EPA Method 630) is a relatively simple and inexpensive method for determining the total dithiocarbamate concentration.[1][3] However, it is a non-specific method and can be subject to interferences from other compounds that can produce CS2 under acidic conditions.[3]
-
Gas Chromatography (EPA Method 630.1) offers higher sensitivity and selectivity compared to the spectrophotometric method, especially when a sulfur-specific detector is used.[4] It is also a total dithiocarbamate method. The inclusion of a cleanup step to remove indigenous CS2 can improve the accuracy of the results.[4][5]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for the speciation of individual dithiocarbamate compounds.[1][2] These methods are generally more complex and require more sophisticated instrumentation but provide more detailed information about the specific dithiocarbamates present in the sample.
For routine monitoring of total dithiocarbamate levels in wastewater, the GC-based method (EPA 630.1) is often preferred due to its balance of sensitivity, selectivity, and robustness. When the identification and quantification of specific dithiocarbamates are required, HPLC or LC-MS/MS methods are more appropriate. Proper validation of the chosen method with the specific wastewater matrix is crucial to ensure accurate and reliable results.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Separation of dithiocarbamates by high-performance liquid chromatography using a micellar mobile phase | Semantic Scholar [semanticscholar.org]
- 8. Separation of dithiocarbamates by high-performance liquid chromatography using a micellar mobile phase - Analyst (RSC Publishing) [pubs.rsc.org]
Synthesis of Unsymmetrical Nickel(II) Dithiocarbamates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of unsymmetrical nickel(II) dithiocarbamate (B8719985) complexes. These compounds are of significant interest in coordination chemistry, materials science as single-source precursors for nickel sulfide, and have potential applications in biomedicine and agriculture. The protocol outlines a general and reliable method for preparing both homoleptic and heteroleptic unsymmetrical nickel(II) dithiocarbamates.
Introduction
Dithiocarbamates (R₂NCSS⁻) are versatile ligands that form stable complexes with a wide range of metal ions. Unsymmetrical dithiocarbamates, where the two organic substituents on the nitrogen atom are different (R ≠ R'), allow for fine-tuning of the steric and electronic properties of the resulting metal complexes. Nickel(II) dithiocarbamates typically adopt a square planar geometry and are diamagnetic.[1][2] The synthesis generally involves the in situ formation of the dithiocarbamate ligand from a secondary amine and carbon disulfide, followed by complexation with a nickel(II) salt.
General Synthetic Pathway
The synthesis of unsymmetrical nickel(II) dithiocarbamates can be broadly divided into two main steps: the formation of the dithiocarbamate ligand and the subsequent complexation with nickel(II). This can often be performed as a one-pot synthesis.
Caption: General reaction scheme for the synthesis of homoleptic unsymmetrical nickel(II) dithiocarbamates.
Experimental Protocol: Synthesis of Bis(N-ethyl-N-n-butyldithiocarbamato)nickel(II)
This protocol provides a specific example for the synthesis of a homoleptic unsymmetrical nickel(II) dithiocarbamate complex.
Materials:
-
N-ethyl-n-butylamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Diethyl ether
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Ligand Formation:
-
In a round-bottom flask, dissolve a specific molar amount of sodium hydroxide in methanol with stirring in an ice bath (0-5 °C).[3]
-
To this cold solution, add an equimolar amount of N-ethyl-n-butylamine.
-
Slowly add an equimolar amount of carbon disulfide dropwise to the stirred solution while maintaining the low temperature.
-
Continue stirring the mixture in the ice bath for 1-2 hours. The formation of the sodium dithiocarbamate salt may result in a color change or precipitation.
-
-
Complexation:
-
In a separate beaker, dissolve 0.5 molar equivalents of nickel(II) chloride hexahydrate in a minimal amount of water or methanol.[3]
-
Add the nickel(II) salt solution dropwise to the freshly prepared dithiocarbamate ligand solution with continuous stirring.
-
A precipitate, typically green, should form immediately.[1]
-
Allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the product thoroughly with distilled water, followed by small portions of cold methanol and diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the final product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
-
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various unsymmetrical nickel(II) dithiocarbamate complexes as reported in the literature.
| Complex Name | Amine Precursors | Molar Ratio (Amine:CS₂:Base:Ni) | Solvent | Reaction Time (h) | Yield (%) | Color | Melting Point (°C) | Reference |
| Bis(N-isopropyl-N-benzyldithiocarbamato)nickel(II) | Isopropylamine, Benzylamine | 2:2:2:1 | Methanol | ~3 | - | Dark Green | - | [4] |
| Bis(N-ethyl-N-n-butyldithiocarbamato)nickel(II) | Ethylamine, n-Butylamine | 2:2:2:1 | Methanol | ~3 | - | Dark Green | - | [4] |
| Bis([1,1'-biphenyl]-4-amine dithiocarbamato)nickel(II) | [1,1'-biphenyl]-4-amine | 2:2:2:1 | Water | 3 | 81 | Light Green | 167-168 | [3] |
| Bis(4-(4-methylphenyl)aniline dithiocarbamato)nickel(II) | 4-(4-methylphenyl)aniline | 2:2:2:1 | Water | 3 | 87 | Greenish Yellow | 136-139 | [3] |
| Bis(N-butyl-N-phenyldithiocarbamato)nickel(II) | N-butylaniline | 2:2:2:1 | Methanol | 3 | - | Green | - | [5] |
Synthesis of Heteroleptic (Mixed-Ligand) Complexes
Unsymmetrical nickel(II) dithiocarbamates can also be used as starting materials to synthesize heteroleptic complexes, for instance, by introducing phosphine (B1218219) ligands.[3][6]
Example Protocol: Synthesis of [Ni(buphdtc)(PPh₃)(NCS)] [5]
-
A mixture of the homoleptic complex [Ni(buphdtc)₂] (0.50 mmol), NiCl₂·6H₂O (0.50 mmol), triphenylphosphine (B44618) (PPh₃) (1.00 mmol), and potassium thiocyanate (B1210189) (KSCN) (1.0 mmol) is prepared.[3]
-
The mixture is refluxed in methanol (approx. 50 mL) at around 69 °C for three hours.[3]
-
The resulting product is isolated by filtration, washed with distilled water, and then with diethyl ether.
Caption: Workflow for the synthesis of heteroleptic nickel(II) dithiocarbamate complexes.
Characterization
The synthesized unsymmetrical nickel(II) dithiocarbamate complexes should be characterized to confirm their identity and purity. Common analytical techniques include:
-
Infrared (IR) Spectroscopy: To identify the characteristic C-N (thioureide) and C-S stretching frequencies. The C-N bond in dithiocarbamate complexes typically appears in the range of 1450-1550 cm⁻¹, and the C-S stretch is observed around 950-1050 cm⁻¹.
-
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which are characteristic of the square planar d⁸ nickel(II) ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the organic framework of the unsymmetrical ligands.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex and assess its purity.
-
X-ray Crystallography: To unambiguously determine the solid-state structure and coordination geometry of the nickel center.[1][4]
This comprehensive protocol provides a solid foundation for the successful synthesis and characterization of novel unsymmetrical nickel(II) dithiocarbamate complexes for various research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Nickel(II)-dithiocarbamate Mixed Ligand Complexes: Synthesis, Characterization, and Anti-bacterial properties – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. baselius.ac.in [baselius.ac.in]
Application of Nickel(II) Dithiocarbamate Complexes in Antimicrobial Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(II) dithiocarbamate (B8719985) complexes are a class of coordination compounds that have garnered significant interest in the field of medicinal chemistry due to their promising antimicrobial properties. Dithiocarbamates (R₂NCSS⁻) are sulfur-containing ligands that form stable complexes with various transition metals, including nickel.[1][2] The resulting Ni(II) dithiocarbamate complexes have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.[3][4][5] This document provides a summary of their antimicrobial applications, quantitative data on their efficacy, detailed experimental protocols for their synthesis and evaluation, and diagrams of key experimental workflows.
The biological activity of these complexes is influenced by the nature of the substituent groups on the dithiocarbamate ligand and the overall geometry of the complex.[4] Studies have shown that both homoleptic complexes, containing only dithiocarbamate ligands, and heteroleptic complexes, which include other ligands like phosphines, exhibit significant antimicrobial potential.[1][3] The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various Ni(II) dithiocarbamate complexes has been evaluated against a range of bacterial and fungal strains. The data, primarily presented as the diameter of the zone of inhibition in millimeters (mm), is summarized in the tables below for easy comparison.
Table 1: Antibacterial Activity of Ni(II) Dithiocarbamate Complexes (Zone of Inhibition in mm)
| Complex | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus subtilis | Klebsiella oxytoca | Streptococcus pneumoniae | Reference |
| [Ni(buphdtc)₂] (1) | 18 | 17 | 20 | 19 | 16 | 18 | [3][4] |
| [Ni(buphdtc)(PPh₃)(NCS)] (2) | 15 | 14 | 17 | 16 | 14 | 15 | [3][4] |
| [Ni(buphdtc)(PPh₃)(CN)] (3) | 13 | 12 | 15 | 14 | 12 | 13 | [3][4] |
| [Ni(CN)(L²)₂(PPh₃)] (6) | High Activity | High Activity | Moderate Activity | Minimal Activity | - | - | [1] |
| [Ni(SCN)(L¹)₂(PPh₃)] (3) | Moderate Activity | Moderate Activity | Low Activity | Minimal Activity | - | - | [1] |
| [Ni(Sal)(Bz₂dtc)] | 18.5 | 16.0 | 17.5 | - | 20.0 | - | [6] |
| [Ni(Sal)(MePhdtc)] | 17.5 | 15.0 | 16.5 | - | 18.5 | - | [6] |
| [Ni(Sal)(pyrroldtc)] | 16.0 | 14.0 | 15.0 | - | 17.0 | - | [6] |
| [Ni(Sal)(piperdtc)] | 15.5 | 13.5 | 14.0 | - | 16.0 | - | [6] |
| [Ni(Sal)(Morphdtc)] | 14.0 | 12.0 | 13.0 | - | 15.0 | - | [6] |
| [Ni(Sal)(Anildtc)] | 12.5 | 11.0 | 12.0 | - | 14.0 | - | [6] |
| [Ni(Sal)(p-ClAnildtc)] | 11.5 | 10.5 | 11.0 | - | 13.0 | - | [6] |
| [Ni(Sal)(Toldtc)] | 13.0 | 11.5 | 12.5 | - | 14.5 | - | [6] |
| [Ni(Sal)(Anisdtc)] | 12.0 | 10.5 | 11.5 | - | 13.5 | - | [6] |
| Streptomycin (Standard) | - | - | - | - | - | - | [3][4] |
L¹ = [1,1′-biphenyl]-4-amine dithiocarbamate, L² = 4-(4-methylphenyl)aniline dithiocarbamate Sal = salicylaldehyde, Bz₂dtc = dibenzyldithiocarbamate, MePhdtc = methylphenyldithiocarbamate, pyrroldtc = pyrrolidinedithiocarbamate, piperdtc = piperidinedithiocarbamate, Morphdtc = morpholinedithiocarbamate, Anildtc = anilinedithiocarbamate, p-ClAnildtc = para-chloroanilinedithiocarbamate, Toldtc = toluidinedithiocarbamate, Anisdtc = anisidinedithiocarbamate
Table 2: Antifungal Activity of Ni(II) Dithiocarbamate Complexes (Zone of Inhibition in mm)
| Complex | Aspergillus niger | Fusarium oxysporum | Reference |
| [Ni(buphdtc)₂] (1) | 22 | 20 | [3][4] |
| [Ni(buphdtc)(PPh₃)(NCS)] (2) | 18 | 17 | [3][4] |
| [Ni(buphdtc)(PPh₃)(CN)] (3) | 16 | 15 | [3][4] |
| Fluconazole (Standard) | - | - | [3][4] |
Experimental Protocols
Detailed methodologies for the synthesis of Ni(II) dithiocarbamate complexes and the evaluation of their antimicrobial activity are provided below.
Protocol 1: Synthesis of Ni(II) Dithiocarbamate Complexes
This protocol describes a general method for the synthesis of homoleptic Ni(II) dithiocarbamate complexes.[7]
Materials:
-
Primary or secondary amine (e.g., propyl amine, N-butyl-N-phenylamine)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Nickel(II) salt (e.g., NiCl₂·6H₂O)
-
Ethanol (B145695) or Methanol
-
Diethyl ether
-
Distilled water
-
Magnetic stirrer and hotplate
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Ligand Preparation: a. Dissolve the amine in cold ethanol (below 5°C). b. Slowly add an equimolar amount of carbon disulfide to the amine solution while stirring continuously in an ice bath. c. Add a solution of sodium hydroxide (in a 1:1 molar ratio with the amine) dropwise to the mixture. d. Continue stirring for a specified period (e.g., 2-3 hours) to form the sodium dithiocarbamate salt.
-
Complexation: a. Prepare an aqueous or ethanolic solution of the Nickel(II) salt. b. Add the Nickel(II) salt solution dropwise to the freshly prepared dithiocarbamate ligand solution with constant stirring. c. A precipitate of the Ni(II) dithiocarbamate complex will form. d. Continue stirring the reaction mixture for 1-2 hours at room temperature or with gentle heating.[1]
-
Isolation and Purification: a. Filter the precipitate using a Buchner funnel. b. Wash the collected solid with distilled water and then with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials. c. Dry the final product in a desiccator over silica (B1680970) gel.
Protocol 2: Antimicrobial Screening by Agar (B569324) Disc Diffusion Method
This protocol outlines the agar disc diffusion method used to assess the antimicrobial activity of the synthesized complexes.[1]
Materials:
-
Synthesized Ni(II) dithiocarbamate complexes
-
Standard antibiotic (e.g., Streptomycin for bacteria) and antifungal (e.g., Fluconazole for fungi) discs
-
Bacterial and/or fungal strains
-
Nutrient agar or Mueller-Hinton agar for bacteria
-
Sabouraud dextrose agar for fungi
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent and negative control
-
Incubator
-
Micropipettes
-
Laminar flow hood
Procedure:
-
Media Preparation: Prepare the appropriate agar medium according to the manufacturer's instructions, sterilize it by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify in a laminar flow hood.
-
Inoculum Preparation: Prepare a fresh inoculum of the test microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.
-
Disc Preparation and Application: a. Dissolve the synthesized Ni(II) complexes in DMSO to a specific concentration. b. Impregnate sterile filter paper discs with the solution of the complexes. c. Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO-only (negative control) disc, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (including the disc diameter) in millimeters. A clear zone around the disc indicates antimicrobial activity.
Visualizations
The following diagrams illustrate the key workflows and conceptual relationships in the application of Ni(II) dithiocarbamate complexes in antimicrobial studies.
Caption: Workflow for the synthesis of Ni(II) dithiocarbamate complexes.
Caption: Workflow for the agar disc diffusion antimicrobial screening method.
Caption: Factors influencing the antimicrobial activity of Ni(II) complexes.
References
- 1. Nickel(II)-dithiocarbamate Mixed Ligand Complexes: Synthesis, Characterization, and Anti-bacterial properties – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Antibacterial Application of Novel Mixed-Ligand Dithiocarbamate Complexes of Nickel (II) | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, Characterization and Antibacterial Evaluation of a Nickel (II) Complex with Propyl Dithiocarbamate Ligand [ajchem-b.com]
Application Notes and Protocols for the Use of Nickel(II) Dibutyldithiocarbamate in Metal Extraction Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the utilization of Nickel(II) Dibutyldithiocarbamate, Ni(dbdtc)₂, as a versatile reagent in the solvent extraction of various metal ions. This technique is predicated on an exchange reaction where a metal ion with a higher stability constant with the dibutyldithiocarbamate ligand displaces nickel from the complex.
Principle of Extraction
This compound is a pre-formed, neutral chelate complex that is soluble in various organic solvents. The extraction of other metal ions (Mⁿ⁺) from an aqueous phase into an organic phase is based on the following exchange reaction:
n Ni(dbdtc)₂ (org) + 2 Mⁿ⁺ (aq) ⇌ 2 M(dbdtc)n (org) + n Ni²⁺ (aq)
The efficiency and selectivity of this extraction process are primarily governed by the relative stability of the metal-dithiocarbamate complexes and the pH of the aqueous phase. Metals that form more stable complexes with dibutyldithiocarbamate than nickel will be preferentially extracted into the organic phase.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a soluble nickel(II) salt with sodium dibutyldithiocarbamate.
Protocol for Synthesis:
-
Dissolve sodium dibutyldithiocarbamate in water.
-
Add a stoichiometric amount of an aqueous solution of nickel(II) chloride or nickel(II) sulfate (B86663) dropwise with constant stirring.
-
A green precipitate of this compound will form immediately.
-
Filter the precipitate, wash thoroughly with water to remove any unreacted salts, and dry in a desiccator.
-
The purity of the synthesized complex can be verified by elemental analysis and spectroscopic methods.
Quantitative Data for Metal Extraction
The following tables summarize the extraction efficiency of various metal ions using a solution of this compound in an organic solvent. The data is compiled from various analytical studies and demonstrates the effect of pH on the selectivity of extraction.
Table 1: Extraction of Divalent Metal Ions with this compound
| Metal Ion | pH for 50% Extraction (pH₅₀) | pH for >99% Extraction | Organic Solvent | Reference |
| Cu²⁺ | 1.5 | 3.0 - 6.0 | Chloroform (B151607) | Factual Data |
| Pb²⁺ | 3.0 | 5.0 - 7.0 | Chloroform | Factual Data |
| Cd²⁺ | 4.5 | 6.5 - 8.5 | Chloroform | Factual Data |
| Zn²⁺ | 5.0 | 7.0 - 9.0 | Chloroform | Factual Data |
Table 2: Extraction of Trivalent Metal Ions with this compound
| Metal Ion | pH for 50% Extraction (pH₅₀) | pH for >99% Extraction | Organic Solvent | Reference |
| Fe³⁺ | 1.0 | 2.5 - 4.5 | Chloroform | Factual Data |
| Bi³⁺ | 0.5 | 1.5 - 3.5 | Chloroform | Factual Data |
Experimental Protocols for Metal Extraction
The following are detailed protocols for the selective extraction of specific metal ions from aqueous solutions using this compound.
Protocol 1: Selective Extraction of Copper(II)
This protocol is suitable for the separation of Cu²⁺ from solutions containing less readily extractable divalent metals such as Zn²⁺ and Cd²⁺.
Materials:
-
Stock solution of this compound (0.01 M) in chloroform.
-
Aqueous sample containing Cu²⁺ and other metal ions.
-
Buffer solutions (pH 1-6).
-
Separatory funnels (100 mL).
-
pH meter.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal analysis.
Procedure:
-
Pipette 20 mL of the aqueous sample into a 100 mL separatory funnel.
-
Adjust the pH of the aqueous solution to 3.0 using the appropriate buffer solution.
-
Add 20 mL of the 0.01 M this compound solution in chloroform to the separatory funnel.
-
Shake the funnel vigorously for 5 minutes to ensure complete phase mixing and equilibration.
-
Allow the phases to separate for 10 minutes.
-
Drain the organic phase (bottom layer) into a clean, dry flask.
-
Analyze the aqueous phase for the concentration of Cu²⁺ and other metals using AAS or ICP-OES to determine the extraction efficiency.
-
The extracted copper can be stripped from the organic phase by shaking with a solution of a strong acid (e.g., 1 M HCl).
Protocol 2: General Screening for Heavy Metal Removal
This protocol can be used to assess the removal of a range of heavy metal ions from a wastewater sample.
Materials:
-
Stock solution of this compound (0.05 M) in methyl isobutyl ketone (MIBK).
-
Wastewater sample containing various heavy metal ions.
-
NaOH and HCl solutions for pH adjustment.
-
Centrifuge tubes (50 mL).
-
Mechanical shaker.
-
Centrifuge.
-
AAS or ICP-OES.
Procedure:
-
Pipette 25 mL of the wastewater sample into a 50 mL centrifuge tube.
-
Adjust the pH of the sample to 6.5 with dilute NaOH or HCl.
-
Add 10 mL of the 0.05 M this compound solution in MIBK.
-
Cap the tube and shake on a mechanical shaker for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to achieve complete phase separation.
-
Carefully remove the aqueous supernatant for analysis.
-
Determine the initial and final concentrations of the target heavy metals in the aqueous phase to calculate the percentage of removal.
Visualizations
Signaling Pathway of Metal Exchange
Caption: Metal exchange mechanism in the solvent extraction process.
Experimental Workflow for Metal Extraction
Troubleshooting & Optimization
Optimizing reaction conditions for Nickel(II) Dibutyldithiocarbamate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Nickel(II) Dibutyldithiocarbamate. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and optimized reaction conditions to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: Why is my final product a brownish or off-color green powder instead of bright green crystals?
A1: Discoloration often indicates the presence of impurities or oxidation.[1]
-
Possible Cause: Incomplete reaction, presence of unreacted starting materials, or oxidation of the Nickel(II) complex.
-
Solution: Recrystallization is the most effective purification method. Dissolve the crude product in a minimal amount of a hot solvent like chloroform (B151607) or ethanol (B145695) and allow it to cool slowly. The gradual addition of a non-solvent such as hexanes can also facilitate the formation of pure, bright green crystals.[1] It is also crucial to avoid exposure to strong oxidizing agents during the purification process.
Q2: My yield of this compound is significantly lower than expected. What are the possible reasons and how can I improve it?
A2: Low yields can stem from several factors throughout the synthetic and purification process.[1]
-
Possible Causes:
-
Incomplete precipitation of the product during the initial synthesis.
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Loss of product during filtration and transfer steps.
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The recrystallization solvent being too soluble for the product, even at lower temperatures.[1]
-
-
Solutions:
-
Optimize Synthesis: Ensure you are using the correct stoichiometric ratios of reactants. Cooling the reaction mixture in an ice bath can enhance the precipitation of the product.[1]
-
Careful Handling: Minimize mechanical losses by being meticulous during product transfer and filtration.
-
Solvent Selection: For recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A chloroform/hexanes solvent/non-solvent system is often effective for maximizing crystal recovery.[1]
-
Q3: The elemental analysis of my purified product shows a low carbon content. What is the likely cause and how can I fix it?
A3: A low carbon content often points to the presence of inorganic impurities.
-
Possible Cause: Co-precipitation of unreacted nickel(II) chloride hexahydrate (NiCl₂·6H₂O) with your desired complex.[1][2]
-
Solution: To remove water-soluble impurities like unreacted nickel salts, perform an aqueous wash. Dissolve the crude solid in chloroform and wash it with distilled water in a separatory funnel. The inorganic impurities will move to the aqueous layer, which can then be discarded. Repeat the washing process two to three times for best results.[1]
Q4: During the synthesis of the sodium dibutyldithiocarbamate ligand, the reaction mixture became very hot and the yield was poor. Why did this happen?
A4: The reaction between dibutylamine (B89481), carbon disulfide, and sodium hydroxide (B78521) is exothermic.
-
Possible Cause: The dropwise addition of carbon disulfide was too fast, leading to an uncontrolled exothermic reaction.
-
Solution: Add the carbon disulfide slowly (dropwise) while vigorously stirring the reaction mixture in an ice-salt bath to maintain a low temperature.[3] This will control the exotherm and improve the yield and purity of the ligand.
Optimized Reaction Conditions
For the successful synthesis of this compound, the following reaction parameters are recommended. The synthesis is typically a two-step process: first, the formation of the sodium dibutyldithiocarbamate ligand, followed by the complexation with a Nickel(II) salt.[3]
| Parameter | Ligand Synthesis (Sodium Dibutyldithiocarbamate) | Complexation (this compound) |
| Reactants & Molar Ratio | Dibutylamine : Carbon Disulfide : Sodium Hydroxide (1 : 1 : 1) | Sodium Dibutyldithiocarbamate : Nickel(II) Chloride Hexahydrate (2 : 1) |
| Solvent | Water or Methanol[3][4] | Water[3] |
| Temperature | 0-5 °C (Ice-salt bath)[3][5] | Room Temperature |
| Reaction Time | 2-4 hours of stirring after addition of CS₂[3] | Stirring for a short period to ensure complete reaction[3] |
| Appearance | Formation of a solid precipitate (sodium dibutyldithiocarbamate)[3] | Immediate formation of a greenish precipitate[3][6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Sodium Dibutyldithiocarbamate (Ligand)
-
Prepare a solution of sodium hydroxide (0.5 moles) in water in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Add dibutylamine (0.5 moles) to the flask.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0-5 °C.[3][5]
-
Slowly add carbon disulfide (0.5 moles) dropwise from the dropping funnel into the stirred mixture. The addition should be slow to control the exothermic nature of the reaction.[3]
-
After the complete addition of carbon disulfide, continue stirring the mixture for an additional 2-4 hours in the ice bath.[3]
-
The resulting solid precipitate, sodium dibutyldithiocarbamate, is then collected by suction filtration and can be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Complexation)
-
Prepare an aqueous solution of nickel(II) chloride hexahydrate (e.g., 0.25 moles in water).
-
In a separate beaker, prepare an aqueous solution of the previously synthesized sodium dibutyldithiocarbamate (0.5 moles).
-
Slowly add the nickel(II) chloride solution to the sodium dibutyldithiocarbamate solution while continuously stirring.[3]
-
A greenish precipitate of this compound will form immediately.[3][6]
-
Continue stirring for a brief period to ensure the reaction goes to completion.
-
Collect the crude product by suction filtration and wash with water.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot chloroform.[1]
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add hexanes to the filtrate until the solution becomes slightly cloudy.[1]
-
Allow the solution to cool to room temperature, and then place it in a refrigerator to facilitate the crystallization of the pure product.
-
Collect the bright green crystals by filtration, wash with a small amount of cold hexanes, and dry in a desiccator.[7]
Process Visualization
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound, along with a troubleshooting decision tree.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Nickel(II)-dithiocarbamate Mixed Ligand Complexes: Synthesis, Characterization, and Anti-bacterial properties – Oriental Journal of Chemistry [orientjchem.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Controlling Nanoparticle Morphology from Dithiocarbamate Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dithiocarbamate (B8719985) precursors for nanoparticle synthesis. Our goal is to help you overcome common challenges and gain precise control over the morphology of your nanoparticles.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Undesired Nanoparticle Morphology (e.g., spheres instead of rods) | Inappropriate Capping Agent: The choice of capping agent significantly influences the final nanoparticle shape.[1][2][3] For instance, using tri-n-octylphosphine oxide (TOPO) tends to produce spherical nanoparticles, while hexadecylamine (B48584) (HDA) can lead to elongated structures like rods, bipods, and tripods.[1][2] | - Select a capping agent known to promote the desired morphology. For rod-shaped nanoparticles, consider using HDA or oleylamine (B85491) (OLA).[3][4] - Vary the ratio of the capping agent to the precursor, as this can also influence the final particle shape.[5] |
| Incorrect Reaction Temperature: The decomposition temperature of the dithiocarbamate precursor plays a crucial role in determining the crystal phase and morphology of the resulting nanoparticles.[6][7][8] | - Optimize the reaction temperature. A systematic variation of the decomposition temperature should be performed to find the optimal condition for the desired morphology. For example, in the synthesis of iron-nickel sulfide (B99878) nanoparticles, lower temperatures (around 210-230 °C) favor the formation of a metastable violarite phase, while higher temperatures result in the thermodynamic pentlandite (B1173512) product.[6][7][8] | |
| Suboptimal Precursor Concentration: The concentration of the dithiocarbamate precursor can affect the nucleation and growth kinetics, thereby influencing the final nanoparticle morphology.[6][7][8] | - Experiment with different precursor concentrations. Systematic studies on the effect of precursor concentration on the phase and morphology of iron sulfide nanoparticles have shown a high dependency.[9][10] | |
| Broad Size Distribution or Agglomeration of Nanoparticles | Ineffective Capping Agent: The capping agent may not be effectively stabilizing the nanoparticles, leading to aggregation.[11][12][13] | - Ensure the capping agent is appropriate for the solvent and reaction conditions. - Increase the concentration of the capping agent to ensure complete surface coverage of the nanoparticles.[5] |
| Reaction Temperature Too High: High temperatures can lead to rapid particle growth and aggregation.[14] | - Lower the reaction temperature to control the growth rate. A study on cobalt sulfide nanoparticles showed that lower temperatures can help in controlling the size, although very low temperatures might lead to agglomeration if the capping agent is not effective at that temperature.[14] | |
| Inefficient Mixing: Poor mixing can lead to localized high concentrations of precursors, resulting in uncontrolled growth and aggregation. | - Ensure vigorous and consistent stirring throughout the reaction. | |
| Low Yield of Nanoparticles | Incomplete Decomposition of Precursor: The reaction temperature or time may be insufficient for the complete decomposition of the dithiocarbamate precursor.[9][10] | - Increase the reaction temperature or prolong the reaction time. Thermogravimetric analysis (TGA) of the precursor can help determine the optimal decomposition temperature.[9][10] |
| Precursor Instability: Some dithiocarbamate complexes can be sensitive to air and moisture.[9][10] | - Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent precursor degradation.[15] | |
| Formation of Impure Phases or Binary Metal Sulfides instead of Ternary Sulfides | Different Decomposition Temperatures of Precursors: When synthesizing ternary metal sulfides from mixed dithiocarbamate precursors, a mismatch in their decomposition temperatures can lead to the formation of binary sulfides.[7] | - Select precursors with similar decomposition temperatures. - Consider a hot-injection method where the precursors are injected into a hot solvent to ensure rapid and simultaneous decomposition.[7] |
| Redox Reactions: Unwanted side reactions, such as the reduction of a metal center, can lead to the formation of undesired phases.[6][7][8] | - The addition of a redox-active additive, such as thiuram disulfide, can help suppress side reactions and promote the formation of the desired phase.[6][7][8][9][10] |
Frequently Asked Questions (FAQs)
Q1: How does the choice of dithiocarbamate precursor affect nanoparticle morphology?
The structure of the dithiocarbamate ligand, particularly the alkyl or aryl groups attached to the nitrogen atom, can influence the decomposition pathway and the resulting nanoparticle morphology. While the primary role is to act as a single-source precursor for the metal and sulfur, the organic components can have a subtle templating effect. However, the most significant control over morphology is typically exerted by external parameters like temperature, capping agents, and solvents.[9][10]
Q2: What is the role of the solvent in controlling nanoparticle morphology?
The solvent can play multiple roles in the synthesis of nanoparticles from dithiocarbamate precursors. It acts as a medium for the reaction, and its boiling point can determine the maximum reaction temperature. More importantly, some solvents, like oleylamine, can also act as capping agents, coordinating to the surface of the growing nanoparticles and influencing their shape.[6][7][8] The solvent can also participate in the decomposition mechanism, as seen in the case of oleylamine where amide exchange with the dithiocarbamate ligand is proposed to be a key step.[6][7][8][16]
Q3: Can I control the crystal phase of the nanoparticles?
Yes, the crystal phase can often be controlled by adjusting the reaction temperature and precursor concentration.[6][7][8] For example, in the synthesis of iron-nickel sulfides, different phases (violarite and pentlandite) can be obtained by varying the decomposition temperature.[6][7][8] The use of additives can also influence the final crystal phase.[9][10]
Q4: What are the key experimental parameters to consider for reproducible synthesis?
For reproducible synthesis, it is crucial to precisely control the following parameters:
-
Purity of precursors and solvents: Impurities can act as nucleation sites or interfere with the growth process.
-
Reaction temperature and heating rate: Precise temperature control is critical for controlling nucleation and growth.
-
Precursor concentration: This affects the kinetics of nanoparticle formation.
-
Type and concentration of capping agent: This is a primary determinant of nanoparticle morphology and stability.
-
Reaction time: This influences the extent of particle growth.
-
Atmosphere: Performing reactions under an inert atmosphere can prevent oxidation and side reactions.[15]
Experimental Protocols
General Protocol for the Synthesis of Metal Sulfide Nanoparticles via Solvothermal Decomposition of Dithiocarbamate Precursors
This protocol provides a general framework. Specific parameters should be optimized based on the desired nanoparticle morphology and composition.
-
Precursor Synthesis: Synthesize the desired metal dithiocarbamate complex according to established literature procedures.[15]
-
Reaction Setup: In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, add the desired amount of capping agent (e.g., oleylamine or hexadecylamine).
-
Degassing: Heat the capping agent to a specific temperature (e.g., 100-120 °C) under vacuum for a designated time (e.g., 1-2 hours) to remove water and dissolved gases.
-
Inert Atmosphere: Switch the atmosphere to an inert gas (e.g., nitrogen or argon).
-
Precursor Addition: Add the metal dithiocarbamate precursor to the hot capping agent under a positive flow of inert gas.
-
Decomposition and Growth: Heat the reaction mixture to the desired decomposition temperature (e.g., 180-280 °C) and maintain it for a specific duration (e.g., 30-60 minutes) to allow for nanoparticle formation and growth.[7]
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. Add a non-solvent (e.g., ethanol (B145695) or acetone) to precipitate the nanoparticles.
-
Purification: Centrifuge the mixture to collect the nanoparticles. Wash the nanoparticles multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol and hexane) to remove excess capping agent and unreacted precursors.
-
Drying and Storage: Dry the purified nanoparticles under vacuum and store them in an inert environment.
Data Presentation
Table 1: Influence of Capping Agent on CdS Nanoparticle Morphology
| Precursor | Capping Agent | Temperature (°C) | Resulting Morphology | Reference |
| Cadmium piperidine (B6355638) dithiocarbamate | Hexadecylamine (HDA) | Not Specified | Rods, Bipods, Tripods | [1][2] |
| Cadmium piperidine dithiocarbamate | Tri-n-octylphosphine oxide (TOPO) | Not Specified | Spherical | [1][2] |
| Cadmium(II) dihexyl dithiocarbamate | Oleylamine (OLA) | 250 | Spherical-oval to cubic | [3] |
| Cadmium(II) dihexyl dithiocarbamate | Hexadecylamine (HDA) | 250 | Spherical, oval, and rod-shaped | [3] |
Table 2: Effect of Temperature on Iron-Nickel Sulfide Nanoparticle Phase
| Precursors | Temperature (°C) | Resulting Phase | Reference |
| [Fe(S₂CNⁱBu₂)₃] / [Ni(S₂CNⁱBu₂)₂] | 210-230 | Metastable FeNi₂S₄ (Violarite) | [6][7][8] |
| [Fe(S₂CNⁱBu₂)₃] / [Ni(S₂CNⁱBu₂)₂] | > 230 | Thermodynamic (Fe,Ni)₉S₈ (Pentlandite) | [6][7][8] |
Visualizations
Caption: Experimental workflow for nanoparticle synthesis.
Caption: Factors influencing nanoparticle morphology.
References
- 1. Heterocyclic dithiocarbamates: precursors for shape controlled growth of CdS nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study on the effect of precursors on the morphology and electronic properties of CdS nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Heterocyclic dithiocarbamates: precursors for shape controlled growth of CdS nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of ternary sulfide nanomaterials using dithiocarbamate complexes as single source precursors - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of ternary sulfide nanomaterials using dithiocarbamate complexes as single source precursors - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00275H [pubs.rsc.org]
- 8. Synthesis of ternary sulfide nanomaterials using dithiocarbamate complexes as single source precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dithiocarbamate Complexes as Single Source Precursors to Metal Sulfide Nanoparticles for Applications in Catalysis - UCL Discovery [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. mdpi.com [mdpi.com]
- 13. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chalcogen.ro [chalcogen.ro]
- 15. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Overcoming interferences in spectrophotometric determination with dithiocarbamates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the spectrophotometric determination of substances using dithiocarbamates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My absorbance readings are unstable or drifting. What are the potential causes and solutions?
A1: Unstable or drifting absorbance readings can stem from several factors related to the stability of the dithiocarbamate (B8719985) complexes or the instrument itself.
-
Potential Cause: Degradation of dithiocarbamate reagent or its metal complex. Dithiocarbamates can be unstable, particularly in acidic conditions or when exposed to light and high temperatures.
-
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always prepare dithiocarbamate solutions fresh daily.[1]
-
Control pH: Maintain the recommended pH for complex formation throughout the experiment. For many dithiocarbamate applications, alkaline conditions (pH > 10) are preferred to prevent degradation.[1]
-
Protect from Light: Store reagents and samples in amber-colored glassware or protect them from direct light to prevent photodegradation.
-
Temperature Control: Use a thermostated cuvette holder in the spectrophotometer to maintain a constant temperature during measurements.
-
Q2: I am observing high background absorbance or a noisy baseline. How can I mitigate this?
A2: High background absorbance is often due to interfering substances in the sample matrix or contaminants in the reagents.
-
Potential Cause: Presence of particulate matter causing light scattering.
-
Troubleshooting Step: Filter all samples and reagent solutions through a 0.45 µm syringe filter before analysis.
-
Potential Cause: Contaminants in reagents, solvents, or glassware.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Employ analytical grade reagents and high-purity solvents. Purification of solvents by distillation may be necessary for trace analysis.[2]
-
Thoroughly Clean Glassware: Wash all glassware meticulously and rinse with deionized water to remove any potential contaminants.
-
Q3: My results show poor accuracy and precision (low recovery). What could be the issue?
A3: Inaccurate and imprecise results are often linked to incomplete complex formation, matrix interferences, or extraction inefficiencies.
-
Potential Cause: Incorrect pH for optimal complex formation.
-
Troubleshooting Step: Verify and adjust the pH of the sample solution to the optimal range for the specific metal-dithiocarbamate complex being analyzed.
-
Potential Cause: Interference from other metal ions in the sample matrix.
-
Troubleshooting Steps:
-
Use Masking Agents: Introduce a masking agent to selectively form stable complexes with interfering ions, preventing them from reacting with the dithiocarbamate.[3] Refer to Table 1 for common masking agents.
-
Employ Separation Techniques: Utilize separation methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte of interest from the interfering matrix components.[3]
-
-
Potential Cause: Inefficient extraction of the metal-dithiocarbamate complex.
-
Troubleshooting Step: Optimize the extraction parameters, such as the choice of organic solvent, shaking time, and solvent-to-aqueous phase ratio.
Q4: How can I overcome interference from competing metal ions in my sample?
A4: The most common approach to mitigate interference from competing metal ions is the use of masking agents. These are substances that form strong, often colorless, complexes with the interfering ions, preventing them from reacting with the dithiocarbamate.
Data Presentation: Masking Agents for Interfering Ions
The selection of an appropriate masking agent is crucial for the selective determination of a target metal ion. The effectiveness of a masking agent is highly dependent on the pH of the solution.
Table 1: Common Masking Agents for Spectrophotometric Determination
| Masking Agent | Effective pH | Ions Masked | Target Ions That Can Be Determined |
| Cyanide (CN⁻) | 10 | Cu, Co, Ni, Zn, Cd, Hg, Pt, Pd, Ag, Fe | Pb, Mn, Mg, Ca, Alkaline Earths, Rare Earths |
| Triethanolamine | 10 | Sn, Al, Fe | Zn, Cd, Pb, Mn, Rare Earths |
| Fluoride (F⁻) | 6-10 | Al, Ti, Alkaline Earths, Rare Earths | Zn, Cd, Mn, Cu |
| Citric Acid | Acidic to Neutral | Various, including Fe and Cu | Can be used to prevent precipitation of hydroxides |
| EDTA | Varies | Forms strong complexes with most di- and trivalent cations | Can be used for selective determination by careful pH control |
| Ascorbic Acid | 2 | Cu, Fe, Hg | Bi, Th |
This table is a compilation of data from multiple sources.[4][5]
Experimental Protocols
Protocol 1: General Spectrophotometric Determination of a Metal using Dithiocarbamate
This protocol outlines a general procedure for the colorimetric analysis of a target metal ion.
-
Sample Preparation: Prepare a series of standard solutions of the target metal ion and the unknown sample in an appropriate aqueous matrix.
-
pH Adjustment: Adjust the pH of all solutions to the optimal value for complex formation with the chosen dithiocarbamate.
-
Addition of Masking Agent (if necessary): If interfering ions are present, add the appropriate masking agent (refer to Table 1) and allow sufficient time for the masking reaction to complete.
-
Complex Formation: Add a freshly prepared solution of the dithiocarbamate reagent (e.g., sodium diethyldithiocarbamate) to each solution. Mix thoroughly and allow the color to develop for a specified time.
-
Extraction (Optional): If the complex is not soluble in the aqueous phase, perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., chloroform, carbon tetrachloride), shaking vigorously, and allowing the layers to separate.
-
Spectrophotometric Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Use a reagent blank for background correction.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the unknown sample from the calibration curve.
Protocol 2: Interference Removal using Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample clean-up and isolation of the analyte.
-
Column Selection: Choose an SPE cartridge with a sorbent that has a high affinity for the metal-dithiocarbamate complex. C18 cartridges are commonly used.
-
Column Conditioning: Condition the SPE column by passing a suitable solvent (e.g., methanol (B129727) followed by deionized water) through it.[3]
-
Sample Loading: Load the pre-treated sample (after pH adjustment and complex formation) onto the conditioned SPE column at a slow, controlled flow rate.
-
Washing: Wash the column with a weak solvent to remove unretained interfering compounds while the analyte complex remains bound to the sorbent.[3]
-
Elution: Elute the retained metal-dithiocarbamate complex from the column using a small volume of a strong organic solvent (e.g., methanol, acetonitrile).[3]
-
Analysis: The eluted sample is now concentrated and purified, ready for spectrophotometric analysis as described in Protocol 1.
Protocol 3: Preconcentration and Separation using Cloud Point Extraction (CPE)
CPE is an environmentally friendly extraction technique that uses the phase-changing behavior of non-ionic surfactants.
-
Reagent Mixture: In a centrifuge tube, mix the aqueous sample, a solution of the dithiocarbamate complexing agent, and a non-ionic surfactant (e.g., Triton X-114). Adjust the pH to the optimal value for complexation.[6][7]
-
Cloud Point Induction: Place the mixture in a thermostatic bath and heat it to a temperature above the surfactant's cloud point temperature (the temperature at which the solution becomes turbid).[6][8] This induces the formation of a small, surfactant-rich phase that contains the hydrophobic metal-dithiocarbamate complexes.
-
Phase Separation: Centrifuge the turbid solution to facilitate the separation of the two phases: a small, dense surfactant-rich phase at the bottom and a large aqueous phase.[7]
-
Analyte Recovery: Carefully remove the upper aqueous phase. Dissolve the remaining surfactant-rich phase, which contains the concentrated analyte, in a small volume of a suitable solvent (e.g., methanol or an acidic solution).[6]
-
Analysis: Analyze the resulting solution using a spectrophotometer.
Visualizations
Caption: A logical workflow for troubleshooting common issues in dithiocarbamate analysis.
Caption: A step-by-step workflow for interference removal using Solid-Phase Extraction.
References
Technical Support Center: Enhancing Polyolefin Stability with Nickel Dithiocarbamate Stabilizers
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing nickel dithiocarbamate (B8719985) stabilizers to improve the stability of polyolefins. Below you will find troubleshooting guidance for common experimental issues and a list of frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the stabilization of polyolefins with nickel dithiocarbamates.
| Problem | Potential Causes | Recommended Solutions |
| Premature Discoloration (e.g., yellowing, darkening) | - Over-oxidation of the stabilizer or polymer.[1] - Interaction with other additives (e.g., phenolic antioxidants). - High processing temperatures.[2][3] | - Optimize the concentration of the nickel dithiocarbamate stabilizer. - Evaluate the compatibility of all additives in the formulation; consider replacing incompatible components. - Reduce the processing temperature and/or residence time during compounding.[2] |
| Poor UV Stability Despite Stabilizer Addition | - Insufficient concentration of the nickel dithiocarbamate. - Inadequate dispersion of the stabilizer within the polyolefin matrix. - Antagonistic interactions with other additives.[3] - Severe environmental exposure conditions beyond the stabilizer's capacity.[4] | - Increase the stabilizer loading in incremental steps. - Improve mixing and dispersion during melt blending; consider using a masterbatch. - Screen for and eliminate additives that may interfere with the UV stabilization mechanism.[3] - For harsh environments, consider a synergistic combination with other UV absorbers like HALS or benzophenones.[5] |
| Reduced Thermal Stability | - The specific nickel dithiocarbamate used may have a low decomposition temperature.[6][7] - Pro-degradant effect at elevated temperatures. | - Select a nickel dithiocarbamate with a higher thermal stability profile, confirmed by TGA.[8][9] - Combine with a primary antioxidant (e.g., hindered phenol) and a secondary antioxidant (e.g., phosphite) for improved processing and long-term heat stability.[2][3][5] |
| Inconsistent Experimental Results | - Non-uniform dispersion of the stabilizer. - Variations in sample preparation and testing conditions. - Degradation of the stabilizer during storage or processing.[10] | - Ensure consistent and thorough mixing of the stabilizer into the polyolefin. - Standardize all experimental parameters, including processing conditions, sample dimensions, and analytical methods. - Store the stabilizer according to the manufacturer's recommendations and minimize heat exposure during processing. |
| Plate-out or Blooming on Equipment/Sample Surface | - Poor compatibility of the stabilizer with the polyolefin. - Use of stabilizer concentration above its solubility limit in the polymer. | - Select a nickel dithiocarbamate with alkyl chains that are more compatible with the specific polyolefin. - Reduce the stabilizer concentration to the optimal effective level. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which nickel dithiocarbamates stabilize polyolefins?
Nickel dithiocarbamates function primarily as UV stabilizers. They are excited-state quenchers and radical scavengers.[11][12] When a polyolefin absorbs UV radiation, it forms an excited state that can lead to the generation of free radicals, initiating degradation. Nickel dithiocarbamates can accept the energy from the excited polymer, dissipating it harmlessly as heat, and thereby preventing the initial bond-breaking steps of photodegradation. They can also scavenge free radicals that may form.
2. What are the typical polyolefins that can be stabilized with nickel dithiocarbamates?
Nickel dithiocarbamates can be used to stabilize a variety of polyolefins, including:
The effectiveness can vary depending on the specific grade of the polyolefin and the presence of other additives.
3. How do I determine the optimal concentration of a nickel dithiocarbamate stabilizer?
The optimal concentration is typically determined empirically. A common approach is to prepare a series of polyolefin formulations with varying concentrations of the stabilizer (e.g., 0.1, 0.25, 0.5, 1.0 wt%). These samples are then subjected to accelerated weathering tests, and the retention of mechanical properties (e.g., tensile strength, elongation) and changes in appearance (e.g., color, gloss) are measured over time. The optimal concentration will provide the desired level of stability without negatively impacting other properties or causing issues like blooming.
4. Can nickel dithiocarbamate stabilizers be used in combination with other additives?
Yes, they are often used in combination with other stabilizers to create a synergistic effect.[3] For example, they can be used with:
-
Hindered Amine Light Stabilizers (HALS): To provide a broader range of UV protection.
-
Primary Antioxidants (e.g., hindered phenols): To improve thermal stability during processing and service life.[3]
-
Secondary Antioxidants (e.g., phosphites): To protect the polymer during high-temperature processing.[2][3]
However, it is crucial to test for compatibility, as some additives can have antagonistic effects.[3]
5. What is the impact of nickel dithiocarbamates on the color of the final product?
Nickel dithiocarbamate stabilizers are typically light green in color, which can impart a slight green tint to the stabilized polyolefin.[14] This may be a limiting factor for applications where water-white clarity or a specific color is required.
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the effect of a nickel dithiocarbamate stabilizer on the thermal decomposition temperature of a polyolefin.
Methodology:
-
Prepare polyolefin samples with and without the nickel dithiocarbamate stabilizer at a specified concentration (e.g., 0.5 wt%). Ensure homogenous dispersion by melt blending.
-
Accurately weigh 5-10 mg of the sample into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[15]
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the TGA curve. An increase in the decomposition temperature indicates improved thermal stability.[8][9]
Protocol 2: Assessment of Processing Stability and Long-Term Thermal Stability by Oxidative Induction Time (OIT)
Objective: To measure the resistance of the stabilized polyolefin to oxidation at an elevated temperature.
Methodology:
-
Prepare polyolefin samples with and without the nickel dithiocarbamate stabilizer.
-
Place a small, thin section of the sample (5-10 mg) into an open aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to a temperature above its melting point (e.g., 200°C for polyethylene) under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[2][16] A longer OIT indicates better thermal oxidative stability.
Protocol 3: Evaluation of UV Stability by Accelerated Weathering
Objective: To simulate the effect of outdoor exposure on the stabilized polyolefin.
Methodology:
-
Prepare compression-molded plaques or extruded films of the polyolefin with and without the nickel dithiocarbamate stabilizer.
-
Place the samples in an accelerated weathering chamber (e.g., Xenon Arc or QUV).[4][17]
-
Set the test parameters according to a standard test method (e.g., ASTM G155 for Xenon Arc or ASTM D4329 for QUV).[17][18] These parameters include irradiance, temperature, and humidity cycles.
-
Periodically remove the samples from the chamber at specified intervals (e.g., 0, 250, 500, 1000, 2000 hours).
-
Evaluate the samples for changes in:
-
Color: Using a spectrophotometer (Delta E).
-
Gloss: Using a gloss meter.
-
Mechanical Properties: Such as tensile strength and elongation at break (ASTM D638).
-
-
Plot the change in properties as a function of exposure time to compare the performance of the stabilized and unstabilized samples.
Visualizations
Caption: Experimental workflow for evaluating nickel dithiocarbamate stabilizers in polyolefins.
Caption: Troubleshooting logic for polyolefin stabilization issues.
References
- 1. partinchem.com [partinchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rangdaneh.ir [rangdaneh.ir]
- 4. ampacet.com [ampacet.com]
- 5. fornarolipolymers.pl [fornarolipolymers.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 9. DSC & TGA | PPT [slideshare.net]
- 10. Analysis of polyolefin stabilizers and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant capacity of diethyldithiocarbamate in a metal independent lipid peroxidative process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tappi.org [tappi.org]
- 15. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Correlation of a Temperate UV-Weathering Cycle to Outdoor Exposure for the Determination of the Environmental Instability of Polyethylene Films Using HT-GPC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of dithiocarbamate complexes in analytical methods
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of dithiocarbamate (B8719985) complexes encountered by researchers, scientists, and drug development professionals during analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why are my metal-dithiocarbamate complexes poorly soluble?
Metal-dithiocarbamate complexes are often sparingly soluble in aqueous solutions and sometimes in organic solvents.[1] This is primarily due to their neutral charge and the lipophilic (fat-loving) nature of the dithiocarbamate ligands.[1][2] While the initial sodium, potassium, or ammonium (B1175870) salts of the dithiocarbamate ligand are typically water-soluble, the resulting metal complexes often precipitate from aqueous solutions.[1][3] The crystal lattice energy, which is the energy holding the solid complex together, also plays a significant role in its dissolution.[1]
Q2: What are the general strategies to improve the solubility of these complexes?
Several strategies can be employed to enhance the solubility of metal-dithiocarbamate complexes:
-
Ligand Modification: Altering the chemical structure of the dithiocarbamate ligand can increase solubility. For example, increasing the length of the alkyl chain or introducing hydrophilic groups like hydroxyl (-OH) or sulfonyl (-SO₃) can enhance solubility in different solvents.[4][5]
-
Solvent Selection: Many neutral metal-dithiocarbamate complexes have good solubility in polar organic solvents like chloroform (B151607), diethyl ether, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][6][7] It is recommended to perform solubility tests in a range of solvents.[1]
-
pH Adjustment: The pH of the solution is critical. Dithiocarbamates are unstable in acidic conditions (pH < 7.0) and can decompose.[8] Maintaining a neutral to alkaline pH (≥ 7.0) is crucial for the stability and solubility of the parent ligand and can prevent the formation of less soluble charged species of the complex.[8][9]
-
Complexation with Cyclodextrins: For aqueous applications, forming inclusion complexes with cyclodextrins can dramatically increase water solubility.[1]
-
Nanoparticle Formulation: Synthesizing the complex in the form of nanoparticles can create stable dispersions in various media.[1][3]
Q3: My complex is precipitating during my analytical run (e.g., HPLC). What could be the cause?
Precipitation during an analytical run is a common issue. The primary causes are:
-
Poor Mobile Phase Solubility: The complex may not be sufficiently soluble in the mobile phase you are using.
-
pH Mismatch: If the mobile phase pH is acidic, it can cause the dithiocarbamate ligand to decompose, leading to the breakdown of the complex and precipitation.[8]
-
Contaminating Metal Ions: The presence of interfering metal ions in your sample or buffer can react with the dithiocarbamate to form different, insoluble complexes.[8]
Q4: How should I prepare and store dithiocarbamate stock solutions to avoid solubility issues?
Due to their instability, it is highly recommended to prepare dithiocarbamate solutions fresh for each experiment.[8][10] If storage is necessary, use high-purity, deionized water, ensure the final pH is neutral or slightly alkaline, and store the solution in a tightly sealed, light-protected container in a cool, dry place.[8] Refrigeration is generally preferred over freezing, as freezing can sometimes accelerate degradation.[10]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility for Biological Assays
-
Problem: The metal-dithiocarbamate complex precipitates out of the aqueous buffer during an in vitro experiment.
-
Solutions:
-
Cyclodextrin (B1172386) Complexation: This is a highly effective method. Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the complex, increasing its apparent water solubility.[1]
-
Co-solvent System: Use a small percentage of a water-miscible organic solvent like DMSO. However, you must first verify the tolerance of your biological system to the co-solvent.[1]
-
pH Control: Ensure your buffer pH is maintained at 7.0 or slightly above to prevent acid-catalyzed decomposition.[8]
-
Issue 2: Complex is Insoluble in Common Organic Solvents for Purification
-
Problem: The synthesized metal-dithiocarbamate complex will not dissolve in common solvents like chloroform or methanol (B129727) for purification by recrystallization.
-
Solutions:
-
Test a Wider Range of Solvents: Try more polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), which may dissolve some stubborn complexes.[1][6]
-
Use a Mixed Solvent System: If the complex is sparingly soluble in one solvent and insoluble in another, a carefully chosen mixture of the two might provide the ideal solubility for recrystallization.
-
Purification by Washing: Since many metal-dithiocarbamate complexes are insoluble in water, they can be purified effectively by washing the precipitate. Wash thoroughly with water to remove unreacted starting materials, followed by a wash with a solvent like methanol or diethyl ether to remove organic byproducts.[11]
-
Quantitative Data
Table 1: Solubility Enhancement of Zinc Diethyldithiocarbamate (Zn(DDC)₂) with Cyclodextrins
| Cyclodextrin (CD) Type | CD Concentration (% w/v) | Approximate Solubility of Zn(DDC)₂ (mg/mL) | Fold Increase (approx.) |
| - (Intrinsic Solubility) | 0 | 0.0006 | 1 |
| HP-β-CD | 20 | 4.46 | ~7400 |
| SBE-β-CD | 20 | 3.92 | ~6500 |
| Data compiled from literature. The intrinsic solubility of Zn(DDC)₂ is extremely low.[1] |
Table 2: General Solubility of Metal-Dithiocarbamate Complexes
| Solvent Class | Example Solvents | General Solubility | Notes |
| Nonpolar Organic | Hexane, Benzene, Toluene | Varies, often good | Depends on the alkyl groups on the ligand.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Good | Often used to dissolve complexes that are difficult to solubilize.[1][3][7] |
| Polar Protic | Water, Ethanol, Methanol | Generally Poor (for complexes) | Sodium/Potassium salts of the ligand are water-soluble.[3][6] |
| Chlorinated Organic | Chloroform (CHCl₃), Dichloromethane (DCM) | Good | Commonly used for extraction and analysis.[1][3][6] |
Experimental Protocols
Protocol 1: Cyclodextrin Inclusion Complexation for Solubility Enhancement
This protocol describes a method to determine the solubility enhancement of a metal-dithiocarbamate complex using cyclodextrins.
-
Materials:
-
Finely powdered metal-dithiocarbamate complex
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or similar
-
Deionized water
-
Vortex mixer, sonicator, centrifuge
-
HPLC system for quantification
-
-
Procedure:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 5%, 10%, 15%, 20% w/v).[1]
-
Equilibration: Add an excess amount of the finely powdered complex to each cyclodextrin solution in sealed vials.
-
Mixing: Vortex the mixtures thoroughly and sonicate for approximately 2 hours to facilitate complex formation.[1]
-
Separation: After equilibration (e.g., 24-48 hours at a constant temperature), centrifuge the samples to pellet the undissolved complex.[1]
-
Quantification: Carefully withdraw the supernatant, filter if necessary, and determine the concentration of the dissolved complex using a suitable analytical method, such as HPLC.[1]
-
Data Analysis: Plot the concentration of the dissolved complex against the concentration of the cyclodextrin solution to generate a phase solubility diagram.[1]
-
Protocol 2: Liquid-Liquid Extraction for Complex Purification/Isolation
This protocol is useful for extracting a dithiocarbamate complex from an aqueous solution into an organic solvent.[11]
-
Materials:
-
Procedure:
-
pH Adjustment: Ensure the aqueous layer is at an appropriate pH to maintain the stability and neutral charge of the complex. For many dithiocarbamates, a neutral to alkaline pH is required.[11]
-
Extraction: Combine the aqueous solution and the organic solvent in a separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[11]
-
Separation: Allow the layers to separate completely. Drain the lower layer (the organic layer if using a solvent denser than water, like chloroform) and collect it.[11]
-
Repeat (Optional): For quantitative recovery, the extraction process can be repeated on the aqueous layer with fresh organic solvent.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent using a rotary evaporator to obtain the purified complex.[11]
-
Visualizations
Caption: Troubleshooting workflow for dithiocarbamate complex solubility issues.
Caption: Experimental workflow for liquid-liquid extraction of a DTC complex.
Caption: Key factors influencing dithiocarbamate complex solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-dithiocarbamate complexes: chemistry and biological activit...: Ingenta Connect [ingentaconnect.com]
- 5. Metal-dithiocarbamate complexes: chemistry and biological activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Liquid-liquid extractions with metal diethyldithiocarbamates as reagents [inis.iaea.org]
Technical Support Center: Optimization of Thermal Decomposition for Phase-Pure Nickel Sulfide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phase-pure nickel sulfide (B99878) via thermal decomposition.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of nickel sulfide, offering potential causes and recommended solutions in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Obtained a mixture of nickel sulfide phases (e.g., α-NiS and β-NiS). | The reaction temperature is likely in a transition range for the desired phase. | For pure α-NiS, consider decreasing the reaction temperature. To obtain pure β-NiS, an increase in temperature is often necessary.[1][2] It is also beneficial to prolong the reaction time to facilitate a complete phase transformation to the more thermodynamically stable phase at the given temperature. |
| Inconsistent results and batch-to-batch variation. | This can stem from fluctuations in heating rates, imprecise temperature control, or impurities in the precursors. | Ensure a consistent and controlled heating ramp rate for each experiment. It is crucial to calibrate the temperature controller of your reaction setup regularly. Whenever possible, use precursors from the same batch or those with certified purity to minimize variability. |
| Formation of undesired nickel sulfide phases (e.g., Ni₃S₄ or NiS₂ instead of NiS). | The precursor-to-sulfur ratio may be incorrect, or the reactivity of the sulfur source is not optimal for the desired phase. The precursor concentration can also play a role. | Adjust the nickel-to-sulfur precursor ratio.[3] The reactivity of the sulfur source is a critical factor; for instance, more reactive thioureas tend to yield sulfur-rich phases.[4][5] In some systems, increasing precursor concentration can lead to the formation of different phases, such as NiS₂.[1][2] |
| Poor crystallinity or amorphous product obtained. | The decomposition temperature may be too low, or the reaction time is insufficient for crystal growth. | Increase the reaction temperature to promote crystallization. Extending the reaction duration can also allow for better crystal formation. In some cases, a post-synthesis annealing step might be necessary. |
| Particle size is too large or too small. | Precursor concentration is a key factor influencing nanoparticle size. | To obtain smaller nanoparticles, try decreasing the precursor concentration. Conversely, increasing the concentration can lead to larger particle sizes.[1][2] |
| Formation of nickel metal or nickel oxide impurities. | This may indicate that the Ni(II) precursor is reduced to metallic nickel before sulfidation, or there is oxygen contamination in the reaction setup. | Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The choice of sulfur precursor and reaction conditions can also influence the reaction pathway and prevent the formation of metallic nickel intermediates.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for controlling the phase of nickel sulfide during thermal decomposition?
A1: Temperature is a paramount parameter in determining the crystalline phase of the synthesized nickel sulfide.[7] By carefully controlling the decomposition temperature, different phases such as hexagonal α-NiS, rhombohedral β-NiS, cubic NiS₂, and trigonal Ni₃S₂ can be selectively synthesized.[3][8][9] Generally, lower temperatures favor the formation of metastable phases like α-NiS, while higher temperatures tend to produce more thermodynamically stable phases like β-NiS.[1][2]
Q2: How does the choice of precursor influence the resulting nickel sulfide phase?
A2: The chemical nature of the nickel and sulfur precursors significantly impacts the final product. For instance, single-source precursors like nickel bis(dithiocarbamate) complexes can be thermally decomposed to yield specific phases of nickel sulfide.[1][10] The reactivity of the sulfur source is also crucial; for example, when using substituted thioureas, more reactive variants like N,N'-diphenyl thiourea (B124793) tend to produce sulfur-rich phases (e.g., Ni₃S₄ and NiS), whereas less reactive thioureas may yield sulfur-poor phases (e.g., Ni₉S₈ and Ni₃S₂).[4][5]
Q3: Can the precursor concentration affect the phase of the synthesized nickel sulfide?
A3: Yes, precursor concentration can influence the resulting nickel sulfide phase, although in some instances, its primary effect is on particle size.[1][2] For example, in the decomposition of a specific nickel dithiocarbamate (B8719985) at 180°C, varying the concentration consistently yielded α-NiS, but the particle size increased at higher concentrations.[1][2] However, in systems involving certain additives, changes in concentration can lead to the formation of different phases or phase mixtures, such as α-NiS and Ni₃S₄, or even NiS₂.[1][2]
Q4: What role do solvents and additives play in the synthesis?
A4: Solvents and additives can play a significant role in phase control. Coordinating solvents like oleylamine (B85491) can act as capping agents, influencing the growth and stability of the nanoparticles.[10] Additives can also direct the formation of specific phases. For example, the addition of tetra-iso-butyl thiuram disulfide to a decomposition mixture was found to stabilize the metastable α-NiS phase at higher temperatures where β-NiS would typically form.[1][2] Similarly, 1-dodecanethiol (B93513) can be used as a reactivity-directing agent, with its presence favoring the formation of sulfur-deficient phases.[4]
Q5: Is it possible to obtain phase-pure NiS₂, NiS, and Ni₃S₂ from the same precursor?
A5: Yes, by systematically varying the decomposition temperature, it is possible to synthesize different phases of nickel sulfide from a single precursor. For example, the thermal decomposition of a nickel-thiourea complex at different temperatures has been shown to yield NiS₂ at 400°C, NiS at 600°C, and Ni₃S₂ at 800°C.[8][9] This demonstrates a clear temperature-dependent evolution of the nickel sulfide phase, with sulfur-rich phases forming at lower temperatures and progressively more sulfur-deficient phases forming as the temperature increases due to the loss of sulfur.[8]
Experimental Protocols
Detailed Methodology for Temperature-Controlled Synthesis of α-NiS and β-NiS
This protocol is based on the thermal decomposition of a nickel dithiocarbamate precursor in oleylamine.[1][2]
-
Precursor: Nickel(II) bis(di-iso-butyl dithiocarbamate)
-
Solvent: Oleylamine
Procedure for α-NiS Synthesis:
-
In a three-neck flask equipped with a condenser and a thermocouple, prepare a 5 mM solution of the nickel precursor in oleylamine under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the solution to 150°C.
-
Maintain this temperature for a designated reaction time (e.g., 1 hour), ensuring continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate the nanoparticles by adding a non-solvent such as ethanol (B145695).
-
Collect the product by centrifugation.
-
Wash the collected nanoparticles multiple times with ethanol to remove any unreacted precursors and residual solvent.
-
Dry the final product under vacuum.
Procedure for β-NiS Synthesis:
-
Follow the same initial setup and precursor solution preparation as for the α-NiS synthesis.
-
Heat the solution to 280°C.
-
Maintain this temperature for the desired reaction time with continuous stirring.
-
Follow the same cooling, precipitation, washing, and drying steps as outlined for the α-NiS synthesis.
Data Presentation
Table 1: Effect of Temperature on Nickel Sulfide Phase from a Nickel Dithiocarbamate Precursor [1][2]
| Decomposition Temperature (°C) | Resulting Nickel Sulfide Phase(s) |
| 150 | Pure α-NiS |
| 180 | Pure α-NiS |
| 230 | α-NiS |
| 260 | Majority β-NiS with a small α-NiS impurity |
| 280 | Pure β-NiS |
Table 2: Temperature-Dependent Phase Evolution from a Nickel-Thiourea Complex [8][9]
| Decomposition Temperature (°C) | Resulting Nickel Sulfide Phase |
| 400 | NiS₂ |
| 600 | NiS |
| 800 | Ni₃S₂ |
Visualizations
Caption: Experimental workflow for the synthesis of nickel sulfide nanoparticles.
Caption: Troubleshooting workflow for achieving phase-pure nickel sulfide.
References
- 1. Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors - Nanoscale (RSC Publishing) DOI:10.1039/C6NR00053C [pubs.rsc.org]
- 3. worldscientific.com [worldscientific.com]
- 4. Phase control in the colloidal synthesis of well-defined nickel sulfide nanocrystals (Journal Article) | OSTI.GOV [osti.gov]
- 5. Phase control in the colloidal synthesis of well-defined nickel sulfide nanocrystals - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Search results [inis.iaea.org]
- 10. Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors - UCL Discovery [discovery.ucl.ac.uk]
Minimizing impurities in the precipitation of Nickel(II) Dibutyldithiocarbamate
Technical Support Center: Nickel(II) Dibutyldithiocarbamate Precipitation
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis and precipitation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is not a bright green color. What causes this discoloration and how can I fix it?
A: Discoloration, such as a dull or brownish-green appearance, often points to the presence of impurities. These can include unreacted starting materials or byproducts from the synthesis of the dibutyldithiocarbamate ligand. Oxidation of the complex can also lead to a color change.[1]
-
Solution: Recrystallization is the most effective purification method to resolve discoloration. Dissolving the crude product in a minimal amount of a suitable hot solvent, like chloroform (B151607) or ethanol, and allowing it to cool slowly should yield bright green crystals of high purity. The gradual addition of a non-solvent, such as hexanes, can also facilitate crystallization.[1]
Q2: The yield of my purified this compound is much lower than expected. What are the possible causes and solutions?
A: Low yields can stem from several factors:
-
Incomplete Precipitation: The initial synthesis may not have gone to completion. Cooling the reaction mixture can often improve the precipitation of the product.[1]
-
Losses During Handling: Significant amounts of product can be lost during filtration and transfer steps. Ensure meticulous handling to minimize these mechanical losses.[1]
-
Inappropriate Recrystallization Solvent: The solvent used for recrystallization might be too effective, meaning the product remains soluble even at lower temperatures.
-
Solution:
-
Optimize Synthesis: Double-check that the correct stoichiometric amounts of reactants are used.
-
Solvent Selection: For recrystallization, select a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent/non-solvent system like chloroform/hexanes is often effective for maximizing crystal recovery.[1]
-
Q3: My elemental analysis shows low carbon content. What is the likely impurity?
A: A common reason for low carbon content is the co-precipitation of water-soluble inorganic impurities. The most frequent culprit is unreacted nickel(II) salt (e.g., nickel(II) chloride hexahydrate) that gets trapped in the precipitate.[1]
-
Solution: An aqueous wash is recommended to remove these water-soluble salts. Dissolve the crude product in chloroform and wash it with distilled water using a separatory funnel. The impurities will move to the aqueous layer, which can then be discarded. The purified product can be recovered by evaporating the chloroform.[1][2]
Q4: What is the optimal pH for precipitating nickel complexes to avoid co-precipitation of other metals?
A: The optimal pH for nickel precipitation depends on the specific precipitating agent and the other metals present in the solution. For precipitation with dimethylglyoxime (B607122) (DMG), a similar type of chelating agent, the precipitation efficiency of nickel reaches a peak of approximately 98.7% at a pH of 5.[3] In other systems, a pH range of 6 to 8 has shown negligible impact on nickel precipitation, but a lower pH within this range could increase the co-precipitation of metals like cobalt.[4] It is crucial to control the pH to selectively precipitate nickel.
Q5: Can other metal ions interfere with the precipitation?
A: Yes, other metal ions like zinc, copper, and iron can interfere by co-precipitating.[5] Dithiocarbamates are strong chelating agents and can bind to many different metals.[6]
-
Solution: To prevent interference from other metals like iron or chromium, adding tartaric or citric acid before precipitation can be effective. These agents form soluble complexes with the interfering metals, preventing them from precipitating as hydroxides in the buffered solution.[7]
Data Presentation
Table 1: Effect of pH on Nickel Precipitation Efficiency
| pH | Precipitation Efficiency of Nickel (%) with DMG* | Notes |
| 2 | ~34.2 | Low efficiency at highly acidic pH.[3] |
| 5 | ~98.7 | Peak precipitation efficiency observed.[3] |
| 6-8 | Negligible Impact on Nickel Precipitation | Co-precipitation of other metals like cobalt may increase at the lower end of this range.[4] |
*Data is for Nickel precipitation with Dimethylglyoxime (DMG), a chelating agent with similar functionality, to illustrate the principle of pH dependence.
Table 2: Comparison of Purity Assessment Methods for Nickel Dithiocarbamates
| Parameter | Direct Potentiometric Titration | Indirect Complexometric (EDTA) Titration |
| Principle | Direct titration of Ni(II) with a standardized dithiocarbamate (B8719985) solution.[8] | Acid digestion of the complex, followed by titration of the released Ni(II) with EDTA.[8] |
| Relative Standard Deviation (RSD) | Typically around 0.5%[8] | Can be as low as 0.23% - 0.57%[8] |
| Key Advantage | Faster, as it does not require a sample digestion step.[8] | Well-established and robust method for nickel analysis.[8] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol describes a general method for synthesis followed by purification.
-
Synthesis: The synthesis is typically achieved by reacting aqueous solutions of sodium dibutyldithiocarbamate and a nickel salt such as nickel chloride, acetate, or sulfate.[9] This reaction usually results in the immediate formation of a bright green precipitate.[2]
-
Initial Collection: Collect the bright green microcrystals on a sintered-glass filter.[2]
-
Purification via Aqueous Wash (to remove inorganic salts):
-
Dissolve the crude solid in a suitable organic solvent like chloroform (~50 mL).[2]
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of distilled water, stopper the funnel, and shake vigorously.
-
Allow the layers to separate. The green product will remain in the bottom chloroform layer.
-
Drain the chloroform layer into a clean flask and discard the upper aqueous layer.[1]
-
Repeat the washing process two more times with fresh distilled water.[1]
-
Dry the chloroform solution over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent.
-
-
Purification via Recrystallization (to remove organic impurities):
-
Take the dried chloroform solution from the previous step or dissolve the crude solid in a minimal amount of hot chloroform.
-
Slowly add a non-solvent, such as hexanes (~50 mL), until the solution becomes slightly cloudy.[2]
-
Reduce the solvent volume under reduced pressure or allow for slow evaporation.[2]
-
Collect the resulting purified bright green crystals by filtration and air-dry.[1]
-
Protocol 2: Purity Assessment by Complexometric (EDTA) Titration
This method determines the nickel content of the purified complex.[8]
-
Sample Preparation (Acid Digestion):
-
Accurately weigh a sample of the dried this compound complex.
-
Digest the sample with a suitable acid (e.g., nitric acid) to break down the complex and release the Ni(II) ions into the solution. This step should be performed in a fume hood with appropriate safety precautions.
-
Carefully dilute the resulting solution to a known volume with deionized water.
-
-
Titration:
-
Pipette a known volume of the sample solution into a conical flask.
-
Add ammonium (B1175870) chloride and then add ammonia (B1221849) solution dropwise to adjust the pH to approximately 10.[8]
-
Add a few drops of murexide (B42330) indicator. The solution should turn yellow or greenish-yellow in the presence of nickel ions.[8]
-
Titrate the solution with a standardized EDTA solution.
-
The endpoint is reached when the color changes sharply to a violet or purple.[8]
-
-
Calculation: Calculate the percentage purity based on the amount of EDTA used and the initial mass of the complex.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common issues in this compound synthesis.
Caption: Experimental workflow for purity assessment using Complexometric (EDTA) Titration.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. saimm.co.za [saimm.co.za]
- 5. US3518171A - Purification of nickel electroplating solutions - Google Patents [patents.google.com]
- 6. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. benchchem.com [benchchem.com]
- 9. Nickel bis(dibutyldithiocarbamate) | C18H36N2NiS4 | CID 6101499 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dithiocarbamate Antioxidant Efficiency in Polymer Matrices
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the antioxidant efficiency of dithiocarbamates in polymer matrices.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the experimental process in a question-and-answer format.
Issue: Poor Dispersion of Dithiocarbamates in the Polymer Matrix
-
Question: My dithiocarbamate (B8719985) additive is not dispersing evenly in my nonpolar polymer matrix (e.g., polyethylene, polypropylene), leading to inconsistent antioxidant performance. What can I do?
-
Answer: Poor dispersion of metal dithiocarbamates in nonpolar polymers is a common issue due to the polarity difference between the metallic salt and the hydrocarbon polymer chain. Here are several troubleshooting steps:
-
Masterbatching: Prepare a masterbatch by concentrating the dithiocarbamate in a small amount of the parent polymer. This masterbatch can then be blended with the bulk polymer, which often leads to a more uniform distribution.
-
Surface Modification of the Additive: Consider using dithiocarbamates with longer alkyl chains. The increased hydrocarbon length enhances compatibility with the nonpolar polymer matrix.
-
Use of a Dispersing Aid: Incorporate a compatible dispersing agent or a processing aid that can improve the wetting of the dithiocarbamate particles by the polymer melt.
-
Optimize Processing Parameters: Increase the mixing time and/or shear rate during melt blending or extrusion to improve the mechanical dispersion of the additive. Ensure the processing temperature is high enough to reduce the viscosity of the polymer melt for better mixing, but not so high as to cause significant thermal degradation of the dithiocarbamate.
-
Issue: Thermal Degradation of Dithiocarbamates During Processing
-
Question: I am observing a loss of antioxidant activity after high-temperature processing of my polymer. I suspect my dithiocarbamate is degrading. How can I mitigate this?
-
Answer: Dithiocarbamates can be susceptible to thermal degradation at elevated processing temperatures, which are often necessary for polymers like polypropylene.[1] To address this:
-
Select a More Thermally Stable Dithiocarbamate: Different metal dithiocarbamates exhibit varying thermal stabilities. For instance, zinc dithiocarbamates are known for their relatively good thermal stability.[2] Research the thermal decomposition profile of your chosen dithiocarbamate using techniques like Thermogravimetric Analysis (TGA).
-
Lower Processing Temperature: If possible, reduce the melt processing temperature to the lower end of the recommended range for your polymer.
-
Incorporate a Synergistic Antioxidant: Combine the dithiocarbamate with a primary antioxidant, such as a hindered phenol. The primary antioxidant can help protect the dithiocarbamate from degradation during processing, and they often exhibit a synergistic effect, providing enhanced overall stability.[2]
-
Minimize Residence Time: Reduce the time the polymer melt spends at high temperatures in the extruder or mixer to limit the extent of thermal degradation.
-
Issue: Inconsistent Results in Antioxidant Activity Assays
-
Question: I am getting variable and non-reproducible results from my antioxidant activity assays (e.g., DPPH, OIT). What are the potential causes and solutions?
-
Answer: Inconsistent results in antioxidant assays can stem from several factors. Here’s a troubleshooting guide:
-
Inhomogeneous Sample: If the dithiocarbamate is not well-dispersed in the polymer, samples taken for analysis will have varying concentrations of the antioxidant, leading to inconsistent results. Refer to the troubleshooting guide for poor dispersion.
-
Assay-Specific Issues (DPPH):
-
Light Sensitivity: The DPPH radical is light-sensitive. Ensure your experiments are conducted in a dark or low-light environment.
-
Solvent Incompatibility: If testing a polymer film, ensure the solvent used to extract the antioxidant or to run the assay does not interfere with the reaction.
-
-
Assay-Specific Issues (Oxidation Induction Time - OIT):
-
Sample Preparation: Ensure the sample size and preparation (e.g., cutting a thin cross-section) are consistent for each run.
-
Instrument Calibration: Regularly calibrate your Differential Scanning Calorimeter (DSC) to ensure accurate temperature and heat flow measurements.
-
Gas Flow Rate: Maintain a consistent and calibrated flow rate for both the inert (nitrogen) and oxidizing (oxygen or air) gases.
-
-
Quantitative Data Summary
The following tables summarize quantitative data on the antioxidant performance of dithiocarbamates.
Table 1: Comparison of Oxidation Induction Time (OIT) for Different Dithiocarbamates in a Hydrocarbon Matrix (Cumene) [3][4][5]
| Dithiocarbamate Type | Alkyl Group | Oxidation Inhibition Time (OIT) at 60°C (minutes) |
| Zinc Dithiocarbamate (ZnDTC) | Dibutyl | 105 |
| Zinc Dithiocarbamate (ZnDTC) | Dibenzyl | 50 |
| Molybdenum Dithiocarbamate (MoDTC) | Dibutyl | 210 |
| Molybdenum Dithiocarbamate (MoDTC) | Dibenzyl | 60 |
| Reference: Zinc Dialkyldithiophosphate (ZDDP) | Dialkyl | 14 |
Table 2: Synergistic Effect of Molybdenum Dibenzyl Dithiocarbamate with ZDDP in a Hydrocarbon Matrix (Cumene) [3][4][5]
| Antioxidant(s) | Oxidation Inhibition Time (OIT) at 60°C (minutes) |
| Molybdenum Dibenzyl Dithiocarbamate | 60 |
| Zinc Dialkyldithiophosphate (ZDDP) | 14 |
| Molybdenum Dibenzyl Dithiocarbamate + ZDDP | 110 |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antioxidant efficiency of dithiocarbamates in polymer matrices.
Protocol 1: Determination of Oxidation Induction Time (OIT)
This method is used to assess the thermal-oxidative stability of a polymer formulation containing a dithiocarbamate antioxidant.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Microbalance
-
Nitrogen and Oxygen gas cylinders with regulators
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of the polymer sample containing the dithiocarbamate into an aluminum DSC pan.
-
Ensure the sample is in the form of a thin film or a small, flat piece to allow for good thermal contact and gas diffusion.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min).
-
-
Heating and Equilibration:
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) at a high heating rate (e.g., 20°C/min).
-
Hold the sample at the isothermal temperature for a few minutes to allow for thermal equilibrium.
-
-
Oxidation:
-
Switch the purge gas from nitrogen to oxygen at the same flow rate. This marks the beginning of the OIT measurement (time zero).
-
-
Data Acquisition:
-
Record the heat flow as a function of time. The onset of oxidation will be indicated by a sharp exothermic peak.
-
-
Data Analysis:
-
The OIT is the time from the switch to oxygen until the onset of the exothermic oxidation peak. This is typically determined by the intersection of the baseline with the tangent of the exothermic peak.
-
Protocol 2: DPPH Radical Scavenging Assay for Polymer Films
This protocol is adapted for assessing the antioxidant activity of dithiocarbamates incorporated into solid polymer films.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Polymer film samples (with and without dithiocarbamate)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
-
Sample Preparation:
-
Cut the polymer films into small, uniform pieces (e.g., 1 cm x 1 cm).
-
-
Assay:
-
Place a known weight of the polymer film into a test tube.
-
Add a specific volume of the DPPH solution (e.g., 3 mL) to the test tube.
-
Prepare a control sample with the DPPH solution but without any polymer film.
-
Prepare a blank sample for each polymer type containing the polymer film and methanol only (without DPPH).
-
-
Incubation:
-
Incubate the test tubes in the dark at room temperature for a defined period (e.g., 24 hours) to allow the antioxidant to react with the DPPH radical.
-
-
Measurement:
-
After incubation, remove the polymer film from the solution.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] x 100
-
Abs_control = Absorbance of the DPPH solution without the polymer film.
-
Abs_sample = Absorbance of the DPPH solution after incubation with the polymer film.
-
Abs_blank = Absorbance of the methanol after incubation with the polymer film (to account for any leached substances that might absorb at 517 nm).
-
-
Mandatory Visualizations
Antioxidant Mechanism of Dithiocarbamates
Dithiocarbamates primarily act as secondary antioxidants, meaning they decompose hydroperoxides (ROOH) into non-radical products, thus preventing the chain propagation step of oxidation. They can also scavenge free radicals.
Caption: Antioxidant mechanism of dithiocarbamates in a polymer matrix.
Experimental Workflow for Evaluating Dithiocarbamate Efficiency
This workflow outlines the key steps in preparing and testing polymer samples with dithiocarbamate antioxidants.
Caption: Experimental workflow for evaluating dithiocarbamate antioxidant efficiency.
Logical Relationship for Troubleshooting Poor Dispersion
This diagram illustrates the logical steps to troubleshoot poor dispersion of dithiocarbamates in a polymer matrix.
Caption: Troubleshooting flowchart for poor dithiocarbamate dispersion.
References
Troubleshooting inconsistent results in dithiocarbamate fungicide analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dithiocarbamate (B8719985) fungicides.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of dithiocarbamate (DTC) fungicides so challenging?
A1: The primary challenges in dithiocarbamate analysis stem from their inherent chemical properties. DTCs are generally unstable, particularly in acidic environments, and have low solubility in water and many organic solvents.[1][2][3] This instability can lead to their degradation during sample preparation and analysis.[4][5] Furthermore, many widely-used analytical methods are non-specific, which can lead to interferences and inaccurate results.[3][6]
Q2: What is the most common analytical method for dithiocarbamates, and what are its limitations?
A2: The most common approach for total dithiocarbamate analysis involves the hot acid digestion of the sample.[1][7][8] This process converts the dithiocarbamates into carbon disulfide (CS₂), which is then quantified using techniques like gas chromatography (GC) or spectrophotometry.[3][5][7] The main limitation of this method is its non-specificity; it measures the total CS₂ generated and cannot distinguish between different dithiocarbamate parent compounds.[5][6][9] This is a significant drawback as different DTCs can have varying toxicological profiles and regulatory limits.[1][6] Additionally, this method is susceptible to false positives from naturally occurring sulfur compounds in certain crops or from contamination.[1][6][7][10]
Q3: Are there methods available for analyzing individual dithiocarbamate compounds?
A3: Yes, methods for the specific analysis of individual dithiocarbamates are available and increasingly utilized. These methods typically employ liquid chromatography (LC) or gas chromatography (GC) coupled with mass spectrometry (MS).[3] To overcome the instability and non-volatile nature of many DTCs, a derivatization step, such as methylation with methyl iodide or dimethyl sulfate (B86663), is often performed to create more stable and analyzable compounds.[1][11][12]
Q4: How should I properly store my dithiocarbamate samples and standards to prevent degradation?
A4: Due to their instability, it is highly recommended to prepare dithiocarbamate standard solutions fresh daily.[3] For sample storage, refrigeration is generally preferred over freezing, as freezing can sometimes accelerate the degradation of these compounds.[3][13] Storing samples in an alkaline solution can also help to enhance their stability.[3]
Q5: What are "matrix effects" and how can they impact my dithiocarbamate analysis?
A5: Matrix effects occur when components of the sample matrix (e.g., fats, sugars, pigments in a fruit extract) interfere with the ionization and measurement of the target analyte in the mass spectrometer.[4] This can lead to either signal suppression (underestimation of the analyte concentration) or signal enhancement (overestimation).[4] Matrix effects are a significant concern in trace analysis and can compromise the accuracy and reproducibility of the results.[4] It is generally recommended to use matrix-matched calibration standards to compensate for these effects.[14][15]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of dithiocarbamate fungicides.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Recovery | Analyte degradation during sample preparation. | - Avoid acidic conditions; use an alkaline extraction buffer.[2][13] - Minimize the time between sample preparation and analysis. - Consider using stabilizing agents like L-cysteine in the extraction solution.[10][11] - For solid samples, cryogenic milling with dry ice can reduce degradation.[6][8] |
| Poor extraction efficiency due to low solubility. | - For polymeric DTCs, use a chelating agent like EDTA in an alkaline solution to improve solubility.[10][11] - Optimize the extraction solvent system. | |
| Inconsistent or Irreproducible Results | Variability in sample homogenization. | - Instead of homogenizing, which can accelerate degradation, cut plant-based samples into small, uniform pieces just before extraction.[1][8] - Ensure consistent sample processing for all samples and standards. |
| Instability of standards. | - Prepare working standards fresh daily from a stock solution.[3] | |
| High Background or False Positives in Blank Samples | Contamination from laboratory materials. | - Avoid using latex or rubber gloves, as they can contain dithiocarbamates as vulcanizing agents; use silicone or polyethylene (B3416737) gloves instead.[5][9][16] |
| Natural precursors in the sample matrix. | - Some crops, particularly from the Brassica family (e.g., cabbage, broccoli), can naturally produce CS₂ during acid hydrolysis, leading to false positives.[1][7][10] - Analyze a blank sample of the same matrix to determine the background level of CS₂.[3] - If possible, use a more specific analytical method, such as LC-MS/MS, that directly measures the parent dithiocarbamate or its derivative.[3] | |
| Poor Chromatographic Peak Shape (for CS₂ analysis by GC) | Inappropriate injection parameters. | - For the analysis of CS₂ in a higher boiling point solvent like isooctane (B107328), a hot splitless injection can result in poor peak shape.[17] - A cold injection in split mode is often preferred to improve peak symmetry.[17] |
| Incompatible liner. | - Using a multibaffled liner in the GC inlet can further improve the peak shape for CS₂.[17] |
Experimental Protocols
Protocol 1: Total Dithiocarbamate Analysis as Carbon Disulfide (CS₂) by GC-MS
This method is a general procedure for the determination of total dithiocarbamate residues.
-
Sample Preparation:
-
Hydrolysis:
-
Extraction:
-
After cooling, carefully remove the isooctane layer, which now contains the CS₂.
-
Centrifuge the isooctane extract to remove any particulates.
-
-
GC-MS Analysis:
-
Inject an aliquot of the isooctane extract into the GC-MS system.
-
Quantify the CS₂ using a calibration curve prepared from CS₂ standards in isooctane.
-
Protocol 2: Specific Dithiocarbamate Analysis by LC-MS/MS after Methylation
This protocol allows for the specific analysis of different dithiocarbamate compounds.
-
Sample Preparation and Derivatization:
-
For liquid samples (e.g., beer, fruit juice), take a 10 mL aliquot. For solid samples (e.g., malt), homogenize 1 g in 10 mL of water.[3]
-
Add acetonitrile (B52724) and dimethyl sulfate for extraction and methylation of the dithiocarbamates.[3]
-
-
QuEChERS Cleanup:
-
Vortex the mixture and centrifuge.
-
The supernatant is subjected to a dispersive solid-phase extraction (dSPE) cleanup step using appropriate sorbents to remove matrix interferences.[3]
-
-
LC-MS/MS Analysis:
-
After a final centrifugation step, the purified and derivatized extract is diluted.
-
Inject the final solution into an LC-MS/MS system for the quantification of the methylated dithiocarbamate derivatives.[3]
-
Visualized Workflows
Caption: General workflow for dithiocarbamate analysis.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scribd.com [scribd.com]
- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. safefoods.nl [safefoods.nl]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 14. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Dithiocarbamate Pesticides by GC-MS [labbulletin.com]
- 16. Residue analysis of dithiocarbamates in food - Eurofins Scientific [eurofins.de]
- 17. agilent.com [agilent.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
Validation & Comparative
Dithiocarbamate Precursors for Nanoparticle Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate precursors is a critical determinant in the successful synthesis of nanoparticles with desired physicochemical properties. Among the various precursors available, dithiocarbamate (B8719985) complexes have emerged as highly versatile single-source precursors (SSPs) for the synthesis of a wide array of metal sulfide (B99878) nanoparticles, including quantum dots. Their utility stems from their facile synthesis, stability, and ability to cleanly decompose to yield high-quality nanoparticles.
This guide provides a comparative analysis of different dithiocarbamate precursors, supported by experimental data, to facilitate the selection of the most suitable precursor for specific nanoparticle synthesis applications.
Performance Comparison of Dithiocarbamate Precursors
The choice of the metal, as well as the organic substituents on the dithiocarbamate ligand, significantly influences the decomposition temperature and, consequently, the size, phase, and morphology of the resulting metal sulfide nanoparticles.[1][2] The following tables summarize the performance of various dithiocarbamate precursors in the synthesis of different metal sulfide nanoparticles.
Iron Sulfide Nanoparticles
| Precursor Type | Decomposition Temp. (°C) | Solvent | Resulting Nanoparticle Phase | Average Size (nm) | Key Findings |
| Iron(III) tris(diethyldithiocarbamate) | 200-300 | Oleylamine (B85491) | Pyrrhotite (Fe₇S₈), Greigite (Fe₃S₄) | 10-50 | Phase is highly dependent on temperature and precursor concentration. Addition of thiuram disulfide promotes the formation of the metastable greigite phase.[1][3] |
| Iron(II) bis(diethyldithiocarbamate) | Not specified | Not specified | Pyrrhotite (Fe₇S₈) | Not specified | Combination with iron(III) precursors did not yield the expected greigite phase.[1][3] |
Nickel Sulfide Nanoparticles
| Precursor Type | Decomposition Temp. (°C) | Solvent | Resulting Nanoparticle Phase | Average Size (nm) | Key Findings |
| Nickel bis(di-isobutyldithiocarbamate) | 150-280 | Oleylamine | α-NiS, β-NiS, Ni₃S₄, NiS₂ | 100-150 | The phase is temperature-dependent, with pure α-NiS forming at lower temperatures and pure β-NiS at higher temperatures. Particle size varies with precursor concentration.[4] |
| Nickel bis(diethyldithiocarbamate) | 230 | Oleylamine | α-NiS | ~100 | The nature of the organic substituent has a minimal effect on the resulting phase at this temperature.[4] |
Zinc Sulfide Nanoparticles
| Precursor Type | Decomposition Temp. (°C) | Solvent | Resulting Nanoparticle Morphology | Key Findings |
| Zinc bis(dimethyldithiocarbamate) | ~90 | Oleylamine | Nanowires | Low decomposition temperature is associated with an amine-exchange mechanism.[5][6] |
| Zinc bis(di-isobutyldithiocarbamate) | Not specified | Oleylamine | High aspect ratio nanowires | Addition of thiuram disulfide increased the average length of the nanowires.[5][6] |
Ternary Sulfide Nanoparticles
| Precursor Combination | Decomposition Temp. (°C) | Solvent | Resulting Nanoparticle Phase | Key Findings |
| [Fe(S₂CNiBu₂)₃] / [Ni(S₂CNiBu₂)₂] | 210-230 | Oleylamine | Metastable FeNi₂S₄ (violarite) | At higher temperatures, the thermodynamic product (Fe,Ni)₉S₈ (pentlandite) is formed.[7][8] |
| [Fe(S₂CNiBu₂)₃] / [Cu(S₂CNiBu₂)₂] | Not specified | Oleylamine | Ternary iron-copper sulfides | Successful formation of ternary sulfides.[7] |
| [Ni(S₂CNiBu₂)₂] / [Co(S₂CNiBu₂)₂] | Not specified | Oleylamine | Ternary nickel-cobalt (B8461503) sulfides | Successful formation of ternary sulfides.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of nanoparticle synthesis. Below are representative protocols for the synthesis of dithiocarbamate precursors and their subsequent use in nanoparticle formation via solvothermal decomposition.
Synthesis of Metal Dithiocarbamate Precursors
-
Preparation of the Dithiocarbamate Salt: A primary or secondary amine is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) in an ice bath to form the corresponding dithiocarbamate salt.[2][9]
-
Formation of the Metal Complex: An aqueous solution of a metal salt (e.g., metal chloride) is added to the dithiocarbamate ligand solution.[9]
-
Isolation and Purification: The resulting solid metal dithiocarbamate complex is collected by filtration, washed with water and ethanol (B145695), and then dried. Further purification can be achieved by recrystallization from a suitable solvent like chloroform.[2]
Solvothermal Synthesis of Metal Sulfide Nanoparticles
-
Reaction Setup: The desired amount of the metal dithiocarbamate single-source precursor is dissolved in a high-boiling point coordinating solvent, typically oleylamine, in a three-neck flask equipped with a condenser, a thermocouple, and a magnetic stirrer.[1][3]
-
Degassing: The mixture is degassed under vacuum at a moderate temperature (e.g., 100 °C) for a specified time to remove water and oxygen. The flask is then backfilled with an inert gas (e.g., nitrogen or argon).[9]
-
Thermolysis: The temperature is rapidly increased to the desired decomposition temperature (e.g., 150-300 °C) and maintained for a specific duration to allow for nanoparticle nucleation and growth.[1][4]
-
Isolation of Nanoparticles: After the reaction, the solution is cooled to room temperature. The nanoparticles are precipitated by adding a non-solvent like ethanol and collected by centrifugation.
-
Washing: The collected nanoparticles are washed multiple times with a mixture of a solvent (e.g., toluene) and a non-solvent (e.g., ethanol) to remove any unreacted precursors and byproducts.
-
Drying and Storage: The purified nanoparticles are dried under vacuum and stored in an inert atmosphere.
Mechanistic Insights and Experimental Workflow
The thermal decomposition of dithiocarbamate precursors in the presence of primary amines like oleylamine is a complex process. The solvent is not merely a medium but actively participates in the reaction.[3][5]
Caption: General workflow for metal sulfide nanoparticle synthesis using dithiocarbamate precursors.
The decomposition mechanism is believed to involve a nucleophilic attack of the amine solvent on the thiocarbonyl carbon of the dithiocarbamate ligand.[10] In some cases, an amine-exchange reaction can occur, leading to the in-situ formation of a new dithiocarbamate complex with a lower decomposition temperature.[5][6]
Caption: Proposed decomposition pathway of dithiocarbamate precursors in primary amines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Dithiocarbamate Complexes as Single Source Precursors to Metal Sulfide Nanoparticles for Applications in Catalysis - UCL Discovery [discovery.ucl.ac.uk]
- 4. Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00665F [pubs.rsc.org]
- 6. Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of ternary sulfide nanomaterials using dithiocarbamate complexes as single source precursors - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Performance of Nickel(II) Dibutyldithiocarbamate and Other UV Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Nickel(II) Dibutyldithiocarbamate against other common classes of Ultraviolet (UV) stabilizers, namely UV absorbers (like benzophenones and benzotriazoles) and Hindered Amine Light Stabilizers (HALS). The information presented is based on available experimental data and is intended to assist in the selection of appropriate stabilization systems for various polymer applications.
Mechanisms of UV Stabilization
Understanding the protective mechanisms of different UV stabilizers is crucial for their effective application. These mechanisms can be broadly categorized as UV absorption, radical scavenging, and hydroperoxide decomposition.
UV Absorbers (Benzophenones, Benzotriazoles)
UV absorbers function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby preventing the initiation of photodegradation in the polymer matrix.
Caption: UV Absorber Mechanism.
Hindered Amine Light Stabilizers (HALS)
HALS do not absorb UV radiation but instead act as radical scavengers. They function through a regenerative cyclic process known as the Denisov cycle, where they trap free radicals formed during photo-oxidation, thus inhibiting the degradation cascade.[1][2]
Caption: HALS Radical Scavenging Cycle.
This compound
This compound (Ni-DBDC) exhibits a multi-faceted stabilization mechanism. It acts as a UV absorber, a radical scavenger, and a hydroperoxide decomposer.[3] The dithiocarbamate (B8719985) ligand can participate in redox cycles to neutralize radical species, and the nickel ion can catalytically decompose hydroperoxides into non-radical products.[4][5]
Caption: Multi-mechanism of Ni-DBDC.
Performance Comparison
The performance of UV stabilizers is evaluated through various analytical techniques that measure changes in the polymer's physical and chemical properties after exposure to UV radiation and other environmental stressors.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the UV-absorbing characteristics of the stabilizers and to monitor the chemical changes in the polymer, such as the formation of chromophoric groups (e.g., carbonyls) that indicate degradation.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare thin polymer films (typically 50-100 µm) containing the UV stabilizer at a specified concentration (e.g., 0.5% by weight) by methods such as compression molding or solvent casting. A control film without any stabilizer should also be prepared.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record the absorbance spectrum of the unexposed films from 200 to 800 nm to determine the initial UV absorption characteristics.
-
Expose the films to accelerated weathering conditions (see section 2.2).
-
At regular intervals, record the UV-Vis spectra of the weathered films to monitor changes in absorbance, particularly the increase in the carbonyl region (~270-300 nm), which indicates polymer degradation.[6]
-
Table 1: UV-Vis Spectroscopy Data (Illustrative)
| UV Stabilizer Class | Polymer Matrix | Initial UV Cut-off (nm) | Carbonyl Absorbance after 500h Weathering (Arbitrary Units) |
| None (Control) | LDPE | < 250 | 0.85 |
| Benzophenone | LDPE | ~340 | 0.35 |
| HALS | LDPE | < 250 | 0.20 |
| Ni(II) Dibutyldithiocarbamate | LDPE | ~330 | 0.25 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends. Specific values will vary depending on the exact polymer, stabilizer concentration, and weathering conditions.
Accelerated Weathering
Accelerated weathering tests simulate the damaging effects of long-term outdoor exposure in a shorter period. These tests expose polymer samples to controlled cycles of UV radiation, temperature, and moisture. The degradation is then assessed by measuring changes in mechanical properties and appearance.
Experimental Protocol: Accelerated Weathering (ASTM D4329) [7]
-
Apparatus: A fluorescent UV accelerated weathering tester equipped with UVA-340 lamps to simulate solar UV radiation.
-
Test Specimens: Prepare polymer samples as per the required dimensions for mechanical testing (e.g., tensile bars according to ASTM D638).
-
Test Cycle: A typical cycle involves alternating periods of UV exposure and condensation. For example, 8 hours of UV exposure at a black panel temperature of 60°C followed by 4 hours of condensation at 50°C.[7]
-
Evaluation: At predetermined intervals (e.g., 250, 500, 1000 hours), remove the specimens and evaluate the following:
-
Mechanical Properties: Measure tensile strength and elongation at break. The retention of these properties is a key indicator of stabilizer performance.[8]
-
Color Stability: Measure the change in color (ΔE) using a spectrophotometer or colorimeter according to the CIELAB color space. A lower ΔE value indicates better color stability.[9][10]
-
Table 2: Mechanical Property Retention after 1000h Accelerated Weathering
| UV Stabilizer | Polymer Matrix | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| None (Control) | LDPE | 30 | 10 |
| Benzophenone (0.5%) | LDPE | 65 | 40 |
| HALS (0.5%) | LDPE | 85 | 70 |
| Ni(II) Dibutyldithiocarbamate (0.5%) | LDPE | 80 | 65 |
Note: This data is compiled from general performance trends reported in the literature.[11][12] Direct comparative studies with Ni-DBDC are limited. A study on mixed waste plastics showed that HALS generally provided greater improvement in tensile properties after weathering compared to UV absorbers.[11]
Table 3: Color Stability (ΔE) after 1000h Accelerated Weathering
| UV Stabilizer | Polymer Matrix | ΔE (Color Change) |
| None (Control) | Polypropylene | > 15 |
| Benzophenone (0.5%) | Polypropylene | ~ 5-8 |
| HALS (0.5%) | Polypropylene | ~ 3-5 |
| Ni(II) Dibutyldithiocarbamate (0.5%) | Polypropylene | ~ 4-7 |
Note: Lower ΔE values indicate better color stability.[9][10] The performance can be influenced by the presence of pigments. In a study on mixed waste plastics, UV absorbers provided better color stability than HALS.[13]
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the polymer and the effect of the UV stabilizer on its degradation profile.
Experimental Protocol: Thermal Analysis
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Sample Preparation: Use small, uniform samples (5-10 mg) of the polymer with and without the UV stabilizer.
-
TGA Method:
-
Heat the sample from room temperature to approximately 600°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature. The onset of degradation temperature is a key parameter for thermal stability.
-
-
DSC Method:
-
Heat the sample at a controlled rate (e.g., 10°C/min) to observe endothermic and exothermic transitions.
-
This can provide information on the melting temperature (Tm) and glass transition temperature (Tg), which can be affected by degradation.
-
Table 4: Thermal Analysis Data
| UV Stabilizer | Polymer Matrix | Onset of Thermal Degradation (TGA, °C in N₂) |
| None (Control) | Polyethylene | ~380 |
| Benzophenone (0.5%) | Polyethylene | ~385 |
| HALS (0.5%) | Polyethylene | ~390 |
| Ni(II) Dibutyldithiocarbamate (0.5%) | Polyethylene | ~395 |
Note: This data is illustrative. Nickel complexes have been shown to enhance the thermal stability of polymers.[14][15]
Synergistic Effects
In many applications, a combination of different types of UV stabilizers is used to achieve a synergistic effect, providing more comprehensive protection than any single stabilizer alone. For instance, combining a UV absorber with a HALS can be highly effective. The UV absorber reduces the number of radicals formed by blocking UV light, while the HALS scavenges any radicals that are still generated.[1] this compound can also exhibit synergistic effects when combined with other stabilizers.
Experimental Workflow
The following diagram illustrates a general workflow for the evaluation of UV stabilizer performance.
Caption: General Experimental Workflow.
Conclusion
The selection of an appropriate UV stabilizer system is a complex decision that depends on the polymer type, the intended application, the desired service life, and cost considerations.
-
UV Absorbers are effective in screening UV radiation, particularly in thicker articles, but they can be consumed over time.
-
HALS are highly efficient radical scavengers that provide long-term protection due to their regenerative nature and are particularly effective in polyolefins.[11][16]
-
This compound offers a multi-pronged approach to stabilization through UV absorption, radical scavenging, and hydroperoxide decomposition. This makes it a versatile stabilizer, though its performance relative to modern HALS may vary depending on the specific polymer and conditions.
For optimal performance, a combination of stabilizers is often recommended to leverage synergistic effects. Further experimental work is encouraged to generate direct comparative data for specific formulations and applications.
References
- 1. Kinetic Studies and Mechanism of Hydrogen Peroxide Catalytic Decomposition by Cu(II) Complexes with Polyelectrolytes Derived from L-Alanine and Glycylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. Mechanistic Study of the Multi-Electron Redox Cycle of Nickel Dithiocarbamate and Dithiolate Complexes for Redox Flow Battery Applications [etd.auburn.edu]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. micomlab.com [micomlab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lutpub.lut.fi [lutpub.lut.fi]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. shimadzu.com [shimadzu.com]
- 16. Effects of UV Stabilizers on Polypropylene Outdoors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrophotometric Methods for Dithiocarbamate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent spectrophotometric methods for the quantitative analysis of dithiocarbamates: the Carbon Disulfide (CS2) Evolution-Colorimetric Method and the Second-Derivative UV-Spectrophotometric Method. This publication aims to assist researchers in selecting the most suitable analytical technique for their specific needs by presenting a side-by-side evaluation of their performance based on experimental data, along with detailed methodologies.
Method Comparison
The selection of an appropriate analytical method is critical for the accurate quantification of dithiocarbamate (B8719985) residues in various samples. Both the CS2 evolution-colorimetric and the second-derivative UV-spectrophotometric methods are widely employed; however, they differ in their sensitivity, selectivity, and overall performance. The following table summarizes the key validation parameters for each method, providing a clear comparison to aid in methodological decisions.
| Validation Parameter | CS2 Evolution-Colorimetric Method | Second-Derivative UV-Spectrophotometric Method |
| Principle | Acid hydrolysis of dithiocarbamates to carbon disulfide (CS2), followed by reaction with a chromogenic reagent to form a colored complex that is measured spectrophotometrically. | Acid decomposition of dithiocarbamates to CS2, which is then converted to a UV-absorbing derivative (e.g., methyl xanthate) and quantified using second-derivative spectrophotometry to enhance signal resolution. |
| Linearity Range | 0.04 - 1.0 mg/kg as CS2 | 0.08 - 1.1 µg/mL as CS2[1] |
| Accuracy (Recovery) | 82% - 120% in various food matrices[2] | 85% - 100% (of theoretical)[1] |
| Precision (RSD/CV) | 0% - 10% Relative Standard Deviation (RSD)[2] | 2.6% Coefficient of Variation (CV) for a 0.20 µg/mL standard[1][3] |
| Limit of Detection (LOD) | 0.025 mg/kg[4] | 0.07 µg/mL as CS2[1][3] |
| Limit of Quantification (LOQ) | 0.05 mg/kg[4] | Not explicitly stated in the provided results. |
| Selectivity | Can be susceptible to interferences from other compounds that may produce CS2. | The derivative technique offers enhanced selectivity by resolving spectral interferences.[1][3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving reproducible and reliable results. Below are the methodologies for the two compared spectrophotometric techniques.
Carbon Disulfide (CS2) Evolution-Colorimetric Method
This method is a widely adopted standard for the determination of total dithiocarbamate content.
Principle: Dithiocarbamates are decomposed in a hot acidic solution containing a reducing agent (tin(II) chloride) to yield carbon disulfide (CS2). The volatile CS2 is then purged from the reaction vessel and trapped in a solution containing a chromogenic reagent, typically a copper (II) salt and a secondary amine (e.g., diethanolamine), to form a stable, colored complex. The absorbance of this complex is measured at a specific wavelength (around 435 nm) and is proportional to the concentration of dithiocarbamates in the original sample.[5][6]
Apparatus:
-
Heating mantle
-
Reaction flask with a condenser
-
Gas inlet and outlet tubes
-
Absorption tubes (traps)
-
UV-Vis Spectrophotometer
Reagents:
-
Hydrochloric acid (concentrated)
-
Tin(II) chloride solution
-
Copper (II) acetate (B1210297) solution
-
Ethanol
-
Carbon disulfide (for standard preparation)
Procedure:
-
Sample Preparation: A known weight of the homogenized sample is placed into the reaction flask.
-
Hydrolysis: The tin(II) chloride and hydrochloric acid solution is added to the flask. The mixture is heated to boiling to facilitate the hydrolysis of dithiocarbamates to CS2.[5][7]
-
CS2 Evolution and Trapping: A stream of inert gas (e.g., nitrogen) is passed through the reaction mixture to carry the evolved CS2 through the condenser and into the absorption tubes containing the chromogenic reagent.
-
Color Development: The CS2 reacts with the copper acetate and diethanolamine in the trapping solution to form a yellow-colored complex.[5]
-
Spectrophotometric Measurement: The absorbance of the colored solution is measured at approximately 435 nm against a reagent blank.
-
Quantification: The concentration of dithiocarbamates is determined by comparing the absorbance of the sample to a calibration curve prepared from standard solutions of carbon disulfide.
Second-Derivative UV-Spectrophotometric Method
This method offers an alternative approach with enhanced selectivity for the quantification of dithiocarbamates.
Principle: Similar to the previous method, dithiocarbamates are first converted to CS2 via acid hydrolysis. The evolved CS2 is then passed through a scrubbing solution to remove interferences and subsequently absorbed into a methanolic potassium hydroxide (B78521) solution. In this solution, CS2 reacts to form methyl xanthate, a compound with a distinct UV absorption profile. The concentration of methyl xanthate is then determined using second-derivative UV spectrophotometry at a specific wavelength (e.g., 302 nm), which minimizes background interference and improves the specificity of the measurement.[1][3]
Apparatus:
-
Acid decomposition and gas scrubbing apparatus
-
UV-Vis Spectrophotometer with derivative scanning capabilities
Reagents:
-
Hydrochloric acid
-
Copper(II) acetate (for scrubbing)
-
Concentrated sulfuric acid (for scrubbing)
-
Methanolic potassium hydroxide solution
-
Carbon disulfide (for standard preparation)
Procedure:
-
Acid Decomposition: The sample is subjected to hot acid decomposition to release CS2.
-
Gas Scrubbing: The evolved gas stream is passed through a scrubbing solution containing copper(II) acetate and concentrated sulfuric acid to remove potential interferences.[1][3]
-
Absorption and Derivatization: The purified CS2 is then absorbed in a methanolic potassium hydroxide solution, where it is converted to methyl xanthate.[1][3]
-
Spectrophotometric Analysis: The second-derivative UV spectrum of the methyl xanthate solution is recorded.
-
Quantification: The height of the negative peak at a specific wavelength (e.g., 302 nm) is measured and used for quantification against a calibration curve prepared from CS2 standards.[1][3]
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both methods.
CS2 Evolution-Colorimetric Method Workflow
Second-Derivative UV-Spectrophotometric Method Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of dithiocarbamate fungicide residues in food by a spectrophotometric method using a vertical disulfide reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Second-derivative UV-spectroscopic determination of dithiocarbamate residues as methyl xanthate in apple and lamb's lettuce | Semantic Scholar [semanticscholar.org]
- 4. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Antioxidant Potential of Nickel vs. Copper Dithiocarbamate Complexes
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature highlights the nuanced differences in antioxidant activity between nickel (Ni) and copper (Cu) dithiocarbamate (B8719985) complexes. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by detailed experimental protocols and mechanistic visualizations.
Dithiocarbamates are versatile ligands capable of forming stable complexes with various transition metals, leading to compounds with a wide range of biological activities, including antioxidant effects. The choice of the central metal ion, such as nickel or copper, significantly influences the antioxidant capacity of the resulting complex.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of metal dithiocarbamate complexes is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the complex required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
A direct comparison of Ni(II) and Cu(II) complexes with the same dithiocarbamate ligand provides the most insightful data. One such study on diphenyldithiocarbamate complexes offers a clear comparison:
| Complex | Ligand | Assay | IC50 (µM) | Reference |
| [Ni(DPDTC)₂(H₂O)₂] | Diphenyldithiocarbamate | DPPH | 33.55 ± 0.35 | [1][2] |
| [Cu(DPDTC)₂] | Diphenyldithiocarbamate | DPPH | 39.12 ± 0.41 | [1][2] |
| [Zn(DPDTC)₂] | Diphenyldithiocarbamate | DPPH | 31.45 ± 0.31 | [1][2] |
| Butylated Hydroxytoluene (BHT) | - | DPPH | 44.67 ± 0.45 | [2] |
DPDTC = Diphenyldithiocarbamate
In this specific study, the nickel(II) diphenyldithiocarbamate complex exhibited a lower IC50 value, suggesting stronger antioxidant activity compared to the copper(II) complex with the same ligand.[1][2] Interestingly, the zinc(II) complex showed the highest activity among the tested metal complexes.[1][2] It is important to note that the relative antioxidant activity can vary depending on the specific dithiocarbamate ligand used.
Mechanism of Antioxidant Action
The primary mechanism by which dithiocarbamate complexes exert their antioxidant effect is through radical scavenging.[3] These complexes can donate an electron or a hydrogen atom to neutralize free radicals, thus terminating the radical chain reactions that can lead to cellular damage. The metal center plays a crucial role in modulating the redox properties of the ligand, thereby influencing its radical scavenging efficiency.
Figure 1: General mechanism of free radical scavenging by a metal dithiocarbamate complex.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are generalized protocols for the widely used DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.
Figure 2: A typical experimental workflow for the DPPH radical scavenging assay.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Solutions of the nickel and copper dithiocarbamate complexes are prepared at various concentrations.
-
A fixed volume of the DPPH solution is added to varying concentrations of the complex solutions.
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at approximately 517 nm using a UV-Vis spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the complex and A_sample is the absorbance of the reaction mixture.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the complex.
ABTS Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Solutions of the nickel and copper dithiocarbamate complexes are prepared at various concentrations.
-
A small volume of the complex solution is added to a larger volume of the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
Conclusion
References
A Comparative Structural Analysis of Symmetric and Asymmetric Nickel(II) Dithiocarbamates
A detailed guide for researchers and drug development professionals on the structural nuances and comparative performance of symmetric and asymmetric nickel(II) dithiocarbamate (B8719985) complexes, supported by experimental data.
Nickel(II) dithiocarbamate complexes are a versatile class of compounds with significant applications in fields ranging from materials science to medicine, owing to their roles as single-source precursors for nickel sulfides and their potential as antifungal and antibacterial agents.[1] The structural arrangement of the organic substituents on the nitrogen atom of the dithiocarbamate ligand, being either symmetric (R = R') or asymmetric (R ≠ R'), plays a crucial role in determining the physicochemical properties and biological activity of the resulting nickel complex. This guide provides a comprehensive structural comparison of these two classes of complexes, supported by experimental data from the literature.
Structural and Spectroscopic Comparison
Symmetric and asymmetric nickel(II) dithiocarbamates typically adopt a square planar geometry, with the nickel atom coordinated to the two sulfur atoms of two dithiocarbamate ligands.[2] However, the symmetry of the organic substituents influences the electronic and steric environment around the nickel center, leading to discernible differences in their structural and spectroscopic characteristics.
While both symmetric and asymmetric nickel(II) dithiocarbamate complexes generally exhibit a square-planar coordination geometry, slight distortions are often observed.[2] The degree of this distortion can be influenced by the steric bulk and electronic effects of the substituents on the dithiocarbamate ligand.
The infrared (IR) spectra of dithiocarbamate complexes provide valuable insights into their coordination modes. A key vibrational band is the ν(C-N) stretching frequency, which typically appears in the range of 1450-1550 cm⁻¹. The position of this band is indicative of the partial double bond character of the C-N bond. Another important region is the 950-1050 cm⁻¹ range, where the ν(C-S) stretching vibrations are observed. The presence of a single band in this region is characteristic of a bidentate coordination of the dithiocarbamate ligand.[3][4]
Electronic absorption spectra of these complexes in the UV-Vis region typically show intense bands due to π→π* intraligand transitions and metal-to-ligand charge transfer (MLCT) transitions. Weaker d-d transitions, consistent with a square planar Ni(II) center, are also observed in the visible region.[5]
The following table summarizes key structural and spectroscopic data for a representative symmetric and an asymmetric nickel(II) dithiocarbamate complex, providing a quantitative basis for comparison.
| Parameter | Symmetric: Bis(di-n-butyldithiocarbamato)nickel(II) | Asymmetric: Bis(N-ethyl-N-phenyldithiocarbamato)nickel(II) |
| Formula | Ni(S₂CN(C₄H₉)₂)₂ | Ni(S₂CN(C₂H₅)(C₆H₅))₂ |
| Coordination Geometry | Distorted Square Planar | Distorted Square Planar |
| Ni-S Bond Lengths (Å) | ~2.20 - 2.22 | ~2.19 - 2.23 |
| S-Ni-S Bite Angle (°) | ~79 | ~79 |
| ν(C-N) (cm⁻¹) | ~1480 | ~1495 |
| ν(C-S) (cm⁻¹) | ~980 | ~990 |
| d-d Transition (nm) | ~630 | ~620 |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) is a crucial technique to assess the thermal stability of these complexes, particularly for their application as single-source precursors. The decomposition of nickel dithiocarbamates under an inert atmosphere typically leads to the formation of nickel sulfide (B99878) phases.[1][6] The decomposition temperatures can vary depending on the nature of the alkyl or aryl substituents.
| Complex | Decomposition Onset (°C) | Final Residue | Reference |
| Ni(S₂CN(C₂H₅)₂)₂ | ~250 | NiS | [6] |
| Ni(S₂CN(benzyl)₂)₂ | ~300 | NiS | [1] |
Generally, complexes with bulkier or aromatic substituents tend to exhibit higher thermal stability. The decomposition process can be complex, sometimes involving multiple steps.[7][8]
Experimental Protocols
Synthesis of Nickel(II) Dithiocarbamate Complexes
A general and widely adopted method for the synthesis of both symmetric and asymmetric nickel(II) dithiocarbamate complexes involves the reaction of a secondary amine with carbon disulfide in the presence of a base, followed by the addition of a nickel(II) salt.[1][5]
Materials:
-
Appropriate secondary amine (symmetric or asymmetric)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethanol (B145695) or Methanol
Procedure:
-
Dissolve the secondary amine (2 mmol) and NaOH or KOH (2 mmol) in ethanol (20 mL) in an ice bath with constant stirring.
-
Slowly add carbon disulfide (2 mmol) to the solution. The reaction mixture is typically stirred for 2-4 hours at room temperature, during which the sodium or potassium dithiocarbamate salt is formed.
-
In a separate beaker, dissolve NiCl₂·6H₂O (1 mmol) in water or ethanol (10 mL).
-
Add the nickel(II) salt solution dropwise to the dithiocarbamate salt solution with vigorous stirring. A precipitate of the nickel(II) dithiocarbamate complex will form immediately.
-
The precipitate is collected by filtration, washed with water and ethanol, and then dried in a desiccator.
-
Further purification can be achieved by recrystallization from a suitable solvent like dichloromethane or chloroform.[5]
Characterization Techniques
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets.
-
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra are recorded on a UV-Vis spectrophotometer using a suitable solvent like chloroform or DMF.
-
Thermogravimetric Analysis (TGA): TGA is performed using a thermal analyzer, typically heating the sample from room temperature to around 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[1][3]
-
Single-Crystal X-ray Diffraction: This technique provides definitive information about the molecular structure, including bond lengths and angles. Crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the complex in an appropriate solvent.
Visualizing Structural Relationships
The generalized structure of nickel(II) dithiocarbamate complexes and the distinction between symmetric and asymmetric ligands can be visualized as follows:
Caption: Generalized structure and ligand symmetry in Ni(II) dithiocarbamates.
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of these complexes.
Caption: Synthesis and characterization workflow for Ni(II) dithiocarbamates.
Conclusion
The distinction between symmetric and asymmetric nickel(II) dithiocarbamates, while subtle in terms of their core coordination geometry, can have significant implications for their physical and chemical properties. The choice of substituents on the dithiocarbamate ligand allows for the fine-tuning of properties such as solubility, thermal stability, and biological activity. This guide provides a foundational understanding for researchers to select or design nickel(II) dithiocarbamate complexes with desired characteristics for specific applications. Further research into the quantitative structure-activity relationships of these compounds will continue to expand their potential in various scientific and technological domains.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A comparative analysis of the thermal stability of metal dithiocarbamates
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of metal-containing compounds is a critical parameter in the fields of materials science and drug development. It dictates storage conditions, formulation strategies, and ultimately, the viability of a compound for therapeutic or industrial applications. Among the diverse class of organometallic compounds, metal dithiocarbamates have garnered significant attention due to their wide-ranging applications, including as vulcanization accelerators, pesticides, and, more recently, as potential anticancer and antiviral agents. Understanding their thermal decomposition behavior is paramount for advancing their use in these areas.
This guide provides a comparative analysis of the thermal stability of dithiocarbamate (B8719985) complexes of several first-row transition metals: Iron(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II). The data presented herein is a synthesis of findings from multiple studies, offering a comprehensive overview supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Comparative Thermal Stability Data
The thermal decomposition of metal dithiocarbamates is influenced by several factors, including the nature of the central metal ion, the substituents on the dithiocarbamate ligand, and the atmosphere under which the decomposition occurs (inert or oxidative). The following tables summarize the key thermal decomposition parameters for various metal dithiocarbamate complexes, providing a clear comparison of their relative stabilities.
Table 1: Thermal Decomposition Data for Metal Diethanoldithiocarbamate Complexes in a Nitrogen Atmosphere [1]
| Metal Complex | Decomposition Onset (°C) | DTG Peak Temperature (°C) | Mass Loss (%) | Final Residue |
| Fe(DEDC)₂ | 133 | 155, 266, 439 | 85.3 | Amorphous Carbon |
| Co(DEDC)₂ | 170 | 280 | 81.0 | CoS |
| Ni(DEDC)₂ | 189 | 290, 420 | 80.0 | NiS |
| Cu(DEDC)₂ | 144 | 240, 425 | 77.0 | CuS |
| Zn(DEDC)₂ | 164 | 280, 430 | 79.0 | ZnS |
DEDC = Diethanoldithiocarbamate
Table 2: Thermal Decomposition Data for Metal N-cyclohexyl N-(3,4-dimethoxybenzyl) Dithiocarbamate Complexes [2]
| Metal Complex | Decomposition Onset (°C) | DTG Peak Temperature (°C) | Final Residue |
| [Fe(L)₂] | ~250 | 320, 450 | FeS |
| [Co(L)₂] | ~260 | 340, 480 | CoS |
| [Ni(L)₂] | ~270 | 350, 500 | NiS |
| [Cu(L)₂] | ~240 | 310, 430 | CuS |
| [Zn(L)₂] | ~280 | 360, 520 | ZnS |
L = N-cyclohexyl N-(3,4-dimethoxybenzyl) dithiocarbamate
Table 3: Thermal Decomposition Data for Metal N-ethyl-N'-hydroxyethyldithiocarbamate Complexes in an Inert Atmosphere [3][4]
| Metal Complex | Decomposition Onset (°C) | Major Mass Loss Stage (°C) | Final Residue |
| Co(dtc)₂ | 175 | 175-350 | Co (metal) |
| Ni(dtc)₂ | ~170 | 170-340 | NiS |
| Cu(dtc)₂ | 140 | 140-300 | CuS |
| Zn(dtc)₂ | ~170 | 170-350 | ZnS |
dtc = N-ethyl-N'-hydroxyethyldithiocarbamate
Experimental Protocols
The following protocols outline the general procedures for the synthesis of metal dithiocarbamate complexes and their subsequent thermal analysis using TGA/DSC.
Protocol 1: Synthesis of Metal Dithiocarbamate Complexes
This protocol describes a common method for the synthesis of transition metal dithiocarbamate complexes.[5]
Materials:
-
Appropriate secondary amine (e.g., diethanolamine, N-cyclohexyl-N-(3,4-dimethoxybenzyl)amine)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Metal salt (e.g., FeCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂·2H₂O)
-
Ethanol (B145695) or other suitable solvent
-
Distilled water
Procedure:
-
Ligand Preparation: Dissolve the secondary amine in ethanol in a flask and cool the solution in an ice bath.
-
Slowly add an equimolar amount of carbon disulfide to the cooled amine solution with constant stirring.
-
Add a stoichiometric amount of aqueous sodium hydroxide solution dropwise to the mixture to form the sodium salt of the dithiocarbamate ligand. The reaction is typically exothermic and should be kept cool.
-
Complexation: In a separate flask, dissolve the metal salt in distilled water or ethanol.
-
Slowly add the aqueous or ethanolic solution of the metal salt to the freshly prepared dithiocarbamate ligand solution with vigorous stirring.
-
A precipitate of the metal dithiocarbamate complex will form. The color of the precipitate will vary depending on the metal used.
-
Continue stirring the mixture for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
Isolation and Purification: Collect the precipitate by filtration.
-
Wash the precipitate sequentially with distilled water and ethanol to remove any unreacted starting materials and by-products.
-
Dry the final product in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂ or silica (B1680970) gel).
Protocol 2: Thermal Analysis by TGA/DSC
This protocol outlines the general procedure for analyzing the thermal stability of the synthesized metal dithiocarbamate complexes.[5]
Instrumentation:
-
A simultaneous thermal analyzer (TGA/DSC) capable of measuring mass change and heat flow as a function of temperature.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried metal dithiocarbamate complex (typically 5-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the sample crucible and a reference crucible (usually empty) into the TGA/DSC instrument.
-
Atmosphere: Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation during the analysis. For oxidative decomposition studies, a controlled flow of air or oxygen is used.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the sample mass (TGA), the rate of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting TGA, DTG, and DSC curves to determine the onset temperature of decomposition, the peak decomposition temperatures, the percentage mass loss at each stage, and the nature of the thermal events (endothermic or exothermic). The final residue can be analyzed by techniques such as X-ray diffraction (XRD) to determine its composition.[6]
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and thermal analysis of metal dithiocarbamates, as well as a proposed thermal decomposition pathway in an inert atmosphere.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activity of Fe(ii), Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes of dithiocarbamate: synthesis, structural characterization, and thermal studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Procedures for Dithiocarbamate Residue Determination in Food
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical procedures for the determination of dithiocarbamate (B8719985) (DTC) residues in food. Dithiocarbamates are a widely used class of fungicides in agriculture, and monitoring their residues is crucial for ensuring food safety and regulatory compliance.[1][2] The analysis of DTCs is challenging due to their low stability and poor solubility in water and organic solvents.[3][4] This document outlines the predominant analytical methodologies, presenting their performance characteristics through comparative data tables and detailed experimental protocols.
The most common analytical strategy for dithiocarbamates involves their acid hydrolysis to liberate carbon disulfide (CS₂), which is then quantified.[1][5] This indirect approach, often referred to as the "common moiety method," is the basis for many official and routine analyses.[1][6] However, methods for the direct determination of individual DTC compounds are also emerging, offering greater specificity.[7][8]
Comparison of Analytical Method Performance
The performance of analytical methods for dithiocarbamates is evaluated based on key validation parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery (accuracy), and precision (expressed as Relative Standard Deviation, RSD). The following tables summarize quantitative data from various studies to facilitate a comparison between the principal analytical techniques.
Spectrophotometric Methods
Spectrophotometry is a traditional and cost-effective method for the determination of total dithiocarbamates.[5][9] The method is based on the decomposition of DTCs to CS₂, which is then reacted to form a colored complex that can be quantified.[9][10]
| Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Precision (RSD%) |
| Dithiocarbamates (as CS₂) | Rice, Beans, Apple, Banana, Orange, Papaya, Tomato, Cucumber, Potato | - | 0.15 - 8.0 | 82 - 120 | 0 - 10 |
| Mancozeb, Propineb, Thiram (as CS₂) | Egg, Milk, Beef, Pork, Chicken | - | MLOQ | 76.8 - 109.6 | < 9.5 |
MLOQ: Method Limit of Quantification. Data for livestock products represents fortification at MLOQ, 10x MLOQ, and 50x MLOQ.[11][12]
Headspace Gas Chromatography (HS-GC) Methods
Headspace gas chromatography is a widely used technique for the analysis of volatile compounds and is well-suited for the determination of CS₂ released from dithiocarbamates.[13][14] This method offers advantages in terms of automation and reduced sample handling compared to classical methods.[13][15]
| Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Precision (RSD%) |
| Dithiocarbamates (as CS₂) | Plant Matrices (general) | < 0.020 | < 0.050 | 85 - 103 | < 20 |
| Dithiocarbamates (as CS₂) | Apple, Lettuce, Potato, Strawberry, Tomato | 0.004 | 0.013 | - | - |
| Thiram (as CS₂) | Various food commodities | - | 0.04 µg/mL | 79 - 104 | - |
| Dithiocarbamates (as CS₂) | Tea | - | 0.010 | > 85 | - |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography coupled with tandem mass spectrometry allows for the direct and simultaneous determination of different dithiocarbamate compounds.[16][17] This approach overcomes the limitation of the CS₂-based methods, which cannot distinguish between different DTCs.[3][8]
| Analyte Subclass | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) |
| Dimethyldithiocarbamates (DMDs) | Fruits and Vegetables | ~0.001 | ~0.005 | 97 - 101 |
| Ethylenebis(dithiocarbamates) (EBDs) | Fruits and Vegetables | ~0.001 | ~0.005 | 97 - 101 |
| Propylenebis(dithiocarbamates) (PBDs) | Fruits and Vegetables | ~0.001 | ~0.005 | 97 - 101 |
Experimental Protocols
Detailed methodologies for the key analytical procedures are provided below, accompanied by workflow diagrams generated using Graphviz.
Spectrophotometric Determination of Dithiocarbamates as Carbon Disulfide
This method is based on the acid decomposition of dithiocarbamates in the presence of a reducing agent to evolve CS₂.[5][9] The liberated CS₂ is then purified and reacted with a cupric reagent to form a yellow complex, which is quantified by spectrophotometry.[5][10]
Experimental Workflow:
Headspace Gas Chromatographic (HS-GC) Determination of Dithiocarbamates as Carbon Disulfide
This procedure involves the acid hydrolysis of dithiocarbamates to release CS₂, which is then analyzed from the headspace of the reaction vial by gas chromatography.[13][18]
Experimental Workflow:
Direct Determination of Dithiocarbamates by LC-MS/MS
This method allows for the separation and quantification of individual dithiocarbamate compounds, providing higher specificity than the indirect methods.[16][17] Sample preparation typically involves an alkaline extraction with a stabilizing agent.[3]
Experimental Workflow:
Challenges and Considerations
The analysis of dithiocarbamate residues is not without its challenges. The instability of the parent compounds requires careful sample handling and preparation to prevent degradation.[3][19] Furthermore, the indirect CS₂ methods can be prone to false-positive results in certain food matrices, such as those from the Brassica family (e.g., cabbage, broccoli), which can naturally produce CS₂ upon heating.[3][20] The choice of analytical method should, therefore, consider the specific food matrix and the required level of specificity. While CS₂-based methods are suitable for screening and monitoring total DTC content, LC-MS/MS methods are preferable for confirmatory analysis and for distinguishing between different dithiocarbamate fungicides.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory analysis of dithiocarbamates - Analytice [analytice.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. tandfonline.com [tandfonline.com]
- 9. Determination of dithiocarbamate fungicide residues in food by a spectrophotometric method using a vertical disulfide reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Development and Validation of Dithiocarbamates Fungicide Analytical Method using CS2 Trap Method in Livestock Product | Semantic Scholar [semanticscholar.org]
- 12. koreascience.kr [koreascience.kr]
- 13. Development of automated headspace gas chromatography determination of dithiocarbamates in plant matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Headspace gas chromatography of carbon disulphide in the determination of dithiocarbamate fungicide residues - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Residue analysis of dithiocarbamates in food - Eurofins Scientific [eurofins.de]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to HALS and Nickel Organic UV Absorbers in Polymer Stabilization
For researchers, scientists, and professionals in polymer science and material development, selecting the optimal UV stabilizer is paramount to ensuring the longevity and performance of polymeric materials. This guide provides a detailed comparison of two key classes of UV stabilizers: Hindered Amine Light Stabilizers (HALS) and nickel organic UV absorbers, often referred to as nickel quenchers. We will delve into their mechanisms of action, comparative performance backed by representative experimental data, and detailed experimental protocols for their evaluation.
Executive Summary
Hindered Amine Light Stabilizers (HALS) and nickel organic UV absorbers operate through fundamentally different mechanisms to protect polymers from UV degradation. HALS are highly efficient radical scavengers that actively interrupt the degradation cycle, offering long-term, regenerative protection. In contrast, nickel organic UV absorbers primarily function by quenching excited states of molecules within the polymer and decomposing hydroperoxides.
Overall, HALS demonstrate superior performance in terms of long-term stability and color retention. Nickel organic UV absorbers, while effective to some extent, are less efficient, can impart an undesirable color to the polymer, and raise environmental concerns due to their heavy metal content. Consequently, HALS have become the industry standard for most applications.
Mechanisms of Action
The distinct protective capabilities of HALS and nickel organic UV absorbers stem from their different chemical interactions within the polymer matrix during photo-oxidation.
Hindered Amine Light Stabilizers (HALS)
HALS do not absorb UV radiation directly. Instead, they function as potent scavengers of free radicals, which are the primary instigators of polymer degradation. The mechanism is a regenerative cycle, often referred to as the Denisov cycle, allowing a single HALS molecule to neutralize multiple free radicals. This cyclic nature is the key to their long-lasting effectiveness.[1]
The key steps in the HALS stabilization mechanism are:
-
Radical Trapping: HALS react with and neutralize polymer alkyl radicals (P•) and peroxy radicals (POO•).
-
Formation of Nitroxyl (B88944) Radicals: In the process, the hindered amine is oxidized to a stable nitroxyl radical (>N-O•).
-
Regeneration: The nitroxyl radical can then react with other free radicals, regenerating the original hindered amine, ready to start the cycle anew.
Nickel Organic UV Absorbers (Nickel Quenchers)
Nickel organic UV absorbers, or nickel quenchers, operate through two primary mechanisms:
-
Excited-State Quenching: Polymers can absorb UV radiation, leading to the formation of excited-state molecules (chromophores). These excited molecules can then initiate degradation pathways. Nickel quenchers deactivate these excited states, dissipating the energy as heat before degradation can occur.
-
Hydroperoxide Decomposition: The photo-oxidation of polymers leads to the formation of hydroperoxides (POOH), which are unstable and can decompose to form new radicals. Nickel quenchers can decompose these hydroperoxides into non-radical, stable products.
However, this is a sacrificial mechanism, meaning the nickel quencher is consumed over time, leading to a decrease in its protective effect.
Comparative Performance Data
While direct, publicly available, side-by-side quantitative data for HALS versus nickel organic UV absorbers is limited, the following tables provide a representative comparison based on established performance characteristics and qualitative descriptions from scientific literature and technical data sheets. The data illustrates the typical performance of these stabilizers in a common polymer like polypropylene (B1209903) (PP) subjected to accelerated weathering.
Table 1: Gloss Retention (%) of Polypropylene Stabilized with HALS vs. Nickel Organic UV Absorber
| Exposure Time (hours) | Unstabilized PP | PP + 0.5% Nickel Organic | PP + 0.5% HALS |
| 0 | 100 | 100 | 100 |
| 500 | 60 | 75 | 95 |
| 1000 | 30 | 50 | 85 |
| 2000 | <10 | 25 | 70 |
Table 2: Color Change (ΔE*ab) of Polypropylene Stabilized with HALS vs. Nickel Organic UV Absorber
| Exposure Time (hours) | Unstabilized PP | PP + 0.5% Nickel Organic | PP + 0.5% HALS |
| 0 | 0 | 1.5 (initial color) | 0.2 |
| 500 | 8.0 | 5.0 | 1.0 |
| 1000 | 15.0 | 9.0 | 2.5 |
| 2000 | >25.0 | 18.0 | 5.0 |
Table 3: Tensile Strength Retention (%) of Polypropylene Stabilized with HALS vs. Nickel Organic UV Absorber
| Exposure Time (hours) | Unstabilized PP | PP + 0.5% Nickel Organic | PP + 0.5% HALS |
| 0 | 100 | 100 | 100 |
| 500 | 70 | 80 | 98 |
| 1000 | 40 | 60 | 90 |
| 2000 | <20 | 35 | 80 |
Key Performance Differences
| Feature | Hindered Amine Light Stabilizers (HALS) | Nickel Organic UV Absorbers |
| Primary Mechanism | Radical Scavenging (regenerative) | Excited-State Quenching, Hydroperoxide Decomposition (sacrificial) |
| Long-Term Stability | Excellent, due to regenerative cycle | Moderate, consumed over time |
| Color Contribution | Minimal to none | Can impart a greenish or yellowish tint |
| Effectiveness in Thin Sections | Highly effective | Less effective |
| Environmental Concerns | Generally considered more environmentally friendly | Contains heavy metals (nickel), raising environmental and health concerns |
| Cost-Effectiveness | High initial cost but excellent long-term performance | Lower initial cost but shorter lifespan |
| Synergies | Often used synergistically with UV absorbers | Can be used with UV absorbers |
Experimental Protocols
To obtain reliable comparative data, standardized testing methodologies are crucial. Accelerated weathering tests are commonly employed to simulate the long-term effects of sunlight and weather in a laboratory setting.
Key Experimental Method: ASTM G154
A widely accepted standard for accelerated weathering is ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials."[2][3]
Objective: To evaluate the relative performance of HALS and nickel organic UV absorbers in a specific polymer by exposing them to cycles of UV radiation and moisture.
Materials and Equipment:
-
Polymer resin (e.g., polypropylene, polyethylene)
-
HALS and nickel organic UV absorber additives
-
Compounding equipment (e.g., twin-screw extruder)
-
Injection molding machine or film extrusion line to prepare test specimens
-
Fluorescent UV accelerated weathering chamber (compliant with ASTM G154)
-
Glossmeter
-
Spectrocolorimeter
-
Tensile testing machine
Experimental Workflow:
Detailed Procedure:
-
Sample Preparation:
-
Prepare three batches of the polymer: a control group with no UV stabilizer, a group with a specified concentration of HALS (e.g., 0.5% by weight), and a group with the same concentration of a nickel organic UV absorber.
-
Melt-compound each batch to ensure homogeneous dispersion of the additive.
-
Produce standardized test specimens (e.g., plaques or films) from each batch.
-
-
Initial Property Measurement:
-
Before exposure, measure the initial gloss, color, and tensile properties of the specimens from each group.
-
-
Accelerated Weathering:
-
Place the specimens in an ASTM G154 compliant weathering chamber.
-
Select an appropriate fluorescent lamp (e.g., UVA-340 to simulate sunlight) and a test cycle. A common cycle is 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[4]
-
-
Periodic Evaluation:
-
At predetermined intervals (e.g., 500, 1000, 2000 hours), remove a set of specimens from each group.
-
After conditioning the specimens to standard laboratory conditions, repeat the gloss, color, and tensile property measurements.
-
-
Data Analysis:
-
Calculate the percentage of gloss retention and tensile strength retention for each group at each interval relative to their initial values.
-
Calculate the color change (ΔE*ab) for each group at each interval.
-
Tabulate the data for a clear comparison of the performance of the HALS, nickel organic UV absorber, and the unstabilized control.
-
Conclusion
The comparative analysis clearly indicates that Hindered Amine Light Stabilizers (HALS) offer a significantly more effective and durable solution for the UV stabilization of polymers compared to nickel organic UV absorbers. The regenerative radical-scavenging mechanism of HALS provides superior long-term protection, resulting in better retention of physical properties and appearance. While nickel organic UV absorbers can provide some level of protection, their sacrificial nature, inherent color, and environmental concerns limit their applicability in modern polymer formulations. For applications demanding high performance, long service life, and color stability, HALS are the preferred choice for UV stabilization.
References
A Comparative Guide to Purity Assessment of Synthesized Nickel(II) Dibutyldithiocarbamate
For researchers and professionals in drug development and materials science, the purity of synthesized compounds is a critical parameter that dictates their efficacy, reactivity, and safety. This guide provides an objective comparison of methods for assessing the purity of synthesized Nickel(II) Dibutyldithiocarbamate, Ni[S₂CN(C₄H₉)₂]₂, focusing on the widely accessible technique of complexometric titration and comparing it with spectroscopic and elemental analysis alternatives.
Synthesis of this compound
A common and effective method for synthesizing this compound involves the reaction of an aqueous solution of a Nickel(II) salt with a sodium salt of dibutyldithiocarbamate.[1] The resulting complex is a green solid.
Purity Assessment by Titration: A Quantitative Approach
A reliable and cost-effective method to determine the purity of the synthesized complex is by quantifying the nickel content through complexometric titration with ethylenediaminetetraacetic acid (EDTA). This method is based on the formation of a stable, 1:1 complex between Ni²⁺ ions and EDTA.[2][3]
Experimental Protocol: Complexometric EDTA Titration
-
Sample Preparation: Accurately weigh approximately 0.20-0.25 g of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Digestion: Add 20 mL of concentrated nitric acid and gently heat the mixture in a fume hood to digest the organic ligand and dissolve the nickel. Continue heating until the solution is clear and the evolution of brown nitrogen dioxide fumes ceases.
-
pH Adjustment: Cool the solution and carefully dilute it with approximately 50 mL of deionized water. Neutralize the excess acid by adding concentrated ammonia (B1221849) solution dropwise until the solution is faintly alkaline. Then, add 5 mL of an ammonium (B1175870) chloride/ammonia buffer solution to maintain a pH of approximately 10.[4][5]
-
Indicator Addition: Add a pinch of murexide (B42330) indicator powder. The solution should turn a yellowish color.[4][5]
-
Titration: Titrate the solution with a standardized 0.01 M EDTA solution. The titration should be performed slowly, especially near the endpoint, as the reaction between EDTA and Ni²⁺ can be slow.[5][6]
-
Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from yellow to a distinct violet or bluish-violet.[5][6]
-
Calculation: The purity of the this compound can be calculated using the following formula:
Purity (%) = (Volume of EDTA × Molarity of EDTA × Molar Mass of Ni Complex × 100) / (Mass of Sample × 1000)
Caption: Experimental workflow for purity assessment via complexometric titration.
Alternative Purity Assessment Methods
While titration is a robust method for determining metal content, a comprehensive purity assessment often involves alternative techniques that provide complementary information.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and non-destructive technique used to quantify the concentration of the complex in a solution.[7] The purity can be inferred by comparing the measured concentration to the expected concentration of a prepared solution.
-
Solvent Selection: Choose a suitable solvent in which the this compound complex is soluble and stable (e.g., chloroform (B151607) or dichloromethane).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of a known high-purity reference sample of the complex at different concentrations.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the desired concentration range, following the Beer-Lambert law.
-
Sample Analysis: Prepare a solution of the synthesized complex with a known mass concentration. Measure its absorbance at λmax.
-
Purity Calculation: Determine the concentration of the synthesized sample from the calibration curve and calculate the purity.
Elemental Analysis
Elemental analysis is considered a "gold standard" for determining the purity of a novel compound.[8] It provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in the sample. The experimental values are then compared to the theoretical values calculated from the compound's chemical formula.
A small, accurately weighed amount of the dried sample is combusted in a specialized instrument. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors. The purity is established by the agreement between the found and calculated elemental percentages, typically within a ±0.4% margin.[1][9]
Comparative Analysis of Purity Assessment Methods
The choice of method for purity assessment depends on the specific requirements of the research, available equipment, and desired level of accuracy.
Quantitative Data Comparison
The following table presents hypothetical data from the analysis of a single batch of synthesized this compound using the three described methods.
| Parameter | Complexometric Titration | UV-Vis Spectroscopy | Elemental Analysis |
| Measured Purity (%) | 98.5% | 98.2% | C: 47.68% (Calc. 48.12%)H: 8.08% (Calc. 8.08%)N: 6.20% (Calc. 6.24%)S: 28.50% (Calc. 28.55%) |
| Standard Deviation (±%) | 0.3 | 0.5 | C: ±0.15H: ±0.10N: ±0.12S: ±0.20 |
| Relative Standard Deviation (%) | 0.30 | 0.51 | N/A |
| Inferred Overall Purity (%) | 98.5% | 98.2% | ~99.0% |
Performance and Practicality Comparison
| Feature | Complexometric Titration | UV-Vis Spectroscopy | Elemental Analysis |
| Principle | Quantifies Ni²⁺ content | Quantifies concentration of the whole complex | Determines elemental composition (C,H,N,S) |
| Accuracy | High | Moderate to High (dependent on reference standard) | Very High |
| Precision | High | Good | High |
| Cost per Sample | Low | Low to Moderate | High |
| Analysis Time | Moderate (includes digestion) | Fast | Slow (often outsourced) |
| Required Expertise | Moderate | Low to Moderate | Low (for user), High (for operator) |
| Information Provided | Purity based on metal content | Purity based on chromophore concentration | Overall elemental composition and stoichiometry |
| Limitations | Only measures metal content; assumes 1:2 metal:ligand ratio | Requires a pure reference standard; sensitive to solvent impurities | Does not distinguish between the compound and impurities with similar elemental composition |
Conclusion
Complexometric EDTA titration is a highly accurate, precise, and cost-effective method for determining the purity of this compound based on its metal content. It is an excellent choice for routine quality control in a synthesis lab.
UV-Vis Spectroscopy offers a rapid and non-destructive alternative, suitable for high-throughput screening, provided a pure reference standard is available.
Elemental Analysis provides the most comprehensive assessment of bulk purity by confirming the elemental composition of the synthesized compound. While it is the most expensive and time-consuming method, it is often required for the definitive characterization of new materials and for publication in peer-reviewed journals.
For a thorough and reliable assessment, a combination of methods is recommended. For instance, titration can be used for routine checks, while elemental analysis can be employed for the final validation of a new synthetic batch.
References
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SSERC | Determination of nickel [sserc.org.uk]
- 3. blogs.glowscotland.org.uk [blogs.glowscotland.org.uk]
- 4. Estimate the amount Ni by EDTA | DOCX [slideshare.net]
- 5. titrations.info [titrations.info]
- 6. isdsnet.com [isdsnet.com]
- 7. Quantification of nickel, cobalt, and manganese concentration using ultraviolet-visible spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03962H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Nickel(II) Dibutyldithiocarbamate: A Comprehensive Guide
For researchers, scientists, and drug development professionals handling Nickel(II) Dibutyldithiocarbamate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This organonickel compound, while valuable in various industrial and research applications, is classified as a hazardous substance, a human carcinogen, and poses a significant threat to aquatic ecosystems with long-lasting effects.[1] Adherence to stringent disposal protocols is therefore not just a matter of regulatory compliance, but a fundamental practice in safeguarding human health and the environment.
The primary directive for the disposal of this compound is to entrust it to a licensed waste disposal company.[1][2] Under no circumstances should this chemical be discharged into drains or the environment.[3] All disposal activities must be conducted in strict accordance with local, national, and international regulations.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound and the necessary personal protective equipment (PPE).
Summary of Hazards and Properties:
| Property | Information |
| Appearance | Green to dark green crystalline solid or powder[4] |
| Molecular Formula | C₁₈H₃₆N₂NiS₄[3][4] |
| Molecular Weight | 467.43 g/mol [4] |
| Melting Point | 89 °C[4] |
| GHS Hazard Statements | H317: May cause an allergic skin reaction.[1]H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]H350: May cause cancer.[1]H372: Causes damage to organs (Respiratory system) through prolonged or repeated exposure.[1]H413: May cause long lasting harmful effects to aquatic life.[1] |
| Signal Word | Danger[1] |
Step-by-Step Laboratory Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and preparation of this compound waste for pickup by a licensed disposal service. This procedure is based on established guidelines for handling hazardous heavy metal compounds.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound, including contaminated labware, PPE, and cleaning materials, as hazardous waste.
-
Due to its nickel content, it is categorized as heavy metal waste.[5]
-
Do not mix this compound waste with other incompatible waste streams.[5]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
3. Waste Collection and Containerization:
-
Solid Waste:
-
Carefully sweep or shovel solid this compound waste into a designated, chemically compatible hazardous waste container.[6] High-density polyethylene (B3416737) (HDPE) containers are generally appropriate.[5]
-
Avoid creating dust during this process.[1] If necessary, lightly moisten the solid waste to minimize airborne particles.
-
-
Liquid Waste (Solutions):
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, clearly labeled hazardous waste container.[5]
-
Ensure the container is sealed tightly to prevent leaks or spills.
-
-
Contaminated Materials:
-
Place all contaminated items, such as gloves, weighing papers, and disposable labware, into the designated solid hazardous waste container.
-
4. Labeling and Storage:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[5]
-
The label must include:
-
Store the sealed container in a designated satellite accumulation area within the laboratory, away from general work areas and incompatible chemicals.[5] The storage area should be cool, dry, and well-ventilated.[1]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Provide them with accurate information about the waste contents.
-
Do not attempt to transport hazardous waste yourself.[5]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Immediately evacuate unnecessary personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as described above.
-
Containment: Prevent the spill from spreading and entering drains or waterways.[3][6]
-
Cleanup:
-
For solid spills, carefully sweep the material into a suitable container for disposal.[6]
-
For liquid spills, use an inert absorbent material to dike and absorb the spill.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Collect all cleanup materials and contaminated PPE in a labeled hazardous waste container for proper disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Nickel(II) Dibutyldithiocarbamate
For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Nickel(II) Dibutyldithiocarbamate
This document provides crucial procedural guidance for laboratory professionals, including researchers, scientists, and drug development experts, on the safe handling and disposal of this compound. Adherence to these protocols is vital to mitigate risks and ensure a secure laboratory environment.
Hazard and Exposure Data
Conflicting hazard classifications for this compound exist across various safety data sheets. To ensure the highest level of safety, a conservative approach that addresses all potential hazards is recommended. The compound should be handled as a substance that is a serious eye irritant, a skin and respiratory sensitizer, and a potential carcinogen.
| Parameter | Value | Source/Citation |
| OSHA Permissible Exposure Limit (PEL) for Nickel, insoluble compounds, as Ni | 1 mg/m³ (8-hour TWA) | [1] |
| NIOSH Recommended Exposure Limit (REL) for Nickel compounds, as Ni | 0.015 mg/m³ (10-hour TWA) | [2][3] |
| Potential Health Hazards | Serious eye irritation, skin sensitization, respiratory sensitization, potential carcinogen, target organ toxicity (respiratory system). | [4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, and eye contact.
Recommended PPE:
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is required. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing and medical clearance.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashes.
-
Body Protection: A dedicated lab coat, preferably a disposable one, should be worn exclusively for work with this compound. This lab coat should be professionally cleaned if not disposable and should not be taken home.[7]
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Work Practices: To prevent the spread of contamination, use wet cleaning methods and disposable mats in areas where the compound is handled.[7] Avoid touching personal items like phones with gloved hands. Change gloves frequently and wash hands thoroughly after handling the material.[4]
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from oxidizing agents. The container should be tightly closed and clearly labeled with the chemical name and associated hazards.
Spill Cleanup Procedure:
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full recommended PPE, including respiratory protection.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent material to prevent it from becoming airborne. Do not dry sweep.
-
Clean the Spill:
-
Carefully scoop the spilled material and absorbent into a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste through a licensed professional waste disposal service.[7]
Disposal of this compound Waste:
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and puncture-resistant container designated for heavy metal waste.
-
Aqueous Waste: For aqueous solutions containing this compound, chemical precipitation is the primary treatment method. Adjusting the pH of the solution to a range of 9.0 - 11.0 with a base like sodium hydroxide (B78521) will precipitate the nickel as insoluble nickel(II) hydroxide.[7] The resulting solid precipitate can then be filtered and disposed of as solid hazardous waste, while the remaining liquid should be collected as aqueous hazardous waste.[7]
-
Final Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7]
Visualized Workflows
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Experimental workflow for handling this compound.
Caption: Logical relationship for responding to a this compound spill.
References
- 1. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 6. nmfrc.org [nmfrc.org]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
